2,6-Dinitro-p-cresol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in alcohol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33870. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-methyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYRZHJJAHRMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027239 | |
| Record name | 4-Methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline] | |
| Record name | 4-Methyl-2,6-dinitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Soluble in alcohol, ether, benzene | |
| Record name | 4-METHYL-2,6-DINITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000548 [mmHg] | |
| Record name | 4-Methyl-2,6-dinitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow needles from ether or petroleum ether, Light yellow crystalline solid | |
CAS No. |
609-93-8 | |
| Record name | 2,6-Dinitro-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,6-dinitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-p-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-methyl-2,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dinitro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DINITRO-4-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L572BVH6NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-METHYL-2,6-DINITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
| Record name | 4-METHYL-2,6-DINITROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dinitro-p-cresol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2,6-Dinitro-p-cresol (DNPC). The information is curated for professionals in research and development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.
Chemical Identity and Properties
This compound, systematically named 4-methyl-2,6-dinitrophenol, is an aromatic organic compound. It presents as yellow-orange crystalline flakes.[] Historically, related dinitrocresols have been used as pesticides and herbicides, though such uses have been largely discontinued due to toxicity.[2][3] Today, it serves primarily as a chemical intermediate in the synthesis of dyes and as a polymerization inhibitor.[4] Its utility extends to the pharmaceutical industry, where it acts as a parent compound for the synthesis of more complex molecules.[4]
Chemical Structure
The structure of this compound consists of a p-cresol (4-methylphenol) core with two nitro groups (-NO₂) substituted at the ortho positions relative to the hydroxyl group.
-
CAS Number: 609-93-8
-
Molecular Formula: C₇H₆N₂O₅
-
SMILES: CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]
-
InChI Key: HOYRZHJJAHRMLL-UHFFFAOYSA-N
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 4-methyl-2,6-dinitrophenol | |
| Molecular Weight | 198.13 g/mol | |
| Melting Point | 77-81 °C | [] |
| Boiling Point | 338.7 °C at 760 mmHg (estimated) | |
| Density | 1.55 g/cm³ | |
| Appearance | Yellow-orange flakes | [] |
| Solubility | Insoluble in water. Soluble in ethanol, ether, benzene. | [] |
| pKa | 4.03 ± 0.10 (Predicted) | [] |
| Vapor Pressure | 4.93 x 10⁻⁵ mmHg at 25 °C | |
| Flash Point | 152.3 °C |
Spectral Data
| Spectrum Type | Key Features | References |
| UV-Vis (in Alcohol) | λmax: 241 nm (log ε = 4.02), 354 nm (log ε = 3.72) | |
| ¹H NMR | Spectra available in public databases. | |
| ¹³C NMR | Spectra available in public databases. | |
| IR | Spectra available in public databases. | |
| Mass Spectrometry | Spectra available in public databases. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis of this compound
A common method for the synthesis of this compound is the direct nitration of p-cresol or 2-nitro-p-cresol.[4] The following protocol is a representative procedure based on published patent literature.
Materials:
-
2-nitro-p-cresol (1 mol equivalent)
-
Nitric acid (68%, 1.1 mol equivalent)
-
Ice bath
-
Reaction flask with overhead stirrer and dropping funnel
Procedure:
-
Melt 2-nitro-p-cresol in the reaction flask by gentle heating.
-
Once molten, begin stirring at a moderate speed (e.g., 60-80 rpm).
-
Gradually add the nitric acid dropwise to the molten 2-nitro-p-cresol using the dropping funnel. Maintain the reaction temperature between 70-80 °C. The reaction is exothermic and may require external cooling with an ice bath to control the temperature.
-
After the addition of nitric acid is complete, continue stirring at 70-80 °C until the exothermic reaction ceases, indicating the reaction is nearing completion.
-
Allow the reaction mixture to cool, which should result in the crystallization of the product.
-
Collect the solid product by centrifugation or vacuum filtration.
-
Wash the crude product with cold water to remove residual acid.
-
Dry the product. The resulting solid is this compound.
Figure 1. A representative workflow for the synthesis of this compound.
Purification by Recrystallization
For achieving high purity, the crude product can be recrystallized.
Materials:
-
Crude this compound
-
Ethanol (or a suitable solvent in which the compound is soluble at high temperatures and less soluble at low temperatures)
-
Heating mantle and reflux condenser
-
Erlenmeyer flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. The following is a general protocol adaptable for this purpose, based on methods for similar nitrophenols.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent like acetonitrile. A typical starting point could be an 80:20 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength near one of its absorbance maxima, such as 241 nm or 354 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made to create calibration standards.
Mechanism of Action and Biological Significance
The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.
In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP from ADP and inorganic phosphate via the ATP synthase complex.
This compound is a lipophilic weak acid. It can diffuse across the inner mitochondrial membrane in its protonated form, release a proton into the mitochondrial matrix, and diffuse back out in its anionic form. This process effectively shuttles protons back into the matrix, bypassing ATP synthase. Consequently, the energy stored in the proton gradient is dissipated as heat instead of being used for ATP synthesis. This leads to an increased metabolic rate, hyperthermia, and cellular energy depletion, which are characteristic signs of dinitrophenol poisoning.
Figure 2. Mechanism of oxidative phosphorylation uncoupling by this compound.
For drug development professionals, understanding this mechanism is crucial. While highly toxic, the ability to modulate cellular metabolism has been explored for various therapeutic applications, although dinitrophenols themselves are generally considered too toxic for clinical use. However, this compound remains a valuable intermediate. The reduction of its nitro groups yields amino functionalities, which are versatile handles for the synthesis of a wide range of more complex molecules with potential biological activities. This makes it a useful starting material in the synthesis of novel chemical entities for drug discovery programs.
References
2,6-Dinitro-p-cresol CAS number and synonyms
An In-depth Technical Guide to 2,6-Dinitro-p-cresol
This guide provides a comprehensive overview of this compound (DNPC), a significant chemical compound in various industrial applications. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its chemical identity, properties, synthesis, and analytical methods.
Chemical Identity
CAS Number: 609-93-8[1][2][3][4][5]
Synonyms: this compound is known by several other names in scientific literature and commerce.[1][2][3][5] These include:
Physicochemical Properties
This compound is a yellow-orange solid compound.[1][7] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₅ | [1][2][3] |
| Molecular Weight | 198.13 g/mol | [1][2][3] |
| Appearance | Yellow-orange flakes or yellow needles | [1][3][7] |
| Melting Point | 77-79 °C | [1][2] |
| Boiling Point | 338.7 °C at 760 mmHg | [2] |
| Density | ~1.55 - 1.59 g/cm³ | [1][2] |
| Flash Point | 152.3 °C | [2] |
| Vapor Pressure | 4.93 x 10⁻⁵ mmHg at 25°C | [1][2] |
| Water Solubility | Insoluble | [1] |
| pKa | 4.03 ± 0.10 | [1] |
Synthesis and Manufacturing
The primary industrial production method for this compound involves the direct dinitration of p-cresol.[3][7] This process is typically carried out using a nitrating agent, such as nitric acid, often in the presence of sulfuric acid.[3][8]
An alternative patented method describes dripping nitric acid into fused o-nitro-p-cresol with stirring to produce this compound.[9][10] This approach is noted for having advantages such as lower toxicity and reduced wastewater production.[9]
Applications
This compound serves as a crucial intermediate and agent in several industrial processes:
-
Polymerization Inhibitor: It is effectively used as a high-temperature polymerization inhibitor, particularly in the production of vinyl aromatic monomers like styrene.[9][11][12]
-
Chemical Intermediate: It is a parent compound for the synthesis of dyes, pharmaceuticals, fungicides, and other biologically active compounds.[3][8][11] It also serves as an intermediate for agricultural chemicals and explosives.[9]
Experimental Protocols
Synthesis Protocol (General Laboratory Method)
This protocol outlines a general procedure for the synthesis of this compound based on the direct nitration of p-cresol.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place p-cresol dissolved in a suitable solvent (e.g., acetic acid or ethylene dichloride).[8][12] The flask should be cooled in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise from the dropping funnel while maintaining vigorous stirring. The reaction temperature should be carefully controlled, typically between 30-35°C.[12]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for several hours to ensure the reaction goes to completion.[12]
-
Isolation: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove residual acids. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Analytical Protocol: Determination in Water Samples by LC/MS/MS
This protocol describes a sensitive method for quantifying trace amounts of this compound (DNPC) in environmental water samples.[13]
-
Sample Preparation (Solid-Phase Extraction):
-
LC/MS/MS Analysis:
-
Chromatographic Separation: Inject the eluate into a liquid chromatography system equipped with a suitable column (e.g., BEH C18).[14] Use a gradient elution with a mobile phase consisting of acetonitrile and water.[14]
-
Mass Spectrometric Detection: Detect and quantify DNPC using a tandem mass spectrometer operating in the multi-reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]
-
Toxicity and Safety
This compound is classified as a toxic substance and requires careful handling.[2][5] Exposure can occur through inhalation, skin contact, or ingestion. It is an irritant to the skin, eyes, and respiratory system.[11] Systemic effects of dinitrocresols are related to their ability to uncouple oxidative phosphorylation, which interferes with cellular energy (ATP) production.[15]
| Hazard Information | Classification / Code | Source |
| GHS Pictogram | Danger | [3] |
| Hazard Class | 6.1(a) (Toxic) | [1][5] |
| Packing Group | II | [1][5] |
| Hazard Codes | T (Toxic) | [1][2][5] |
| Risk Phrases | R23/24/25, R33, R36/37/38 | [1][5][11] |
| Safety Statements | S26, S36/37, S45 | [1][5][11] |
-
R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.[11]
-
R33: Danger of cumulative effects.
-
R36/37/38: Irritating to eyes, respiratory system and skin.[11]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11]
-
S36/37: Wear suitable protective clothing and gloves.[11]
-
S45: In case of accident or if you feel unwell, seek medical advice immediately.[11]
The compound is also reported to be a mutagen.[3][7] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[7]
References
- 1. Cas 609-93-8,this compound | lookchem [lookchem.com]
- 2. This compound | 609-93-8 [chemnet.com]
- 3. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. chemwhat.com [chemwhat.com]
- 6. LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 609-93-8 [chemicalbook.com]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CN1139569C - this compound and is prepn. and use - Google Patents [patents.google.com]
- 10. CN1336362A - this compound and is prepn. and use - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. KR970005377B1 - Process for preparation of 2,6-dinitroparacresol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 4,6-Dinitro-O-Cresol (DNOC) Residue in Animal-origin Foods by Solid-phase Extraction and Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 15. en.wikipedia.org [en.wikipedia.org]
Synthesis of 2,6-Dinitro-p-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dinitro-p-cresol from p-cresol. The document details established experimental protocols, quantitative data, and reaction pathways to support research and development in relevant fields.
Introduction
This compound (DNPC) is a chemical compound with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its synthesis primarily involves the nitration of p-cresol. This guide outlines the prevalent methods for this conversion, providing detailed experimental procedures and associated data. The primary synthetic routes involve either the direct dinitration of p-cresol or a two-step process involving the initial formation of a mononitrated intermediate.
Reaction Pathway
The synthesis of this compound from p-cresol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are ortho, para-directing activators. Nitration introduces nitro groups (-NO₂) onto the benzene ring. Due to steric hindrance from the methyl group and the strong directing effect of the hydroxyl group, the nitro groups are primarily directed to the positions ortho to the hydroxyl group.
References
Toxicological Profile of 2,6-Dinitro-p-cresol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available toxicological data for 2,6-Dinitro-p-cresol (DNPC). It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data available is for the related isomer, 4,6-Dinitro-o-cresol (DNOC), due to its more widespread historical use. While DNPC is expected to exhibit a similar toxicological profile due to structural similarities, direct extrapolation of quantitative data should be done with caution. This guide clearly distinguishes between data specific to 2,6-DNPC and its more studied isomer.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] Its chemical and physical properties are summarized in the table below. This information is critical for understanding its environmental fate, potential for exposure, and absorption characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 4-methyl-2,6-dinitrophenol, DNPC | [2] |
| CAS Number | 609-93-8 | [3] |
| Molecular Formula | C₇H₆N₂O₅ | [3] |
| Molecular Weight | 198.13 g/mol | [1][3] |
| Melting Point | 80-81 °C; 85 °C | [1] |
| Water Solubility | 290 mg/L | [1] |
| Physical State | Solid | [1] |
| Appearance | Yellow solid | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
For DNOC, metabolism primarily involves the reduction of the nitro groups.[5] The primary metabolites of DNOC are amino and acetamido derivatives, which are then excreted.[6] It is plausible that 2,6-DNPC follows similar metabolic pathways.
Toxicodynamics: Mechanism of Action
The primary mechanism of toxicity for dinitrocresols is the uncoupling of oxidative phosphorylation .[4][7][8] This process occurs in the mitochondria, the powerhouse of the cell, where energy from nutrients is converted into ATP (adenosine triphosphate), the cell's main energy currency.
Dinitrocresols act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[8] This uncoupling leads to a rapid consumption of oxygen without the corresponding production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat, leading to hyperthermia, a hallmark of dinitrocresol poisoning.[4][7]
Caption: Uncoupling of oxidative phosphorylation by 2,6-DNPC.
Toxicity Profile
Acute Toxicity
Limited acute toxicity data are available for 2,6-DNPC. The available data suggests it is highly toxic.
| Species | Route | Value | Reference |
| Mouse | Intraperitoneal | LD₅₀: 24.8 mg/kg | [3] |
| Rabbit | Dermal | LD₅₀: 1,732 mg/kg | [9] |
Symptoms of acute exposure to dinitrocresols include profuse sweating, increased pulse and respiratory rates, thirst, fatigue, and headache.[4]
Subchronic and Chronic Toxicity
No specific subchronic or chronic toxicity studies for 2,6-DNPC were identified. For the related compound DNOC, prolonged exposure has been associated with effects on the respiratory, cardiovascular, gastrointestinal, and central nervous systems in workers.[7]
Genotoxicity
This compound has been reported to be mutagenic.[3] A study reported positive results in a mutation assay with Salmonella typhimurium.
For the related compound DNOC, a variety of in vivo and in vitro tests have shown evidence of genotoxicity, including chromosomal aberrations.[1][10]
Carcinogenicity
There is no information available on the carcinogenic effects of this compound in humans or animals.
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies for 2,6-DNPC were identified. For the related compound dinoseb (a dinitrophenol), teratogenic effects have been observed in rabbits.[11][12]
Experimental Protocols
Detailed experimental protocols for the toxicity studies of 2,6-DNPC are not available in the reviewed literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies.
Acute Oral Toxicity (OECD Guideline 423)
This guideline, known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.
Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).
Methodology:
-
Species: Typically rats, one sex (usually females).[13]
-
Dosing: A single oral dose is administered via gavage.[14][15]
-
Dose Levels: Stepwise procedure with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[14]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]
Subchronic Dermal Toxicity (OECD Guideline 411)
This guideline assesses the toxic effects of repeated dermal exposure over a 90-day period.
Caption: Workflow for OECD Guideline 411 (90-day Dermal Toxicity Study).
Methodology:
-
Dose Levels: At least three dose levels and a control group.[16]
-
Exposure: The test substance is applied to the shaved skin for at least 6 hours per day.[13]
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology.[16][18]
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical.
Caption: Workflow for OECD Guideline 471 (Ames Test).
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium and Escherichia coli.[19]
-
Procedure: Bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix).[19]
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[20]
Summary and Conclusion
This compound is a chemical with a high potential for acute toxicity, primarily through the uncoupling of oxidative phosphorylation. While data specific to this isomer are limited, the extensive information on the related compound, 4,6-dinitro-o-cresol, suggests that 2,6-DNPC should be handled with significant caution. Key data gaps exist in the areas of subchronic and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. Further research is warranted to fully characterize the toxicological profile of this compound and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for risk assessment purposes. Researchers and drug development professionals should be aware of the potential for severe systemic effects and take appropriate safety precautions when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 2-3, Levels of Significant Exposure to Dinitrocresols – Dermal - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 11. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. oecd.org [oecd.org]
- 17. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 18. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 19. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 20. gov.uk [gov.uk]
An In-Depth Technical Guide to the Solubility of 2,6-Dinitro-p-cresol (DNPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-Dinitro-p-cresol (DNPC), a significant chemical intermediate in the synthesis of dyes, pharmaceuticals, and other biologically active compounds. A thorough understanding of its solubility in various solvents is critical for process design, purification, formulation development, and environmental fate assessment. This document compiles available quantitative and qualitative solubility data, details common experimental methodologies for solubility determination, and presents logical workflows for these processes.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid crystalline solute like DNPC, the dissolution process involves the overcoming of lattice energy in the crystal by the solvation energy released upon interaction with the solvent molecules. Factors influencing solubility include the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.
Quantitative Solubility Data for this compound
Quantitative solubility data for this compound is crucial for designing and optimizing chemical processes. While comprehensive datasets are not abundantly available in public literature, this guide summarizes the key reported values.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility | Citation |
| Water | H₂O | Not Specified | 290 mg/L | [1] |
Qualitative Solubility Observations:
General literature indicates that this compound is sparingly soluble in water but demonstrates good solubility in several organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Observation |
| Ethanol | Soluble |
| Ether | Soluble |
| Acetone | Soluble |
| Benzene | Soluble |
It is important to note that for the related isomer, 4,6-Dinitro-o-cresol (DNOC), more specific quantitative data is available, which can serve as a useful reference point. For instance, the solubility of DNOC has been reported as 4.3 g/100 g in ethanol, 100 g/100 g in acetone, and 37 g/100 g in benzene.[1]
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and well-defined experimental protocols. The most common and reliable method for determining the equilibrium solubility of a solid compound like DNPC is the shake-flask method .
The Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the "gold standard" for measuring thermodynamic solubility due to its simplicity and accuracy when performed correctly.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical technique.
Detailed Methodology:
-
Preparation:
-
Ensure the this compound to be tested is of high purity. Recrystallization from a suitable solvent like ethanol can be performed if necessary.
-
Use high-purity (e.g., HPLC grade) solvents.
-
Clean and dry all glassware thoroughly.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of sealed vials or flasks, each containing a precise volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.
-
Place the sealed containers in a constant-temperature water bath or incubator equipped with a shaker.
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the samples to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant. This step is critical to avoid transferring any solid particles. Filtration using a syringe filter (e.g., 0.45 µm PTFE or other compatible material) is highly recommended. The filtration should be performed quickly to minimize any temperature-induced precipitation.
-
-
Analysis:
-
Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose, given that dinitroaromatic compounds are strong UV absorbers.
-
Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationships in Solubility Studies
The relationship between various experimental parameters and the final reported solubility value can be visualized to understand the dependencies and critical control points in the process.
Caption: Factors Influencing Reported Solubility Values.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound and provided a detailed framework for its experimental determination. While there is a clear need for more extensive quantitative data across a wider range of solvents and temperatures, the methodologies and workflows presented here offer a robust starting point for researchers and professionals in the field. Accurate and comprehensive solubility data is indispensable for the efficient and safe use of DNPC in various industrial and research applications.
References
Physical and chemical properties of 4-methyl-2,6-dinitrophenol
An In-depth Technical Guide to 4-Methyl-2,6-dinitrophenol
This guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-2,6-dinitrophenol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.
Chemical Structure and Identifiers
4-Methyl-2,6-dinitrophenol, also known as 2,6-dinitro-p-cresol, is an organic compound with the molecular formula C₇H₆N₂O₅.[1][2][3][4] Its structure consists of a phenol ring substituted with a methyl group and two nitro groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-methyl-2,6-dinitrophenol[1] |
| CAS Number | 609-93-8[1] |
| Molecular Formula | C₇H₆N₂O₅[1][2][3][4] |
| Molecular Weight | 198.13 g/mol [1] |
| InChI | InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3[1] |
| InChIKey | HOYRZHJJAHRMLL-UHFFFAOYSA-N[1][2][3] |
| SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)--INVALID-LINK--[O-][1] |
| Synonyms | This compound, DNPC, Victoria Orange, Victoria Yellow[1][2][3][5] |
Physical Properties
4-Methyl-2,6-dinitrophenol is a light yellow to yellow solid at room temperature.[1][5] It is typically found as needles or flakes.[1][5]
Table 2: Physical Properties of 4-Methyl-2,6-dinitrophenol
| Property | Value | Reference |
| Appearance | Light yellow to yellow solid, needles, or flakes | [1][5] |
| Melting Point | 85 °C | [1] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene | [1] |
| Vapor Pressure | 2.2 x 10⁻⁵ mm Hg at 25 °C | [1] |
| pKa | 4.23 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.47 | [6] |
| Henry's Law Constant | 5.3 x 10⁻⁸ atm·m³/mol at 20 °C | [1] |
Chemical Properties
The chemical reactivity of 4-methyl-2,6-dinitrophenol is influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating effect of the methyl and hydroxyl groups.
-
Acidity : The nitro groups increase the acidity of the phenolic hydroxyl group, resulting in a pKa of 4.23.[1] This means that in aqueous solutions with a pH above 4.23, the compound will exist predominantly in its anionic form.[1]
-
Stability : It is stable in acidic solutions but can be decomposed by UV radiation in alkaline solutions.[1] The compound is explosive when dry and should be handled with care, avoiding heat, flames, and sparks.[7][8]
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7]
-
Decomposition : When heated to decomposition, it emits toxic fumes of nitrogen oxides.[7][9]
Spectral Data
Spectroscopic data is crucial for the identification and quantification of 4-methyl-2,6-dinitrophenol.
Table 3: Spectral Data Summary
| Technique | Wavelength/Shift | Reference |
| UV-Vis (in Alcohol) | λmax: 241 nm (log ε = 4.02), 354 nm (log ε = 3.72) | [1] |
| ¹H NMR (in DMSO-d₆) | δ (ppm): 8.57, 8.35, 2.34 | [10] |
| Mass Spectrometry (EI) | Major m/z peaks: 198 (M+), 140 | [1][2] |
Experimental Protocols
Synthesis of 4-Methyl-2,6-dinitrophenol
A common method for the synthesis of 4-methyl-2,6-dinitrophenol is the direct nitration of p-cresol.[1] An alternative patented method involves the single-step nitration of 2-nitro-p-cresol.[11]
Protocol: Direct Nitration of p-Cresol
-
Reaction Setup : In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol in dilute sulfuric acid.
-
Nitration : Cool the mixture in an ice bath. Slowly add nitric acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation : Collect the solid product by filtration and wash with cold water to remove any remaining acid.
-
Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-methyl-2,6-dinitrophenol.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis of 4-methyl-2,6-dinitrophenol in various matrices.[12]
Protocol: HPLC Analysis
-
Sample Preparation : Prepare a standard stock solution of 4-methyl-2,6-dinitrophenol in a suitable solvent like methanol. Prepare working standards by serial dilution. For environmental samples, perform appropriate extraction and cleanup steps.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column.
-
Mobile Phase : A mixture of acetonitrile and water (with a small percentage of formic or acetic acid to ensure the analyte is in its protonated form).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detector set at one of the absorbance maxima, e.g., 241 nm or 354 nm.[1]
-
Injection Volume : 10-20 µL.
-
-
Calibration : Inject the working standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis : Inject the prepared samples and quantify the concentration of 4-methyl-2,6-dinitrophenol by comparing the peak area to the calibration curve.
Toxicology and Biological Activity
Dinitrophenols, as a class, are known to be highly toxic.[8][9][13][14] 4-Methyl-2,6-dinitrophenol is readily absorbed through the skin and is toxic by ingestion, inhalation, and skin contact.[5][9] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Dinitrophenols act as proton ionophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in ATP production and an increase in oxygen consumption and heat generation.
Safety Information
4-Methyl-2,6-dinitrophenol is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : Flammable solid, fatal if swallowed, toxic in contact with skin or if inhaled, and causes damage to organs through prolonged or repeated exposure.[13] It is also very toxic to aquatic life.[8][13]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use in a well-ventilated area or under a chemical fume hood.
-
Handling : Avoid creating dust. Keep away from heat, sparks, and open flames.[13] The wetted form is more stable; do not allow it to dry out as it is explosive when dry.[8]
-
First Aid : In case of contact with skin, wash immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[8][13]
References
- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-methyl-2,6-dinitro- [webbook.nist.gov]
- 3. Phenol, 4-methyl-2,6-dinitro- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 4-Methyl-2,6-dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 4-methyl-2,6-dinitrophenol [stenutz.eu]
- 7. klamathcc.edu [klamathcc.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-4,6-dinitrophenol(534-52-1) 1H NMR spectrum [chemicalbook.com]
- 11. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]
- 12. 2-メチル-4,6-ジニトロフェノール analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4,6-Dinitro-2-methylphenol (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3173-0.1 [isotope.com]
A Technical Guide to the Historical Research Applications of Dinitrocresols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical applications of dinitrocresols, primarily 4,6-dinitro-o-cresol (DNOC), in scientific research. It delves into the compound's dual history as a metabolic activator for weight loss and as a potent pesticide. This document provides a detailed overview of the experimental methodologies, quantitative data from key historical studies, and the underlying biochemical mechanisms of action.
Dinitrocresols as Metabolic Activators: The Pursuit of Weight Control
In the 1930s, dinitrocresols, particularly DNOC and its close relative 2,4-dinitrophenol (DNP), were investigated and used clinically for their ability to dramatically increase basal metabolic rate, leading to rapid weight loss.[1][2] This application, however, was short-lived due to a narrow therapeutic window and severe, often fatal, toxicity.[1]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism by which dinitrocresols exert their metabolic effects is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] As lipophilic weak acids, they act as protonophores, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.[3][4] This dissipates the proton motive force that normally drives ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to an increase in body temperature and a significant rise in metabolic rate as the body attempts to compensate for the perceived energy deficit.[3][5]
Key Historical Studies and Quantitative Data
The following tables summarize quantitative data from seminal studies in the 1930s investigating the effects of dinitrocresols on human metabolism for weight loss.
Table 1: Human Studies on Dinitrocresol for Weight Loss
| Study | Compound | Dosage | Duration | Key Findings |
| Dodds and Robertson (1933)[6] | DNOC | 3 mg/kg/day | 3 days | 70-100% increase in basal metabolic rate. |
| Ibrahim et al. (1934)[6] | DNOC | 50 mg/day (approx. 1.05 mg/kg/day) | 14-63 days | Average weight loss of 0.45 kg/week . |
| Tainter et al. (1933)[7] | 2,4-Dinitrophenol | Average 0.3 g/day | Up to 4 months | Significant weight loss reported in 113 obese patients. |
| Harvey et al. (1951)[6] | DNOC | 0.58-1.0 mg/kg/day | 4-11 weeks | Increased basal metabolic rate, pulse, and body temperature. |
Table 2: Observed Side Effects in Human Studies
| Study | Reported Side Effects |
| Dodds and Robertson (1933)[6] | Increased pulse rate, sweating, lethargy, headache, loss of appetite, greenish-yellow pigmentation of the conjunctivae. |
| Ibrahim et al. (1934)[6] | Excessive perspiration, thirst, fatigue, yellow pigmentation of the conjunctivae. |
| Harvey et al. (1951)[6] | Marked palpitations, elevated pulse rate, elevated body temperature, excessive perspiration, fatigue, lassitude, headache, greenish tinge to the sclerae, maculopapular and urticarial eruptions. |
Experimental Protocols
Based on the available historical literature, the experimental protocols for the human weight-loss studies can be summarized as follows. It is important to note that these protocols do not meet modern ethical and safety standards.
1.3.1. Subject Selection and Baseline Measurements:
-
Inclusion Criteria: Patients were typically selected based on a diagnosis of obesity.
-
Baseline Data Collection: Prior to administration of the dinitrocresol compound, baseline measurements were recorded, including:
-
Body weight
-
Basal Metabolic Rate (BMR), often measured by oxygen consumption.
-
Pulse rate
-
Blood pressure
-
Body temperature
-
1.3.2. Compound Administration:
-
Formulation: The dinitrocresol compound was typically administered orally in capsule form. The exact excipients and preparation methods of these capsules are not consistently detailed in the historical records.
-
Dosage: Dosages varied between studies, as detailed in Table 1. Doses were sometimes adjusted based on the patient's response and tolerance.
1.3.3. Monitoring and Data Collection during Treatment:
-
Frequency: Patients were monitored at regular intervals.
-
Parameters Monitored:
-
Daily or weekly body weight.
-
Regular measurement of BMR.
-
Vital signs (pulse, blood pressure, temperature).
-
Observation and documentation of any clinical signs of toxicity, as listed in Table 2.
-
1.3.4. Endpoint Assessment:
-
The primary endpoint was the change in body weight over the treatment period.
-
Changes in BMR were also a key outcome measure.
-
The incidence and severity of adverse effects were documented.
Dinitrocresols as Pesticides: Agricultural and Public Health Applications
DNOC was one of the earliest synthetic organic pesticides, with its use as an insecticide dating back to the late 19th century and as an herbicide from the 1930s.[8] It was valued for its broad-spectrum activity.
Applications and Efficacy
DNOC was employed in various agricultural settings:
-
Insecticide: Primarily used as a dormant spray on fruit trees to control overwintering pests.
-
Herbicide: Used for the control of broadleaf weeds in cereal crops.
-
Fungicide: Exhibited some fungicidal properties.
-
Acaricide: Effective against mites.
Quantitative data on the efficacy of DNOC as a pesticide from historical sources is often descriptive. However, its widespread and prolonged use attests to its perceived effectiveness by farmers at the time.
Experimental Protocols for Pesticide Efficacy Testing
Historical methods for testing pesticide efficacy were less standardized than modern protocols. However, the general principles involved the following steps:
2.2.1. Formulation and Preparation of Spray Solutions:
-
Active Ingredient: DNOC was available in various formulations, including wettable powders and soluble concentrates.
-
Dilution: The concentrated product was diluted with water to achieve the desired application rate. Historical application rates for fruit orchards often involved preparing a dilute spray mixture.
2.2.2. Application Methods:
-
Dormant Spraying: For insect control in fruit trees, DNOC was typically applied during the dormant season before bud break. This targeted overwintering insect eggs and larvae.
-
Foliar Application: For herbicidal use, it was applied as a foliar spray to actively growing weeds.
-
Equipment: Application was carried out using ground-based sprayers.
2.2.3. Efficacy Assessment:
-
Insecticide Efficacy: Assessed by comparing the pest populations (e.g., insect counts) in treated versus untreated (control) plots. Observations would be made at set intervals post-application.
-
Herbicide Efficacy: Evaluated by visual assessment of weed control in treated plots compared to untreated controls. This was often rated on a qualitative scale (e.g., poor, fair, good, excellent control).
Conclusion
The historical research applications of dinitrocresols highlight a significant chapter in the development of both metabolic drugs and synthetic pesticides. The studies from the 1930s on weight loss, while ethically problematic by modern standards, provided early insights into the manipulation of cellular metabolism. Similarly, its long history as a broad-spectrum pesticide demonstrates its potent biological activity. This guide provides a technical foundation for understanding these historical applications, offering valuable context for researchers in toxicology, drug development, and agricultural science. The severe toxicity of dinitrocresols ultimately led to the cessation of their use in medicine and heavy restrictions in agriculture, serving as a crucial lesson in the importance of the therapeutic index and environmental safety in chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. ers.usda.gov [ers.usda.gov]
An In-depth Technical Guide to the Safe Handling of 2,6-Dinitro-p-cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dinitro-p-cresol (DNPC), a nitroaromatic compound, presents significant health and safety risks in the research and drug development laboratory setting. This guide provides a comprehensive overview of the essential safety and handling precautions for DNPC. It includes detailed information on its physicochemical properties, toxicological data, and the primary mechanism of its toxicity—the uncoupling of oxidative phosphorylation. This document outlines specific experimental protocols for personal protective equipment (PPE), emergency procedures, spill decontamination, and waste disposal. The aim is to equip laboratory personnel with the necessary knowledge to handle this compound safely and mitigate the risk of exposure.
Introduction
This compound (DNPC), also known as 4-methyl-2,6-dinitrophenol, is a yellow crystalline solid.[1] It is utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as a polymerization inhibitor.[2][3] However, its high toxicity necessitates stringent safety protocols in a laboratory environment. Dinitrocresols, as a class of compounds, are readily absorbed through the skin, inhalation, and ingestion, and can cause severe systemic effects.[4] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to a rapid onset of severe symptoms.[5][6][7] This guide is intended to serve as a detailed technical resource for all personnel handling this compound.
Physicochemical and Toxicological Properties
A thorough understanding of the properties of this compound is fundamental to its safe handling.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆N₂O₅ | [8] |
| Molecular Weight | 198.13 g/mol | [8] |
| Appearance | Yellow-orange flakes or yellow-green needles | [4][9] |
| Melting Point | 82 °C (lit.) | [9] |
| Boiling Point | 215 °C at 20 mmHg (lit.) | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and acetone. | [8] |
| Vapor Pressure | 0.00005 mmHg at 20 °C | [8] |
Toxicological Data
This compound is classified as highly toxic. The available quantitative toxicity data is limited for this specific isomer, with much of the literature referring to the more common 4,6-dinitro-o-cresol (DNOC) or dinitrocresols as a group. Caution should be exercised, and it should be assumed that 2,6-DNPC has a similar high degree of toxicity.
| Route of Exposure | Species | Value | Reference(s) |
| Intraperitoneal LD₅₀ | Mouse | 24.8 mg/kg | [8] |
| Dermal LD₅₀ (Dinitrocresols) | Rat | 200 - 600 mg/kg | [6] |
| Dermal LD₅₀ (Dinitrocresols) | Rabbit | 1000 - 1732 mg/kg | [6] |
| Oral LD₅₀ (4,6-DNOC) | Rat | 7 - 40 mg/kg | |
| Oral LD₅₀ (4,6-DNOC) | Mouse | 21 mg/kg |
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The primary toxic effect of this compound is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation. In this process, DNPC acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[5][7] This dissipates the proton gradient that is essential for the production of ATP. The energy that would normally be used for ATP synthesis is instead released as heat, leading to hyperthermia, a hallmark of dinitrophenol poisoning.[5]
Caption: Uncoupling of oxidative phosphorylation by this compound.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H300: Fatal if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Experimental Protocols
Adherence to strict experimental protocols is crucial when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
Caption: Essential PPE for handling this compound.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves must be inspected for any signs of degradation before use and changed frequently.
-
Body Protection: A chemical-resistant lab coat or apron must be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are necessary.
-
Respiratory Protection: Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Spill Decontamination Protocol
In the event of a spill, the following protocol should be followed. For any large spill, or if you are not trained in spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]
Caption: Workflow for the decontamination of a this compound spill.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others in the vicinity.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in section 5.1.
-
Containment: For solid spills, gently cover with a plastic-backed absorbent pad to avoid raising dust. For liquid spills, surround the area with an absorbent material to prevent spreading.[10]
-
Neutralization: Due to its acidic nature, a weak base such as sodium bicarbonate can be used to neutralize the spill.[11] Apply the neutralizing agent from the outside of the spill and work inwards.
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination:
-
For non-metallic surfaces (glass, plastic): Wash the area thoroughly with soap and water.
-
For metallic surfaces (stainless steel): After cleaning with soap and water, a further rinse with a mild nitric acid solution can be used to ensure the full restoration of the passive layer, followed by a final water rinse.[12]
-
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[2]
Workplace Exposure Monitoring
Regular monitoring of the workplace environment is recommended when this compound is used frequently. NIOSH and OSHA have established methods for monitoring dinitrocresols in the air.[7][13][14] While a specific method for 2,6-DNPC is not detailed, methods for dinitrocresols, such as NIOSH method S166, can be adapted.[7] This typically involves drawing a known volume of air through a collection medium, followed by analysis using a suitable technique like gas chromatography. It is recommended to consult with an industrial hygienist or your institution's EHS department to establish a specific monitoring plan.
Preparation of a 10 mM Stock Solution in DMSO
The following is a general protocol for preparing a stock solution. All work must be conducted in a chemical fume hood.
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound (MW = 198.13 g/mol ) is 19.813 mg.
-
Weigh the compound: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound into a tared glass vial.
-
Add solvent: Add the desired volume of DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled vial at -20°C.
Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Incineration: High-temperature incineration is the recommended method for the complete destruction of dinitrocresols.[5]
-
Advanced Oxidation Processes (AOPs): For liquid waste, AOPs such as the Fenton process or photocatalytic degradation can be effective in breaking down the compound into less toxic substances.[15][16]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.
Consult your institution's EHS department for specific waste disposal procedures.
Conclusion
This compound is a highly toxic compound that poses significant risks in a laboratory setting. A comprehensive understanding of its properties and strict adherence to safety protocols are paramount to its safe handling. This guide provides the essential information and procedures for researchers, scientists, and drug development professionals to work with this compound in a manner that ensures their safety and the protection of their work environment.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. amherst.edu [amherst.edu]
- 3. epa.gov [epa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. droracle.ai [droracle.ai]
- 6. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol [cdc.gov]
- 8. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. stratex.com.au [stratex.com.au]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 12. cedinox.es [cedinox.es]
- 13. Sampling and Analytical Methods | Occupational Safety and Health Administration [osha.gov]
- 14. dnacih.com [dnacih.com]
- 15. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
Technical Guide: An Examination of 2,6-Dinitro-p-cresol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the fundamental physicochemical properties of 2,6-Dinitro-p-cresol (DNPC), a dinitrophenolic compound with historical applications as a chemical intermediate, herbicide, and insecticide. The document focuses on its molecular formula and weight, supported by a summary of its key identifiers and properties. A generalized experimental protocol for molecular weight determination is discussed, and the compound's chemical structure and synthesis pathway are visually represented.
Core Molecular Data
This compound, also known by its IUPAC name 4-methyl-2,6-dinitrophenol, is an organic compound characterized by a cresol backbone with two nitro group substituents.[1] Its identity is definitively established by its chemical formula and molecular weight.
Quantitative Molecular Profile
The fundamental quantitative data for this compound is summarized below. The elemental composition is derived from its molecular formula, C₇H₆N₂O₅, and the provided molecular weight.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆N₂O₅ | [1][2][3][4][5][6] |
| Molecular Weight | 198.13 g/mol | [1][2][5][6] |
| Monoisotopic Mass | 198.02767130 Da | [1] |
| CAS Number | 609-93-8 | [1][3][5][6] |
| Elemental Composition | ||
| Carbon (C) | 42.43% | |
| Hydrogen (H) | 3.05% | |
| Nitrogen (N) | 14.14% | |
| Oxygen (O) | 40.38% |
Chemical Structure and Synthesis
The arrangement of atoms in this compound dictates its chemical behavior and reactivity.
Molecular Structure
The structure consists of a phenol ring with a methyl group at position 4 (para) and two nitro groups at positions 2 and 6. This specific arrangement is crucial for its chemical properties.
Caption: Molecular structure of 4-methyl-2,6-dinitrophenol.
Synthesis Pathway
This compound is synthesized through the direct dinitration of p-cresol.[7] This electrophilic aromatic substitution reaction involves the careful addition of nitric acid in a dilute sulfuric acid solution.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Determining the precise molecular weight is a critical step in chemical identification and characterization. While specific experimental reports for this compound are not detailed here, a general protocol based on mass spectrometry is outlined.
Molecular Weight Determination via Mass Spectrometry
Objective: To determine the molecular weight of this compound with high accuracy.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the solution to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Given its phenolic hydroxyl group, detection in negative ion mode ([M-H]⁻) is highly effective.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the molecular ion is identified. For this compound (C₇H₆N₂O₅), the expected monoisotopic mass of the deprotonated molecule [C₇H₅N₂O₅]⁻ is approximately 197.02 m/z. The measured value is then used to confirm the molecular weight and infer the molecular formula.
Physicochemical and Safety Data
While this guide focuses on molecular weight and formula, a brief summary of other relevant properties is provided for a comprehensive profile.
| Property | Value | Reference |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 77-85 °C | [1][3][5][6] |
| Solubility | Insoluble in water | [1] |
| Hazards | Toxic | [3][6] |
Note: A related compound, Dinitro-ortho-cresol (DNOC), acts as an uncoupler of oxidative phosphorylation, interfering with ATP production, which accounts for its high toxicity.[8] Similar mechanisms may contribute to the toxicity of this compound. It was previously used as a herbicide and insecticide but was banned in the United States for pesticide use in 1991.[8] Professionals should handle this compound with appropriate safety precautions.
References
- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. This compound | 609-93-8 [chemnet.com]
- 4. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 5. parchem.com [parchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 609-93-8 [chemicalbook.com]
- 8. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]
Spectroscopic Data of 2,6-Dinitro-p-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dinitro-p-cresol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |
| ~8.1 | s | 2H | Ar-H |
| ~3.9 | s | 1H | -OH |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR Data
While specific peak data is limited in readily available literature, typical chemical shifts for the carbon environments in this compound are expected in the following ranges.
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-OH |
| ~140 | C-NO₂ |
| ~130 | C-CH₃ |
| ~125 | Ar-C-H |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | O-H stretch (phenol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2975-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1550-1475 & 1350-1250 | N-O stretch (nitro group) |
| 1260-1000 | C-O stretch (phenol) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the following major fragments.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 198 | High | [M]⁺ (Molecular Ion) |
| 181 | Moderate | [M-OH]⁺ |
| 152 | Moderate | [M-NO₂]⁺ |
| 106 | Moderate | [M-2NO₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a KBr beam splitter and a DTGS detector.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
Set the MS to operate in EI mode at 70 eV.
-
Set the mass scan range from m/z 40 to 500.
-
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be ionized and fragmented in the MS. The mass spectrometer will record the mass-to-charge ratios of the ions.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unlocking the Industrial Potential of 2,6-Dinitro-p-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dinitro-p-cresol (DNPC), a versatile chemical compound with a range of existing and potential industrial applications. This document details its chemical and physical properties, synthesis protocols, mechanisms of action, and specific uses, with a focus on providing actionable data and methodologies for research and development.
Chemical and Physical Properties
This compound, also known as 4-methyl-2,6-dinitrophenol, is a yellow crystalline solid.[1][2] Its key physicochemical properties are summarized in Table 1, providing a foundation for its handling, application, and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₅ | [1][3] |
| Molecular Weight | 198.13 g/mol | [1] |
| CAS Number | 609-93-8 | [4][5] |
| Appearance | Yellow-orange flakes or needles | [1][4] |
| Melting Point | 78-82 °C | [6] |
| Boiling Point | 312 °C (decomposes) | [7] |
| Vapor Pressure | 5.2 x 10⁻⁵ mmHg at 20°C | |
| pKa | 4.23 | |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone | [2][7] |
| UV Absorption Max (in Alcohol) | 241 nm (log ε = 4.02), 354 nm (log ε = 3.72) | [1] |
Key Industrial Applications
The industrial utility of 2,6-DNPC is primarily derived from its reactive nature and biological activity, which are similar to its more extensively studied isomer, 4,6-dinitro-o-cresol (DNOC).[4][8] Its principal applications include its role as a polymerization inhibitor and as a chemical intermediate.
Polymerization Inhibitor
2,6-DNPC is an effective polymerization inhibitor, particularly for vinyl aromatic compounds such as styrene, during high-temperature distillation and purification processes.[8][9][10] It functions by scavenging free radicals, which are responsible for initiating the polymerization chain reaction. Patents suggest it offers stable and remarkable polymerization inhibition with low consumption, presenting an advantage over more toxic alternatives.[9][10] While direct comparative performance data is limited in public literature, its efficacy is a key driver of its industrial use.
Chemical Intermediate
DNPC serves as a valuable precursor in the synthesis of a variety of downstream products, leveraging the reactivity of its nitro and hydroxyl groups.
-
Dye Synthesis: The aromatic structure of DNPC makes it a suitable intermediate for producing various dyes.[8] Although specific commercial dyes derived directly from 2,6-DNPC are not widely documented, its chemical functionalities allow for its use in creating azo dyes and other colorants.
-
Fungicides and Pesticides: Historically, dinitrocresols have been used in agrochemical formulations. 2,6-DNPC is identified as an intermediate for fungicides.[8] However, due to the toxicity associated with this class of compounds, their use in agriculture has been significantly restricted in many regions.[7]
dot
Caption: Industrial applications of this compound.
Synthesis and Experimental Protocols
The primary method for synthesizing 2,6-DNPC is through the direct nitration of a cresol precursor. Below are detailed experimental protocols derived from patent literature.
Protocol: Nitration of o-Nitro-p-cresol
This protocol describes a method for synthesizing 2,6-DNPC with high purity and yield.[10]
Materials:
-
o-Nitro-p-cresol (industrial grade, 97% pure)
-
Nitric acid (industrial grade, 68%)
Procedure:
-
In a reaction vessel equipped with a stirrer, add 157.73 g (1.0 mol, based on purity) of fused o-nitro-p-cresol.
-
While stirring at 60-80 rpm, gradually add 111.17 g (1.2 mol) of 68% nitric acid to the fused reactant.
-
The reaction is exothermic; maintain the reaction temperature between 70-80°C.
-
Continue stirring until the exothermic reaction ceases, indicating the reaction endpoint.
-
Cool the mixture to room temperature to allow for crystallization of the product.
-
Separate the crystalline product from the mother liquor via centrifugation.
-
The resulting product is this compound.
Quantitative Data: This method has been reported to yield up to 191.78 g of product with a purity of 98.60%, corresponding to a yield of 95.50%.[10] Variations in reactant molar ratios and temperature can be used to optimize yield and purity, as summarized in Table 2.
| Molar Ratio (o-nitro-p-cresol : HNO₃) | Temperature (°C) | Stirring Speed (rpm) | Reported Yield (%) | Reported Purity (%) | Reference |
| 1 : 0.85 | 70-80 | 60-80 | 92.6 | 97.50 | [9] |
| 1 : 1.0 | 80-90 | 80-100 | 79.5 | 94.02 | [9] |
| 1 : 1.1 | 70-80 | 60-80 | 93.5 | 98.32 | [10] |
| 1 : 1.2 | 70-80 | 60-80 | 95.5 | 98.60 | [10] |
dot
Caption: Workflow for the synthesis of 2,6-DNPC.
Protocol: Evaluation of Polymerization Inhibition
The following is a general experimental protocol to quantify the effectiveness of 2,6-DNPC as a polymerization inhibitor for styrene. This method is adapted from procedures used to evaluate similar inhibitors.[11]
Materials:
-
Styrene monomer (inhibitor-free)
-
This compound (DNPC)
-
Methanol
-
Nitrogen gas
-
Adiabatic cell reactor or similar temperature-controlled reaction vessel
Procedure:
-
Prepare a stock solution of DNPC in styrene at a desired concentration (e.g., 50-500 ppm).
-
Add a specific volume (e.g., 50 mL) of the DNPC-styrene solution to the reaction vessel.
-
Purge the system with nitrogen to remove oxygen.
-
Heat the vessel to a standard polymerization temperature (e.g., 115°C) and maintain for a set duration (e.g., 4 hours).
-
After the reaction time, rapidly cool the mixture to quench the polymerization.
-
Precipitate the formed polystyrene by adding an excess of methanol.
-
Filter the precipitate, dry it in an oven at 100°C to remove residual monomer and methanol, and weigh the final polymer mass.
-
Calculate the polymer growth percentage relative to a control sample without any inhibitor.
Mechanism of Action
Biological Systems: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity and biological activity of dinitrocresols is the uncoupling of oxidative phosphorylation in mitochondria. While most studies have focused on DNOC, the mechanism is expected to be identical for 2,6-DNPC due to their structural similarity.
Dinitrocresols are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. In the acidic intermembrane space, they become protonated. They then move into the more alkaline mitochondrial matrix and release their proton, effectively shuttling protons across the membrane and bypassing the ATP synthase complex. This dissipates the proton motive force that drives ATP synthesis. The energy from electron transport is released as heat instead of being captured in ATP, leading to an increased basal metabolic rate and hyperthermia.
dot
Caption: Uncoupling of oxidative phosphorylation by 2,6-DNPC.
Polymerization Inhibition: Radical Scavenging
As a polymerization inhibitor, 2,6-DNPC functions as a free radical scavenger. During the thermal or auto-initiated polymerization of monomers like styrene, free radicals are formed. The phenolic hydroxyl group on DNPC can donate a hydrogen atom to a propagating polymer radical (P•), terminating the chain and forming a stable phenoxyl radical. This phenoxyl radical is resonance-stabilized and generally unreactive towards initiating new polymer chains, thus effectively inhibiting the polymerization process.
Safety and Toxicology
This compound is a toxic compound and should be handled with appropriate safety precautions. It is readily absorbed through the skin.[12] Acute toxicity data indicates it is fatal if swallowed.
-
LD₅₀ (mouse, intraperitoneal): 24.8 mg/kg[12]
-
Hazards: Classified as highly toxic. It is an irritant to the skin, eyes, and respiratory system.[12]
-
Mechanism of Toxicity: The primary toxic effect is the uncoupling of oxidative phosphorylation, leading to symptoms such as profuse sweating, increased pulse and respiratory rates, fever, and in severe cases, death.[13]
All handling of 2,6-DNPC should be conducted in a well-ventilated area, using personal protective equipment, including gloves and eye protection.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation into its properties and applications.
References
- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 609-93-8 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 609-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. CN1139569C - this compound and is prepn. and use - Google Patents [patents.google.com]
- 10. CN1336362A - this compound and is prepn. and use - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0617729A1 - Styrene polymerization inhibitor - Google Patents [patents.google.com]
- 13. Identification of Phenolic Compounds and Evaluation of Antioxidant and Antimicrobial Properties of Euphorbia Tirucalli L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,6-Dinitro-p-cresol as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dinitro-p-cresol (DNPC), a dinitrophenolic compound, is an effective inhibitor for the free-radical polymerization of vinyl aromatic monomers, such as styrene. Its primary function is to prevent premature and uncontrolled polymerization during monomer purification, storage, and transport. This is achieved through its action as a radical scavenger, which terminates the growing polymer chains. These application notes provide detailed information on the use of DNPC as a polymerization inhibitor, including its mechanism of action, quantitative performance data (using a closely related analogue for illustration), and detailed experimental protocols for its evaluation and synthesis.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-methyl-2,6-dinitrophenol |
| CAS Number | 609-93-8[1] |
| Molecular Formula | C₇H₆N₂O₅[1] |
| Molecular Weight | 198.13 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Melting Point | 85 °C[1] |
| Solubility | Insoluble in water[1] |
Mechanism of Action: Radical Scavenging
The inhibitory effect of this compound stems from its ability to act as a potent free radical scavenger. In the process of vinyl monomer polymerization, the reaction proceeds via a free radical chain mechanism. DNPC interrupts this chain reaction by donating a hydrogen atom from its phenolic hydroxyl group to the propagating polymer radical (e.g., a styryl radical). This transfer neutralizes the radical, terminating the polymer chain growth. The resulting DNPC radical is stabilized by resonance, particularly through the delocalization of the unpaired electron across the aromatic ring and the two nitro groups, rendering it significantly less reactive and unable to initiate new polymer chains.
Quantitative Performance Data
Table 1: Induction Period for Styrene Polymerization with a DNBP-Containing Inhibitor System (0.04% mass fraction) at Various Temperatures [2]
| Temperature (°C) | Induction Period (hours) |
| 90 | 19 |
| 100 | 12 |
| 110 | 6 |
| 120 | 4.5 |
Note: This data is for a complex inhibitor system containing 4,6-dinitro-2-sec-butylphenol (DNBP) and is presented for illustrative purposes due to the lack of specific data for this compound.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established methods for the nitration of p-cresol.[1]
Materials:
-
p-Cresol
-
Sulfuric acid (concentrated)
-
Nitric acid (concentrated)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a beaker, dissolve p-cresol in a minimal amount of concentrated sulfuric acid with cooling in an ice bath.
-
Slowly add a stoichiometric amount of concentrated nitric acid dropwise from a dropping funnel while maintaining the temperature below 10°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
The crude this compound will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
-
Dry the purified crystals in a desiccator.
Protocol 2: Evaluation of the Inhibitory Effect of DNPC on Styrene Polymerization
This protocol describes a method to determine the induction period of styrene polymerization in the presence of DNPC.
Materials and Equipment:
-
Styrene (inhibitor-free)
-
This compound (DNPC)
-
Polymerization initiator (e.g., benzoyl peroxide or AIBN)
-
Solvent (e.g., toluene)
-
Reaction vials or test tubes with septa
-
Heating block or oil bath with temperature control
-
Gas chromatograph (GC) or dilatometer to monitor monomer conversion
-
Nitrogen or argon source for inert atmosphere
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of DNPC in styrene or a suitable solvent at a known concentration. Prepare a stock solution of the initiator in styrene.
-
Sample Preparation: In a series of reaction vials, prepare different concentrations of DNPC in styrene by diluting the stock solution. A control sample with no DNPC should also be prepared.
-
Initiation of Polymerization: Add a specific amount of the initiator stock solution to each vial.
-
Inert Atmosphere: Purge each vial with an inert gas (nitrogen or argon) to remove oxygen, which can also affect the polymerization rate. Seal the vials with septa.
-
Incubation: Place the vials in a heating block or oil bath set to the desired polymerization temperature (e.g., 100°C).
-
Monitoring Monomer Conversion: At regular time intervals, withdraw a small aliquot from each vial using a syringe and analyze the monomer concentration using a suitable technique like gas chromatography. Alternatively, the polymerization can be monitored in real-time using a dilatometer, which measures the volume contraction as the monomer is converted to the denser polymer.
-
Determination of Induction Period: Plot the monomer conversion as a function of time for each DNPC concentration. The induction period is the time from the start of the reaction until a significant increase in monomer conversion is observed.
Safety and Handling
This compound is a toxic and potentially explosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid heating the solid compound, especially in a confined space, as it may decompose explosively. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a highly effective polymerization inhibitor for vinyl aromatic monomers. Its utility is derived from its ability to efficiently scavenge free radicals, thereby terminating the polymerization chain reaction. The provided protocols offer a framework for the synthesis and evaluation of DNPC in a laboratory setting. Researchers and professionals should adhere to strict safety protocols when handling this compound. Further studies are warranted to generate specific quantitative performance data for DNPC to facilitate its broader application and understanding.
References
Application Notes and Protocols: 2,6-Dinitro-p-cresol in the Synthesis of Fungicides and Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dinitro-p-cresol (DNPC), a dinitrophenol derivative, serves as a versatile intermediate in the synthesis of a variety of organic compounds, including fungicides and dyes.[1] Its chemical structure, featuring two nitro groups and a phenolic hydroxyl group on a cresol backbone, allows for a range of chemical transformations to produce molecules with specific biological or chromophoric properties. The primary route for the derivatization of DNPC involves the reduction of one or both nitro groups to form 2-amino-6-nitro-p-cresol and 2,6-diamino-p-cresol, respectively. These amino derivatives are key precursors for the synthesis of various fungicides and dyes.
This document provides detailed application notes and experimental protocols for the synthesis of fungicides and dyes using this compound as a starting material.
Synthesis of this compound (DNPC)
The industrial preparation of this compound typically involves the direct nitration of p-cresol or o-nitro-p-cresol. Several patented methods exist, with variations in reaction conditions and starting materials.
Experimental Protocol: Nitration of o-nitro-p-cresol
This protocol is based on a patented method for the synthesis of DNPC.[1][2]
Materials:
-
2-nitro-p-cresol (industrial grade, 97%)
-
Nitric acid (68%)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Melt 157.73 g (1 mol, based on pure content) of 2-nitro-p-cresol in the reaction vessel.
-
With continuous stirring (60-80 rpm), gradually add 101.91 g (1.1 mol) of 68% nitric acid to the molten 2-nitro-p-cresol.
-
Maintain the reaction temperature between 70-80 °C. The reaction is exothermic, so cooling may be necessary.
-
Continue stirring until the exothermic reaction ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Separate the crystalline this compound from the mother liquor by centrifugation.
Quantitative Data for DNPC Synthesis
| Parameter | Value | Reference |
| Yield | 93.5% | |
| Purity | 98.32% | |
| Melting Point | 80.5-81 °C | |
| Moisture Content | 1.1% | |
| Ash Content | 0.2% | |
| Free Phenol Content | 0.38% |
Synthesis of Fungicide Intermediates from DNPC
The fungicidal activity of DNPC derivatives often arises from the introduction of specific functional groups. A key step is the selective reduction of the nitro groups to amino groups, which can then be further modified.
Synthesis of 2-Amino-6-nitro-p-cresol
Selective reduction of one nitro group of DNPC is crucial for creating intermediates for certain fungicides. This can be achieved using various reducing agents under controlled conditions. While specific literature on the selective reduction of DNPC is not abundant, general methods for selective nitro reduction in dinitro aromatic compounds can be applied. A common method involves using sodium sulfide or ammonium sulfide as the reducing agent.
Conceptual Workflow for Selective Reduction:
Caption: Selective reduction of DNPC to form an amino-nitro intermediate.
Synthesis of 2,6-Diamino-p-cresol
The complete reduction of both nitro groups of DNPC yields 2,6-diamino-p-cresol, another important intermediate for synthesizing fungicides and dyes.
Conceptual Workflow for Complete Reduction:
Caption: Complete reduction of DNPC to a diamino derivative.
Application in Fungicide Synthesis
While direct synthesis of commercial fungicides starting from DNPC is not widely documented in readily available literature, the amino derivatives of DNPC are plausible precursors for various classes of fungicides, particularly those containing heterocyclic rings. For instance, diamino compounds are known to be used in the synthesis of benzimidazole and other nitrogen-containing heterocyclic fungicides.
Application in Dye Synthesis
The amino derivatives of DNPC are valuable intermediates in the synthesis of various classes of dyes, particularly azo and sulfur dyes.
Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound. 2-Amino-6-nitro-p-cresol can be diazotized and coupled with various aromatic compounds to produce a range of colors.
Experimental Protocol: Synthesis of an Azo Dye from 2-Amino-6-nitro-p-cresol (Conceptual)
This protocol is a generalized procedure based on the fundamental principles of azo dye synthesis.
Materials:
-
2-Amino-6-nitro-p-cresol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling component (e.g., β-naphthol, resorcinol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of 2-Amino-6-nitro-p-cresol in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to purify it.
-
Synthesis Pathway for Azo Dyes:
Caption: General synthesis pathway for azo dyes from 2-Amino-6-nitro-p-cresol.
Synthesis of Sulfur Dyes
Sulfur dyes are complex mixtures of polymeric compounds containing sulfur linkages. They are produced by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide. 2,6-Diamino-p-cresol can be used as a starting material for the synthesis of sulfur dyes. Dinitrophenols have been used in the synthesis of sulfur black dyes.[3]
Experimental Protocol: Synthesis of a Sulfur Dye from 2,6-Diamino-p-cresol (Conceptual)
This is a generalized procedure based on the principles of sulfur dye synthesis.
Materials:
-
2,6-Diamino-p-cresol
-
Sulfur
-
Sodium sulfide (Na₂S)
-
Water
-
Reaction vessel with reflux condenser and temperature control
Procedure:
-
Prepare a sodium polysulfide solution by heating a mixture of sodium sulfide and sulfur in water.
-
Add 2,6-Diamino-p-cresol to the sodium polysulfide solution.
-
Heat the reaction mixture to reflux (typically around 100-120 °C) for several hours. The reaction time will influence the final properties of the dye.
-
During the reaction, the color of the mixture will change, indicating the formation of the sulfur dye.
-
After the reaction is complete, the dye can be isolated by various methods, such as salting out or acidification.
-
The crude dye is then filtered, washed, and dried.
Synthesis Pathway for Sulfur Dyes:
Caption: General synthesis pathway for sulfur dyes from 2,6-Diamino-p-cresol.
Conclusion
This compound is a valuable starting material for the synthesis of various organic compounds, including fungicides and dyes. The key to its versatility lies in the reactivity of its nitro groups, which can be selectively or completely reduced to amino groups. These amino derivatives serve as crucial intermediates for the construction of complex molecules with desired biological or chromophoric properties. The provided protocols and workflows offer a foundational understanding for researchers and scientists to explore the potential of DNPC in the development of new fungicides and dyes. Further research into specific reaction conditions and the derivatization of the resulting amino compounds can lead to the discovery of novel molecules with enhanced efficacy and application-specific properties.
References
Application Note: HPLC Analysis of 2,6-Dinitro-p-cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dinitro-p-cresol (DNPC). The described methodology is based on established protocols for similar nitrophenol compounds and provides a framework for the separation and detection of DNPC in various sample matrices. This document includes a detailed experimental protocol, instrument parameters, and data presentation guidelines to assist in method implementation and validation.
Introduction
This compound (DNPC) is a chemical intermediate used in the synthesis of dyes, pharmaceuticals, and pesticides.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and reliable method for the analysis of DNPC. This application note provides a comprehensive protocol for the determination of DNPC using a reversed-phase HPLC method.
Experimental
Instrumentation and Chromatographic Conditions
The following table summarizes the proposed HPLC instrumentation and parameters for the analysis of this compound. These conditions are based on methods for related dinitrocresol compounds and may require optimization for specific applications.[2][3]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., ODS-3), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Methanol and 0.1% Glacial Acetic Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 264 nm or 354 nm |
| Run Time | Approximately 10 minutes |
Note: The optimal mobile phase composition and detection wavelength should be determined experimentally. The UV absorption maxima for this compound in alcohol are reported to be 241 nm and 354 nm.
Reagents and Standards
-
This compound analytical standard: Purity >98%
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Glacial Acetic Acid: ACS grade
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For water samples, a solid-phase extraction (SPE) procedure is recommended to concentrate the analyte and remove interfering substances.[2]
Solid-Phase Extraction (SPE) Protocol for Water Samples:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with glacial acetic acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any retained polar impurities.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL). Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data Summary
The following table presents expected performance data for a validated HPLC method for this compound. These values are indicative and should be experimentally verified.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 8 minutes (dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 95 - 105% |
Note: A study using LC/MS/MS reported a method detection limit (MDL) of 0.49 ng/L for DNPC in water, indicating that with more sensitive instrumentation, lower detection limits can be achieved.[2]
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 reversed-phase column with a methanol and acidified water mobile phase, coupled with UV detection, allows for sensitive and specific determination. The provided experimental protocol and performance characteristics serve as a valuable resource for researchers and professionals in the implementation of this analytical method. Method validation should be performed in accordance with the specific requirements of the application and regulatory guidelines.
References
Gas chromatography-mass spectrometry (GC-MS) for 2,6-Dinitro-p-cresol detection
An Application Note on the Detection of 2,6-Dinitro-p-cresol (DNPC) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (DNPC), also known as 4-methyl-2,6-dinitrophenol, is a chemical compound that can be found as a contaminant in various environmental matrices. Due to its potential toxicity, sensitive and specific analytical methods are required for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the analysis of semi-volatile organic compounds like DNPC. However, due to the polar nature of the phenolic hydroxyl group and the nitro groups, direct analysis of DNPC by GC-MS can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a derivatization step is typically employed to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.
This application note provides a detailed protocol for the determination of this compound in various sample matrices using GC-MS following a silylation derivatization procedure. The methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle of the Method
The analytical method involves the extraction of DNPC from the sample matrix, followed by a chemical derivatization step to enhance its volatility for gas chromatographic analysis. The phenolic hydroxyl group of DNPC is converted to a less polar silyl ether by reacting it with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). The resulting derivative is then introduced into the GC-MS system.
In the gas chromatograph, the derivatized DNPC is separated from other components in the sample extract on a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. Identification is based on the compound's retention time and its unique mass spectrum, while quantification is achieved by comparing the peak area of a characteristic ion to that of a calibration curve.
Apparatus and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm x 0.25 µm or equivalent) and a data acquisition system.
-
Autosampler: For automated injections.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Vortex Mixer and Centrifuge.
-
Nitrogen Evaporation System: For sample concentration.
-
Solid-Phase Extraction (SPE) System and Cartridges: For sample clean-up and concentration.
-
Analytical Balance.
-
Standard Solution of this compound: 100 µg/mL in a suitable solvent.
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Solvents: Dichloromethane, hexane, methanol, ethyl acetate (all pesticide residue grade or equivalent).
-
Anhydrous Sodium Sulfate.
-
Internal Standard Solution: (e.g., a deuterated analog or a compound with similar chemical properties).
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the matrix. Below are general protocols for water and soil samples.
1. Water Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL water sample in a separatory funnel, add a suitable internal standard.
-
Acidify the sample to a pH of approximately 2 with a suitable acid.
-
Add 30 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 0.5 mL using a gentle stream of nitrogen.
-
Proceed to the derivatization step.
2. Soil/Solid Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex for 1 minute and then centrifuge.
-
Take an aliquot of the acetonitrile supernatant and proceed to the dispersive SPE cleanup step if necessary (e.g., using PSA and C18 sorbents to remove interferences).
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.5 mL of a suitable solvent (e.g., ethyl acetate) for derivatization.
Derivatization Protocol (Silylation)
-
To the final 0.5 mL of the concentrated sample extract in a vial, add 50 µL of the silylating agent (e.g., MSTFA or MTBSTFA)[1].
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at a controlled temperature (e.g., 40-60°C) for 30 minutes to ensure complete derivatization[1].
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters are provided as a starting point and may require optimization for a specific instrument and application. The parameters are based on a typical setup for the analysis of silylated phenols[1][2].
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 80°C, hold for 2 minRamp 1: 3°C/min to 110°CRamp 2: 25°C/min to 260°C, hold for 5 min[1] |
| GC Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification andSelected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Identification of the DNPC derivative is confirmed by comparing its retention time and mass spectrum with that of a derivatized standard. For quantification, a calibration curve is constructed by analyzing a series of derivatized standards of known concentrations.
Mass Spectral Data: The underivatized this compound has a molecular weight of 198.13 g/mol , with its mass spectrum showing a molecular ion peak at m/z 198.
Upon derivatization with a trimethylsilyl (TMS) group, the molecular weight increases. For a tert-butyldimethylsilyl (TBDMS) derivative, a characteristic and often abundant ion corresponding to the loss of a tert-butyl group ([M-57]⁺) is expected, which is highly useful for selective detection in SIM mode.
Quantitative Data Summary: The following table presents hypothetical but realistic performance data for a validated GC-MS method for DNPC, based on typical values for similar compounds.
| Parameter | Value |
| Retention Time (Derivatized) | Dependent on specific conditions, but expected in the mid-to-late region of the chromatogram. |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for DNPC analysis by GC-MS.
Conclusion
This application note outlines a robust and sensitive method for the analysis of this compound using GC-MS. The key to successful analysis is the derivatization of the polar DNPC molecule to a more volatile silyl ether, which significantly improves its chromatographic behavior. The described sample preparation and instrumental methods provide a solid foundation for laboratories to develop and validate their own procedures for the routine monitoring of DNPC in various matrices. The use of GC-MS provides high confidence in the identification and quantification of this compound at trace levels.
References
Application Notes and Protocols for 2,6-Dinitro-p-cresol (DNPC) Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 2,6-Dinitro-p-cresol (DNPC) analytical standards and reference materials in various analytical applications.
Introduction
This compound (DNPC), also known as 4-methyl-2,6-dinitrophenol, is a chemical compound used in the synthesis of dyes, pharmaceuticals, and as a polymerization inhibitor.[1] Due to its potential environmental presence and toxicity, accurate and reliable analytical methods for its detection and quantification are essential. These protocols are intended to guide researchers in the proper handling and use of DNPC analytical standards for method development, validation, and routine analysis.
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 609-93-8 |
| Molecular Formula | C₇H₆N₂O₅ |
| Molecular Weight | 198.13 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 78.0 to 82.0 °C |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether. |
Analytical Standards and Reference Materials
Certified analytical standards and reference materials for this compound are available from several commercial suppliers. It is crucial to obtain a Certificate of Analysis (CofA) with your standard, which provides detailed information on its purity, identity, and certified concentration.
Recommended Suppliers:
-
TCI America
-
Sigma-Aldrich (PESTANAL® analytical standard)
-
A Chemtek
-
Parchem
Storage and Handling:
-
Store DNPC standards at room temperature (recommended in a cool, dark place, <15°C), unless otherwise specified by the supplier.
-
DNPC is toxic if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.
-
Some commercial preparations of DNPC are wetted with approximately 20% water for safety.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for the determination of this compound. Note: The values presented below, with the exception of the Method Detection Limit for LC/MS/MS, are representative and should be established by the end-user during in-house method validation.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Method Detection Limit (MDL) | 0.49 ng/L[2] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the MDL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 mg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 mg/L |
| Limit of Quantitation (LOQ) | 0.15 mg/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.05 - 10 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantitation (LOQ) | 0.03 mg/L |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 20% |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by SPE and LC/MS/MS
This protocol is based on the method described by Uebori et al. for the determination of DNPC in environmental water samples.[2]
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Water Sample Acidification: Adjust the pH of the water sample to 3 with a suitable acid (e.g., hydrochloric acid).
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Autoprep PS-Liq@) according to the manufacturer's instructions.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 50 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of pH 3 water to remove any interfering substances.
-
Elution: Elute the retained DNPC from the cartridge with 5 mL of acetonitrile.[2]
-
Sample Concentration: If necessary, evaporate the eluate to a smaller volume under a gentle stream of nitrogen and reconstitute in the mobile phase.
4.1.2. LC/MS/MS Analysis
-
Chromatographic Column: ODS-3 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operated in electrospray ionization (ESI) negative mode.[2]
-
Ion Transitions: Monitor for the specific precursor-to-product ion transitions for DNPC.
Protocol 2: Analysis of this compound by HPLC with UV Detection
This protocol is adapted from methodologies for related nitrophenol compounds.
4.2.1. Sample Preparation
For clear aqueous samples, direct injection may be possible. For complex matrices, a liquid-liquid extraction or solid-phase extraction as described in Protocol 1 may be necessary.
4.2.2. HPLC-UV Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 264 nm.
Protocol 3: Analysis of this compound by GC-MS
This protocol is a general guideline and may require optimization.
4.3.1. Sample Preparation and Derivatization
-
Extraction: Extract DNPC from the sample matrix using a suitable solvent (e.g., methylene chloride).
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the phenolic group of DNPC. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reconstitution: After extraction and/or derivatization, evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., hexane).
4.3.2. GC-MS Analysis
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range of m/z 50-350 or use selected ion monitoring (SIM) for enhanced sensitivity.
Visualizations
Experimental Workflow for DNPC Analysis in Water
Caption: Workflow for the analysis of this compound in water samples.
Logical Relationship of Analytical Method Validation Parameters
References
Application Notes and Protocols: 2,6-Dinitro-p-cresol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-Dinitro-p-cresol (DNPC), a versatile chemical compound. The primary applications of DNPC in organic synthesis are as a polymerization inhibitor and as a valuable intermediate in the preparation of various dyes and heterocyclic compounds.
Polymerization Inhibitor
This compound is widely employed as a polymerization inhibitor, particularly for vinyl aromatic compounds like styrene.[1][2] Its efficacy stems from its ability to act as a radical scavenger, terminating the radical chain reactions that drive polymerization. This makes it a crucial additive in the purification and storage of monomers that are prone to spontaneous polymerization.
The proposed mechanism of inhibition involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by a growing polymer radical. This generates a stable phenoxy radical that is resonance-stabilized by the two nitro groups. This stable radical is less reactive and does not initiate new polymer chains, effectively halting the polymerization process.
Logical Workflow for Polymerization Inhibition
Caption: Workflow of DNPC as a polymerization inhibitor for styrene.
Intermediate in Organic Synthesis
The primary role of this compound in multi-step organic syntheses is as a precursor to 2,6-diamino-4-methylphenol. The two nitro groups can be readily reduced to amino groups, providing a highly functionalized aromatic building block. This diamino phenol is a key intermediate in the synthesis of various heterocyclic compounds, including phenoxazine dyes and benzimidazoles, which are important scaffolds in medicinal chemistry and materials science.
Synthetic Pathway from DNPC to Heterocycles
Caption: Synthetic utility of DNPC as an intermediate for heterocycle synthesis.
Experimental Protocols
A. Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of p-cresol or o-nitro-p-cresol. The following protocols are based on procedures described in the patent literature.[1][2]
Protocol 1: Nitration of o-Nitro-p-cresol
-
In a reaction vessel equipped with a stirrer, add 153 g (1 mol) of o-nitro-p-cresol.
-
Heat the vessel to melt the o-nitro-p-cresol.
-
Gradually add 111.17 g of 68% nitric acid (1.2 mol) to the molten reactant while stirring.
-
Maintain the reaction temperature between 70-80°C. The reaction is exothermic.
-
After the addition of nitric acid is complete, continue stirring until the exothermic reaction ceases.
-
Cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Isolate the this compound crystals by centrifugation.
| Parameter | Value | Reference |
| Starting Material | o-Nitro-p-cresol | [2] |
| Nitrating Agent | 68% Nitric Acid | [2] |
| Molar Ratio (Substrate:Acid) | 1 : 1.2 | [2] |
| Temperature | 70-80°C | [2] |
| Yield | ~95.5% | [2] |
B. Reduction of this compound to 2,6-Diamino-4-methylphenol
Representative Protocol: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 19.8 g (0.1 mol) of this compound in 200 mL of ethanol.
-
Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diamino-4-methylphenol, which can be purified by recrystallization.
| Parameter | Value (Representative) |
| Starting Material | This compound |
| Reducing Agent | H₂ gas with 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Yield | High (expected) |
C. Synthesis of Heterocyclic Derivatives from 2,6-Diamino-4-methylphenol
1. Synthesis of a Phenoxazine Derivative
Phenoxazine dyes can be synthesized by the condensation of o-aminophenols with o-benzoquinones or their equivalents. The following is a representative protocol.
Representative Protocol: Condensation Reaction
-
Dissolve 1.38 g (0.01 mol) of 2,6-diamino-4-methylphenol in 50 mL of ethanol in a round-bottom flask.
-
Add a solution of 1.08 g (0.01 mol) of o-benzoquinone in 20 mL of ethanol to the flask.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the formation of the phenoxazine derivative by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenoxazine derivative.
| Parameter | Value (Representative) |
| Starting Material | 2,6-Diamino-4-methylphenol |
| Reagent | o-Benzoquinone |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Yield | Moderate to High (expected) |
2. Synthesis of a Benzimidazole Derivative
Benzimidazoles are commonly synthesized by the condensation of o-phenylenediamines with carboxylic acids or aldehydes.
Representative Protocol: Condensation with a Carboxylic Acid
-
In a round-bottom flask, combine 1.38 g (0.01 mol) of 2,6-diamino-4-methylphenol and 0.60 g (0.01 mol) of acetic acid.
-
Add 20 mL of 4 M hydrochloric acid as a catalyst.
-
Heat the mixture at 100°C for 2-3 hours with stirring.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude benzimidazole derivative can be purified by recrystallization from an appropriate solvent.
| Parameter | Value (Representative) |
| Starting Material | 2,6-Diamino-4-methylphenol |
| Reagent | Acetic Acid |
| Catalyst | 4 M Hydrochloric Acid |
| Temperature | 100°C |
| Reaction Time | 2-3 hours |
| Yield | High (expected) |
References
Application Note: Detection of 2,6-Dinitro-p-cresol in Environmental Water Samples
Abstract
This application note provides detailed protocols for the detection and quantification of 2,6-Dinitro-p-cresol (DNPC) in environmental water samples. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with additional information on electrochemical detection. Protocols for sample collection, preservation, and solid-phase extraction (SPE) are also detailed to ensure sample integrity and accurate quantification.
Introduction
This compound (DNPC) is a chemical compound used in the synthesis of fungicides, dyes, and pharmaceuticals.[1] Its presence in the environment, primarily due to industrial discharge and agricultural runoff, is a growing concern due to its potential toxicity. Accurate and sensitive detection methods are crucial for monitoring its levels in environmental water sources to ensure public health and environmental safety. This document outlines robust and validated methods for the analysis of DNPC in various water matrices.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to prevent the degradation of DNPC and to ensure the accuracy of the analytical results.
Materials:
-
Amber glass bottles, 1 L, pre-cleaned
-
Nitril gloves
-
Cooler with ice packs
-
Ascorbic acid (if residual chlorine is suspected)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
Protocol:
-
Before sample collection, rinse the amber glass bottle and its cap three times with the sample water.
-
Collect the water sample from a representative location, ensuring minimal disturbance to the surrounding sediment.
-
If the water is suspected to contain residual chlorine, add a small amount of ascorbic acid to the collection bottle before filling.
-
Fill the bottle to the brim, leaving minimal headspace to reduce volatilization.
-
Acidify the sample to a pH of less than 3 by adding concentrated H₂SO₄ or HCl dropwise.[2] This helps to preserve the analyte.
-
Cap the bottle tightly and invert it several times to mix.
-
Store the samples in a cooler with ice packs at approximately 4°C and transport them to the laboratory for analysis as soon as possible.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like environmental water. A C18 cartridge is commonly used for the extraction of dinitrophenols.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Nitrogen gas evaporator
Protocol:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of acetonitrile.
-
Follow with 10 mL of methanol.
-
Equilibrate the cartridges with 20 mL of deionized water, ensuring the sorbent does not run dry.[3]
-
-
Sample Loading:
-
Pass the acidified water sample (up to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under a full vacuum for at least 10 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained DNPC from the cartridge with 5-10 mL of acetonitrile.[2]
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at a temperature of approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.
-
Instrumental Analysis
LC-MS/MS is a highly sensitive and selective method for the quantification of DNPC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size)[2]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These should be optimized by infusing a standard solution of DNPC. For DNPC (C₇H₆N₂O₅, MW: 198.13 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 197 would be the precursor ion. Product ions would be determined from fragmentation of the precursor ion.
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
GC-MS is another powerful technique for the analysis of DNPC, often requiring derivatization for better chromatographic performance, although direct analysis is also possible.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 270°C
-
Injection Mode: Splitless
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute the analyte.
-
Derivatization (Optional but Recommended): Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can improve the volatility and peak shape of DNPC.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of DNPC.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Presentation
The following table summarizes the quantitative data for the detection of DNPC and related dinitrophenols using various analytical methods.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | This compound | Environmental Water | 0.49 ng/L | - | - | [2] |
| Spectrophotometry | 4,6-Dinitro-o-cresol | Water | 1.2 ng/mL | - | >95% | [4] |
| Spectrophotometry | This compound | Water | 1.0 ng/mL | - | - | [4] |
| Electrochemical (DPV) | 2,6-Dinitrophenol | - | 0.18 µM (33.1 µg/L) | 0.545 µM (100.3 µg/L) | - | [5][6] |
| GC-MS | 2,4-Dinitrophenol | Blood | - | <3 mg/L | 92.1% | [6] |
Note: Data for related compounds are included for comparative purposes. Conversion: 1 µM of DNPC ≈ 198.13 µg/L.
Visualizations
Caption: Experimental workflow for DNPC analysis in water.
Caption: Principle of electrochemical detection of DNPC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 2,6-Dinitro-p-cresol from Soil Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dinitro-p-cresol (DNPC) is a chemical compound that can be found in the environment due to its use as an intermediate in the manufacturing of pesticides, dyes, and pharmaceuticals.[1] Its potential toxicity and persistence in soil necessitate reliable and efficient analytical methods for its detection and quantification. Soil, being a complex matrix, presents significant challenges for direct analysis, often requiring extensive sample preparation to remove interfering substances.
This application note details a robust method for the extraction and cleanup of this compound from soil matrices using solid-phase extraction (SPE). The protocol is designed to isolate DNPC from endogenous interferences, thereby increasing analytical sensitivity and ensuring accurate quantification by subsequent chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Principle
The method employs a two-stage process: an initial solvent extraction to move the DNPC from the solid soil matrix into a liquid phase, followed by a solid-phase extraction (SPE) cleanup step.
-
Solvent Extraction: A soil sample is first extracted with an organic solvent. Ultrasonic agitation is used to ensure efficient disruption of soil aggregates and transfer of the analyte into the solvent.
-
Solid-Phase Extraction (SPE): The resulting extract is then passed through an SPE cartridge. A reversed-phase sorbent (e.g., C18 or a polymeric equivalent) is used, which retains the moderately polar DNPC while allowing more polar, interfering compounds to pass through during the loading and washing steps. A final elution with a stronger organic solvent recovers the purified DNPC, which is then ready for analysis. This process is significantly more efficient and uses less solvent than traditional liquid-liquid extraction.[2]
Apparatus and Reagents
-
Apparatus:
-
Analytical balance
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
SPE vacuum manifold
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
pH meter
-
HPLC or GC system with a suitable detector (e.g., UV, MS/MS)
-
-
Reagents & Consumables:
-
This compound (DNPC) analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Reversed-phase SPE cartridges (e.g., C18 or Polymeric, 500 mg, 6 mL)
-
Syringe filters (0.45 µm)
-
Experimental Protocol
Soil Sample Pre-treatment
-
Drying: Air-dry the soil sample at ambient temperature or in an oven at a low temperature (e.g., < 50 °C) to avoid degradation of the analyte until a constant weight is achieved.[3]
-
Homogenization: Grind the dried soil using a mortar and pestle to break up aggregates.[3]
-
Sieving: Pass the ground soil through a 2-mm sieve to remove large debris and ensure a uniform particle size for consistent extraction.[4] Store the prepared sample in a sealed container until extraction.
Workflow for DNPC Extraction and Cleanup
Caption: Workflow for SPE of this compound from soil.
Detailed Step-by-Step Procedure
-
Extraction from Soil:
-
Weigh 5.0 g (± 0.1 g) of the pre-treated soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes to facilitate the extraction.[5]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant (this is the crude extract) into a clean tube for the SPE step.
-
-
SPE Cartridge Conditioning:
-
Place a reversed-phase SPE cartridge (e.g., C18, 500 mg) onto the vacuum manifold.
-
Rinse the cartridge with 5 mL of methanol, drawing it through the sorbent under a light vacuum.[6]
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent bed to go dry before loading the sample.[6]
-
-
Sample Loading:
-
Load the crude extract (from step 1) onto the conditioned SPE cartridge.
-
Apply a light vacuum to draw the sample through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min). Collect the eluate as waste.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water. This step removes polar interferences without prematurely eluting the target analyte.
-
Dry the cartridge under a full vacuum for 5-10 minutes to remove any residual washing solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained DNPC from the cartridge by passing 5 mL of acetonitrile through the sorbent.[7] Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried residue in 1.0 mL of the mobile phase used for the subsequent chromatographic analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the analytical instrument.
-
Performance Characteristics
The performance of the method should be validated by assessing parameters such as recovery, precision (repeatability), linearity, and the limits of detection (LOD) and quantification (LOQ). The following tables provide typical performance data for the analysis of dinitrocresols and other pesticides in soil matrices, which can be used as a benchmark for this method.
Table 1: Recovery and Precision Data (Note: Data for 4,6-dinitro-o-cresol (DNOC) and other pesticides are presented as representative examples for complex soil matrices.)
| Compound | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 4,6-Dinitro-o-cresol | Montmorillonite Clay | Not Specified | ≥ 95% | Not Specified | [8] |
| Multiple Pesticides | Soil | 30 µg/kg | 70 - 120% | < 11% | [9] |
| Multiple Pesticides | Soil | 100 µg/kg | 70 - 120% | < 11% | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) (Note: Data for DNPC in water and DNOC in a general method are provided for context.)
| Compound | Method/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | LC/MS/MS (Water) | 0.49 ng/L (MDL) | Not Reported | [7] |
| 4,6-Dinitro-o-cresol | Spectrophotometry | 0.2 mg/L | Not Reported | [10] |
| Multiple Pesticides | GC-HRMS (Soil) | 0.04 - 2.77 µg/kg | ~1.0 µg/kg | [9] |
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from complex soil matrices. The combination of ultrasonic-assisted solvent extraction and reversed-phase SPE cleanup offers an effective and reliable method for isolating DNPC from interfering components. This procedure yields clean extracts suitable for sensitive and accurate analysis by various chromatographic techniques, making it a valuable tool for environmental monitoring and research. The method is expected to achieve high recovery rates and low detection limits, consistent with performance standards for trace pesticide analysis in environmental samples.[9]
References
- 1. CN1336362A - this compound and is prepn. and use - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 4. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 5. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sorbtech.com [sorbtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2,6-Dinitro-p-cresol in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dinitro-p-cresol (DNPC), a dinitrophenolic compound, is utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as a polymerization inhibitor.[1] Its structural similarity to other dinitrophenols, such as 4,6-dinitro-o-cresol (DNOC), raises toxicological concerns due to their shared mechanism of action. Dinitrophenolic compounds are known to act as uncouplers of oxidative phosphorylation in mitochondria.[2] This disruption of cellular energy production can lead to a hypermetabolic state, characterized by increased body temperature, heart rate, and respiration, which can be fatal at high levels of exposure.[3]
The potential for human exposure and the inherent toxicity of DNPC necessitate the availability of sensitive and robust analytical methods for its quantification in biological tissues. This information is critical for toxicological assessments, pharmacokinetic studies in drug development, and understanding the distribution and persistence of this compound in biological systems.
This document provides a detailed protocol for the extraction and quantification of this compound in various biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The proposed method is based on established principles for the analysis of similar pesticide and nitrophenolic residues in complex biological matrices.
Data Presentation
The following table summarizes the expected quantitative performance parameters for the described analytical method. These values are based on typical performance for similar analytes in biological matrices and should be established during in-house method validation.
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | 0.1 - 1 ng/g | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/g | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Accuracy (Recovery) | 80 - 120% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
Experimental Protocols
This section details the proposed methodology for the quantification of this compound in biological tissues.
Materials and Reagents
-
This compound (DNPC) analytical standard (>98% purity)
-
Isotopically labeled internal standard (IS), e.g., this compound-d3 (if available)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (e.g., 3 cc, 60 mg)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Glass homogenizer or bead beater with ceramic beads
-
Centrifuge capable of reaching 4000 x g
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation: Tissue Homogenization
-
Accurately weigh approximately 0.5 g of frozen tissue (e.g., liver, kidney, muscle, brain) into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of ice-cold PBS (pH 7.4) to the tube.
-
Homogenize the tissue on ice.
-
For soft tissues (e.g., liver, brain): Use a glass Dounce homogenizer or a rotor-stator homogenizer until a uniform consistency is achieved.
-
For tougher tissues (e.g., muscle): Use a bead beater with ceramic beads for 2-3 cycles of 30 seconds each, with cooling on ice between cycles.
-
-
Spike the homogenate with the internal standard solution to a final concentration of 50 ng/mL.
-
Vortex for 30 seconds.
Analyte Extraction: QuEChERS-based Approach
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used approach for pesticide residue analysis in food and can be adapted for biological tissues.[3][4][5][6][7]
-
To the 5.5 mL of tissue homogenate, add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes at 4°C.
-
The upper acetonitrile layer contains the extracted DNPC.
Extract Cleanup: Dispersive Solid-Phase Extraction (d-SPE)
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer 4 mL of the cleaned extract to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular weight of this compound is 198.13 g/mol . In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 197.
-
Product ions are generated by fragmentation of the precursor ion. Based on the structure, likely product ions would result from the loss of NO₂ (46 Da) or other characteristic fragments.
-
Proposed MRM Transitions for DNPC:
-
Quantifier: 197 -> 107
-
Qualifier: 197 -> 151
-
-
Note: These transitions should be confirmed and optimized by infusing a standard solution of DNPC into the mass spectrometer.
-
-
Instrument Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimize for DNPC)
-
Collision Energy: 20 eV (Optimize for each transition)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Method Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include:[8]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Visualizations
Signaling Pathway
Caption: Uncoupling of oxidative phosphorylation by this compound (DNPC).
Experimental Workflow
Caption: Experimental workflow for DNPC quantification in biological tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pesticide residues in fish tissues by modified QuEChERS method and dual-d-SPE clean-up coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative QuEChERS-based modular approach for pesticide residue analysis in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dinitro-p-cresol: A Review of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of specific applications for 2,6-Dinitro-p-cresol (DNPC) as a laboratory reagent in the fields of cell signaling research and drug development. The available body of research predominantly focuses on the toxicological properties of dinitrocresols, with a significant emphasis on the isomer 4,6-dinitro-o-cresol (DNOC) due to its historical use as a pesticide.
Therefore, the creation of detailed application notes and protocols for DNPC in the context of probing specific signaling pathways or as a tool in pharmaceutical development is not feasible based on current scientific evidence. The information that is available centers on the general cytotoxic mechanisms of dinitrocresols.
General Biological Activity of Dinitrocresols
Dinitrocresols, including DNPC and the more extensively studied DNOC, are primarily recognized as uncouplers of oxidative phosphorylation.[1][2] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By transporting protons back into the mitochondrial matrix, these compounds disrupt the link between electron transport and ATP production, leading to a decrease in cellular energy production and an increase in heat generation.[1][2] This uncoupling effect is the basis for their broad-spectrum toxicity.
Available Quantitative Data
The majority of in vitro toxicological data pertains to DNOC. While not specific to DNPC, these data can provide a general indication of the cytotoxic potential of dinitrocresol compounds. A study on the effects of DNOC on rat Sertoli-germ cell co-cultures provides some quantitative data on cell viability.[3]
Table 1: Effect of 4,6-Dinitro-o-cresol (DNOC) on Rat Sertoli-Germ Cell Co-cultures [3]
| Compound | Concentration (M) | Observation (after 24h exposure) |
| DNOC | 10⁻⁷ | No significant effect on cell detachment or viability. |
| DNOC | 10⁻⁶ | No significant effect on cell detachment or viability. |
| DNOC | 10⁻⁵ | No significant increase in detached cells. |
| DNOC | 10⁻⁴ | Significant increase in detached, non-viable cells and degenerative alterations in remaining cells. |
Note: This data is for 4,6-dinitro-o-cresol (DNOC), not this compound (DNPC). This table is provided for illustrative purposes due to the lack of specific data for DNPC.
General Protocol: Assessment of Cytotoxicity in Cell Culture
Given that the primary described effect of dinitrocresols is cytotoxicity, a general protocol for assessing the cytotoxic effects of a compound like this compound on a mammalian cell line is provided below. This protocol is a standard methodology and would require optimization for the specific cell line and experimental goals.
Objective: To determine the concentration-dependent effect of a test compound on the viability of a selected cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader (for absorbance or fluorescence)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or the vehicle control.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Example using MTT assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
From the curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Visualization of a General Cytotoxicity Workflow
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a chemical compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dinoseb, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol on rat Sertoli-germ cell co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of p-Cresol to 2,6-Dinitro-p-cresol
Application: This protocol details the synthesis of 2,6-Dinitro-p-cresol, an important chemical intermediate used in the manufacturing of dyes, pharmaceuticals, and fungicides.[1][2] It also serves as a high-temperature polymerization inhibitor for vinyl aromatic compounds.[3] The described method involves the direct electrophilic dinitration of p-cresol using a mixed acid (nitric and sulfuric acid) approach.
Principle: The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in-situ from nitric acid and sulfuric acid, attacks the electron-rich aromatic ring of p-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Since the para position is blocked by the methyl group, substitution occurs at the two ortho positions (C2 and C6) relative to the hydroxyl group, leading to the formation of this compound. Careful control of reaction conditions, particularly temperature, is crucial to prevent oxidation and the formation of unwanted byproducts.[4][5]
I. Safety Precautions and Hazard Management
General Warning: This procedure involves highly corrosive, toxic, and reactive chemicals. All operations must be conducted inside a certified chemical fume hood. A comprehensive risk assessment must be performed before starting any work.[6] Emergency eyewash and safety shower stations must be readily accessible.[6][7]
-
p-Cresol: Toxic and corrosive. It can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[8]
-
Nitric Acid (Concentrated): Highly corrosive, a strong oxidizing agent, and toxic.[6] It can cause severe skin and eye burns. Reacts violently with organic materials.[6] Inhalation of its fumes can lead to respiratory damage.[6]
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe, deep burns upon contact with skin or eyes. It is also a strong dehydrating agent and reacts exothermically with water.
-
This compound: Toxic if swallowed, inhaled, or in contact with skin.[3] It is an irritant to the eyes, skin, and respiratory system.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[6][7][9]
-
Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).[7][9] Consider wearing double gloves.
-
Body Protection: A chemical-resistant lab coat or apron over long-sleeved clothing is required.[7] Ensure shoes are closed-toed.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is any risk of inhaling vapors or fumes.[6]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] For phenol/cresol burns, after initial water flushing, treatment with polyethylene glycol may be recommended.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Spill: For small spills of acid, neutralize with a suitable agent like sodium bicarbonate. For larger spills or spills of cresol, evacuate the area and contact emergency response personnel.[8]
II. Quantitative Data and Reagent Summary
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) | Mass (g) | Density (g/mL) | Notes |
| p-Cresol | C₇H₈O | 108.14 | 0.10 | ~9.7 | 10.8 | 1.034 | Starting Material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~0.73 | 40 | 73.6 | 1.84 | Catalyst/Solvent |
| Nitric Acid (68%) | HNO₃ | 63.01 | 0.22 | ~14.8 | 21.0 | 1.42 | Nitrating Agent (2.2 eq) |
| This compound | C₇H₆N₂O₅ | 198.13 | - | - | ~19.8 | - | Theoretical Product |
III. Experimental Protocol
Materials and Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Glassware for recrystallization
Procedure:
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice-water bath on top of a magnetic stirrer.
-
In the fume hood, carefully add 40 mL (73.6 g) of concentrated sulfuric acid to the flask.
-
-
Preparation of p-Cresol Solution:
-
In a separate beaker, gently warm 10.8 g (0.10 mol) of p-cresol until it melts (melting point is 34.8 °C).
-
Slowly and carefully add the molten p-cresol to the cold, stirring sulfuric acid in the reaction flask. Maintain the temperature below 20 °C during this addition.
-
-
Nitration:
-
Cool the p-cresol-sulfuric acid mixture to 0-5 °C using the ice-water bath.
-
Prepare a nitrating mixture by carefully adding 14.8 mL (21.0 g) of concentrated nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the stirred reaction mixture over a period of 60-90 minutes.
-
CRITICAL: Meticulously control the rate of addition to ensure the internal temperature does not rise above 10 °C. The reaction is highly exothermic.
-
-
Reaction Completion:
-
After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
-
Product Isolation (Work-up):
-
Prepare a large beaker containing approximately 400 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously. This will precipitate the crude product as a yellow solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold water until the washings are neutral to litmus paper. This removes residual acid.
-
-
Purification:
-
Transfer the crude, damp solid to a beaker.
-
Recrystallize the product from a minimal amount of hot ethanol.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals of this compound by vacuum filtration.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (~40-50 °C).
-
-
Analysis:
IV. Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chembk.com [chembk.com]
- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. This compound | 609-93-8 [chemicalbook.com]
- 11. This compound | 609-93-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: 2,6-Dinitro-p-cresol as a Potential Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dinitro-p-cresol (DNPC), a high production volume chemical, is recognized as a versatile intermediate in the synthesis of dyes and other chemical products.[1] While not a common starting material in currently marketed pharmaceuticals, its chemical structure, featuring reactive nitro groups and a phenolic hydroxyl group, presents significant potential for the synthesis of diverse and complex molecular scaffolds relevant to drug discovery. This document outlines the potential applications of DNPC in pharmaceutical synthesis, providing detailed protocols for its conversion into more advanced, pharmaceutically relevant intermediates.
Introduction
This compound (4-methyl-2,6-dinitrophenol) is a yellow-orange crystalline solid produced by the direct dinitration of p-cresol.[1][2] Historically, its isomer, 4,6-dinitro-o-cresol (DNOC), has seen use as a pesticide and, briefly, as a weight-reducing drug, though this was discontinued due to high toxicity.[3][4] DNPC itself is also classified as toxic and requires careful handling.[2][5]
Despite its toxicity, the functional groups of DNPC offer a rich platform for synthetic transformations. The two nitro groups can be selectively or fully reduced to amines, which are ubiquitous in pharmaceuticals. The phenolic hydroxyl group can be alkylated, acylated, or otherwise modified. These transformations allow for the generation of a variety of substituted aminocresols and their derivatives, which are valuable building blocks in medicinal chemistry. This application note will explore the synthetic utility of DNPC as a precursor to these valuable intermediates.
Chemical Properties and Synthetic Potential
The synthetic utility of DNPC is primarily derived from the reactivity of its three functional groups: two nitro groups and one hydroxyl group.
-
Reduction of Nitro Groups: The aromatic nitro groups can be readily reduced to amino groups using a variety of standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation is fundamental to converting DNPC into diamino-p-cresol derivatives, which can serve as scaffolds for a wide range of bioactive molecules.
-
Modification of the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation, O-acylation, and other modifications. This allows for the introduction of diverse side chains and the modulation of physicochemical properties such as solubility and lipophilicity.
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards further electrophilic substitution. However, the amino derivatives are highly activated and can undergo subsequent reactions.
Experimental Protocols
Caution: this compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5]
Protocol 1: Synthesis of this compound from p-Cresol
This protocol is based on the established industrial method for producing DNPC.[1][2]
Materials:
-
p-Cresol
-
Sulfuric acid (concentrated)
-
Nitric acid (concentrated)
-
Distilled water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add p-cresol to a dilute solution of sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.[2]
Table 1: Representative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | p-Cresol | [1] |
| Reagents | Nitric Acid, Sulfuric Acid | [1][2] |
| Typical Yield | 85-95% | [6][7] |
| Melting Point | 80-81 °C | [6][7] |
| Appearance | Yellow-orange flakes | [2] |
Protocol 2: Reduction of this compound to 2,6-Diamino-p-cresol
This protocol outlines a general method for the reduction of the nitro groups to amines, a key step in creating a versatile pharmaceutical intermediate.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the SnCl₂/HCl solution to the DNPC suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-30 °C.
-
After the addition, stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a concentrated NaOH solution to a pH of 8-9 to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-diamino-p-cresol.
-
The product can be purified by column chromatography or recrystallization.
Table 2: Hypothetical Data for the Reduction of DNPC
| Parameter | Expected Value |
| Starting Material | This compound |
| Reducing Agent | SnCl₂ / HCl |
| Typical Yield | 70-85% |
| Appearance | Off-white to light brown solid |
Potential Pharmaceutical Applications and Signaling Pathways
While direct applications of DNPC in pharmaceuticals are not well-documented, its derivatives, such as the aminocresols, are key structural motifs in various bioactive compounds. The following diagram illustrates a hypothetical workflow for utilizing DNPC in the synthesis of a library of potential drug candidates.
Caption: Synthetic workflow from DNPC to potential drug candidates.
The resulting library of compounds could be screened against various biological targets. For instance, aminophenol structures are present in a range of drugs, including analgesics and antipyretics. The diverse functionalities that can be introduced onto the 2,6-diamino-p-cresol scaffold could lead to the discovery of novel inhibitors or modulators of signaling pathways implicated in diseases such as cancer, inflammation, or neurodegenerative disorders.
For example, if a hit compound from the library is found to inhibit a specific kinase, further investigation into the relevant signaling pathway would be necessary.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound, while a hazardous material, holds untapped potential as a versatile starting material for the synthesis of pharmaceutically relevant compounds. Its ready availability and the straightforward chemistry of its functional groups make it an attractive, albeit underutilized, building block. The protocols and synthetic strategies outlined in this document provide a framework for researchers to explore the chemical space accessible from DNPC, potentially leading to the discovery of novel therapeutic agents. Future work should focus on the development of safe and efficient methods for the derivatization of DNPC and the biological evaluation of the resulting compound libraries.
References
- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 609-93-8 [chemicalbook.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]
- 5. This compound [chembk.com]
- 6. CN1139569C - this compound and is prepn. and use - Google Patents [patents.google.com]
- 7. CN1336362A - this compound and is prepn. and use - Google Patents [patents.google.com]
Application Notes and Protocols for the Spectrophotometric Determination of 2,6-Dinitro-p-cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dinitro-p-cresol (DNPC) is a chemical compound of interest in various industrial and environmental contexts. Accurate and reliable quantification of DNPC is crucial for process monitoring, quality control, and environmental assessment. Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for the determination of DNPC. These application notes provide two distinct spectrophotometric methods for the quantification of this compound: a direct Ultraviolet (UV) spectrophotometric method and an indirect visible spectrophotometric method based on chemical derivatization.
Method 1: Direct Ultraviolet (UV) Spectrophotometric Determination
This method relies on the intrinsic UV absorbance of the this compound molecule. The presence of the nitro groups and the phenolic ring results in characteristic absorption maxima in the UV region of the electromagnetic spectrum. In an alcoholic solvent, this compound exhibits absorption maxima at approximately 241 nm and 354 nm[1]. The absorbance at these wavelengths is directly proportional to the concentration of DNPC, following the Beer-Lambert law.
Experimental Protocol: Direct UV Spectrophotometry
1. Materials and Reagents:
-
This compound (DNPC), analytical standard grade
-
Ethanol, spectroscopic grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of DNPC standard and dissolve it in a small amount of spectroscopic grade ethanol in a 100 mL volumetric flask. Dilute to the mark with ethanol and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by appropriate serial dilution of the stock standard solution with ethanol.
3. Sample Preparation:
-
Dissolve the sample containing DNPC in a known volume of ethanol.
-
If necessary, filter the sample solution to remove any particulate matter.
-
Dilute the sample solution with ethanol to ensure the absorbance reading falls within the linear range of the calibration curve.
4. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan the wavelength range from 200 nm to 400 nm or to measure absorbance at the predetermined λmax (e.g., 354 nm).
-
Use spectroscopic grade ethanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution at the selected λmax.
5. Calibration and Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the working standard solutions.
-
Determine the concentration of DNPC in the sample solution by interpolating its absorbance value on the calibration curve.
-
Calculate the final concentration of DNPC in the original sample, accounting for any dilution factors.
Quantitative Data Summary: Direct UV Spectrophotometry
| Parameter | Value | Reference |
| Wavelength Maximum (λmax) | 241 nm, 354 nm | [1] |
| Solvent | Alcohol | [1] |
Note: The linear range, limit of detection (LOD), and limit of quantitation (LOQ) should be determined experimentally during method validation.
Method 2: Indirect Visible Spectrophotometric Determination via Reduction and Derivatization
This method enhances selectivity and sensitivity by converting the colorless DNPC into a colored derivative that absorbs in the visible region of the spectrum. The protocol involves two key steps: the reduction of the two nitro groups on the DNPC molecule to amino groups, forming 2,6-diamino-p-cresol, followed by a color-forming reaction of the resulting aromatic diamine. A plausible approach, based on methods for the related compound 4,6-dinitro-o-cresol (DNOC), involves reduction with a reducing agent like zinc powder in an acidic medium. The resulting diamine can then be derivatized. While a specific colorimetric reaction for 2,6-diamino-p-cresol is not extensively documented in readily available literature, a common reaction for aromatic amines is coupling with a chromogenic reagent.
Experimental Protocol: Indirect Visible Spectrophotometry
1. Materials and Reagents:
-
This compound (DNPC), analytical standard grade
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Zinc powder
-
Sodium nitrite (NaNO₂) solution (e.g., 1% w/v)
-
Ammonium sulfamate solution (e.g., 5% w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% w/v in water)
-
Volumetric flasks and pipettes
-
Water bath
-
Visible Spectrophotometer
2. Reduction of this compound:
-
To a known aliquot of the standard or sample solution in ethanol, add a small amount of concentrated HCl.
-
Add a controlled amount of zinc powder to the acidified solution.
-
Gently heat the mixture in a water bath (e.g., 60-70 °C) for a specific period (e.g., 15-20 minutes) to ensure complete reduction of the nitro groups.
-
Cool the reaction mixture and filter to remove excess zinc powder.
-
Neutralize the solution carefully with a suitable base if required by the subsequent derivatization step.
3. Diazotization and Coupling Reaction (Color Formation):
-
To the cooled and filtered solution containing the 2,6-diamino-p-cresol, add ice-cold sodium nitrite solution and mix well. Allow the diazotization reaction to proceed for a few minutes in an ice bath.
-
Add ammonium sulfamate solution to remove excess nitrous acid.
-
Add the NED solution, which will couple with the diazonium salt to form a stable, colored azo dye.
-
Allow the color to develop for a specified time.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at its wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of the colored derivative.
-
Use a reagent blank (prepared by following the same procedure without the analyte) to zero the spectrophotometer.
5. Calibration and Quantification:
-
Construct a calibration curve by subjecting a series of DNPC standard solutions to the entire reduction and derivatization procedure and measuring their final absorbances.
-
Determine the concentration of DNPC in the sample from the calibration curve.
Quantitative Data Summary: Indirect Visible Spectrophotometry
| Parameter | To be Determined Experimentally |
| λmax of Azo Dye | Experimentally determined |
| Linear Range | Experimentally determined |
| Limit of Detection (LOD) | Experimentally determined |
| Limit of Quantitation (LOQ) | Experimentally determined |
Note: The reaction conditions, including reagent concentrations, reaction times, and pH, must be optimized for the specific application to ensure complete reaction and stable color formation.
Visualizations
Caption: Workflow for Direct UV Spectrophotometric Determination of DNPC.
Caption: Signaling Pathway for Indirect Visible Spectrophotometric Method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dinitro-p-cresol (DNPC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dinitro-p-cresol (DNPC).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of DNPC, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Visual Cues/Monitoring |
| Low Yield of DNPC | - Incomplete reaction. - Formation of oxidation byproducts (tar).[1] - Loss of product during workup. | - Ensure dropwise addition of nitric acid to maintain temperature. - Maintain low reaction temperatures (-5 to 0 °C) to minimize oxidation.[1] - Use milder nitrating agents (e.g., nitric acid on silica gel) to reduce byproduct formation. - Carefully separate the organic layer during extraction. | - Monitor reaction progress using Thin Layer Chromatography (TLC).[1] - The appearance of dark, tarry substances indicates significant oxidation.[1] |
| Formation of Isomeric Byproducts | - Presence of m-cresol or o-cresol impurities in the starting p-cresol.[1] | - Use high-purity p-cresol as the starting material. - Purify the final product through recrystallization to separate isomers. | - Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to identify and quantify isomers. |
| Excessive Dinitration or Polynitration | - Reaction temperature is too high.[1] - Excess of nitrating agent.[1] - Prolonged reaction time.[1] | - Maintain a low reaction temperature (ideally at or below 0 °C) using an ice-salt bath.[1] - Use a molar ratio of nitric acid to p-cresol closer to 2:1 for dinitration. - Monitor the reaction by TLC and quench it once the starting material is consumed.[1] | - TLC analysis will show the appearance of new spots corresponding to polynitrated products. |
| Reaction Runaway (Uncontrolled Exotherm) | - Rate of addition of nitrating agent is too fast. - Inadequate cooling of the reaction mixture. | - Add the nitrating agent slowly and dropwise with vigorous stirring. - Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt bath). - Monitor the internal temperature of the reaction closely. | - A rapid increase in temperature. - Evolution of brown fumes (NO₂ gas) indicates the reaction is proceeding too quickly.[1] |
| Product is a Dark Oil or Tarry Substance | - Significant oxidation of the cresol ring by nitric acid.[1] | - Lower the reaction temperature. - Use a less concentrated nitric acid solution. - Consider protecting the hydroxyl group of p-cresol before nitration. | - The reaction mixture turns dark brown or black. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthesis routes are the direct dinitration of p-cresol and a two-step synthesis starting from 2-nitro-p-cresol.[2][3] Direct dinitration involves reacting p-cresol with a mixture of nitric acid and sulfuric acid.[3] The two-step method involves the nitration of 2-nitro-p-cresol with nitric acid.[2]
Q2: How can I purify the crude this compound?
A2: The most common method for purifying crude DNPC is recrystallization. Ethanol is a suitable solvent for this purpose.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly to form crystals of purified DNPC, which can then be collected by filtration.
Q3: What is the role of sulfuric acid in the direct dinitration of p-cresol?
A3: Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring of p-cresol.
Q4: Can I use a different nitrating agent besides nitric acid?
A4: While nitric acid in the presence of sulfuric acid is the most common nitrating agent, other milder nitrating systems can be used to potentially reduce oxidation and improve yield.[1] One such alternative is nitric acid supported on silica gel.[1]
Q5: What are the key safety precautions to take during this synthesis?
A5: The nitration of phenols is a highly exothermic and potentially hazardous reaction. It is crucial to maintain strict temperature control to prevent a runaway reaction. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Nitric and sulfuric acids are highly corrosive and should be handled with extreme care.
Data Presentation
Table 1: Reaction Conditions for Direct Dinitration of p-Cresol
| Reactant Ratio (p-cresol:Nitric Acid) | Sulfuric Acid | Temperature (°C) | Solvent | Yield (%) | Reference |
| 1:3 (molar) | Present | 30-35 | Ethylene dichloride | 85.4 | [5] |
| 1:3 (molar) | Present | 30-35 | Benzene | - | [5] |
| 1:4 (molar) | Present | 30-40 | None | - | [5] |
Table 2: Reaction Conditions for Nitration of 2-Nitro-p-cresol
| Reactant Ratio (2-nitro-p-cresol:Nitric Acid) | Temperature (°C) | Stirring Speed (rpm) | Yield (%) | Purity (%) | Reference |
| 1:1.2 (molar) | 70-80 | 60-80 | 95.5 | 98.6 | [2] |
| 1:1 (molar) | 80-90 | 80-100 | 79.5 | 94.02 | [2] |
| 1:0.85 (molar) | 70-80 | 60-80 | 92.6 | 97.5 | [2] |
| 1:1.1 (molar) | 70-80 | 60-80 | 93.5 | 98.32 | [6] |
| 1:1 (molar) | 50-70 | 50-60 | 79.7 | 94.8 | [2] |
Experimental Protocols
Protocol 1: Direct Dinitration of p-Cresol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place p-cresol (1 molar equivalent) dissolved in an equal volume of an organic solvent such as ethylene dichloride.[5] Cool the flask to 30 °C in a water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (3 molar equivalents) to the organic solvent.
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred p-cresol solution over a period of 30 minutes, maintaining the internal temperature between 30-35 °C.[5]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 30-35 °C for an additional 3 hours.[5]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate and discard the lower acid layer. Wash the organic layer four times with warm water (60 °C).[5]
-
Isolation: Filter the organic layer through a bed of diatomaceous earth.[5]
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the crude this compound from ethanol to yield pure yellow-orange flakes.[4]
Protocol 2: Nitration of 2-Nitro-p-cresol
-
Reaction Setup: In a reaction vessel, melt 2-nitro-p-cresol (1 molar equivalent) by heating.
-
Nitration: With vigorous stirring, slowly drip nitric acid (1.2 molar equivalents) into the fused 2-nitro-p-cresol.[2] Control the rate of addition to maintain the reaction temperature between 70-80 °C.[2]
-
Reaction Completion: Continue stirring at 70-80 °C until the exothermic reaction ceases.[2]
-
Isolation: Cool the reaction mixture to room temperature. The product will crystallize. Collect the solid product by centrifugation or filtration.[2]
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting DNPC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1139569C - this compound and is prepn. and use - Google Patents [patents.google.com]
- 3. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 609-93-8 [chemicalbook.com]
- 5. KR970005377B1 - Process for preparation of 2,6-dinitroparacresol - Google Patents [patents.google.com]
- 6. CN1336362A - this compound and is prepn. and use - Google Patents [patents.google.com]
Reducing byproducts in the nitration of p-cresol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of p-cresol. Our goal is to help you minimize byproduct formation and maximize the yield of the desired 2-nitro-p-cresol.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the nitration of p-cresol?
A1: The nitration of p-cresol can lead to several undesirable byproducts. The most common include:
-
Oxidation Products: Due to the strong oxidizing nature of nitric acid and the high reactivity of the cresol ring, the formation of tars, resins, and other dark-colored impurities is a frequent issue.[1]
-
Dinitrated Compounds: Over-nitration can occur, leading to products like 4-methyl-2,6-dinitrophenol.[2][3]
-
Dimerization Products: Side reactions can produce dimers of cresol and nitrocresol, which are thought to arise from the oxidation of the cresol.[4]
-
Ipso-Substitution Products: Nitration can sometimes occur at the methyl-substituted carbon (the ipso position), forming a 4-methyl-4-nitrocyclohexadienone intermediate. This intermediate can then rearrange, typically to the desired 4-methyl-2-nitrophenol, but its formation represents a complex reaction pathway.[5]
Q2: My reaction mixture is turning dark and forming a lot of tar. How can I prevent this?
A2: The formation of tarry substances is typically caused by the oxidation of the highly reactive p-cresol substrate by the nitrating agent.[1] To minimize these oxidative side reactions, consider the following strategies:
-
Maintain Low Temperatures: This is a critical factor. Running the reaction at low temperatures (e.g., 0°C to 5°C) significantly slows down the rate of oxidation.[1] Ensure efficient cooling and control the rate of reagent addition to prevent any temperature spikes.
-
Use Dilute Nitric Acid: Using a more dilute aqueous solution of nitric acid can help control the reaction and reduce the extent of oxidation and resinification.[6]
-
Alternative Nitrating Agents: Milder nitrating systems can significantly improve yields and reduce byproduct formation.[1] Agents such as cerium (IV) ammonium nitrate (CAN) or metal nitrates supported on clays offer cleaner reactions.[3][7]
Q3: I am getting a significant amount of dinitrated product. How can I improve selectivity for mono-nitration?
A3: The formation of dinitrated byproducts is often a result of harsh reaction conditions.[1] To favor mono-nitration, the following adjustments are recommended:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A slight excess is often sufficient to drive the reaction to completion while minimizing the chance of a second nitration event.[1]
-
Lower the Reaction Temperature: High temperatures increase the reaction rate and the likelihood of multiple nitrations. Performing the reaction at a controlled low temperature is crucial for selectivity.[8]
-
Reduce Reaction Time: Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC). Quenching the reaction as soon as the p-cresol has been consumed can prevent the subsequent nitration of the desired mono-nitro product.[1]
Q4: How can I achieve high regioselectivity for 2-nitro-p-cresol?
A4: Achieving high regioselectivity for the ortho-position (2-nitro-p-cresol) is a primary goal. Traditional mixed-acid nitration often yields mixtures.[7] For highly selective ortho-nitration, the following method has proven effective:
-
Cerium (IV) Ammonium Nitrate (CAN): Using CAN in the presence of sodium bicarbonate (NaHCO₃) has been shown to be a rapid and highly regioselective method for the ortho-nitration of p-cresol, yielding 4-methyl-2-nitrophenol as the single product in high yield.[7] This method avoids the harsh acidic conditions that lead to byproducts.
Troubleshooting Guide
Below is a diagram illustrating the logical choices in optimizing the nitration of p-cresol to favor the desired 2-nitro product over common byproducts.
Caption: Troubleshooting workflow for p-cresol nitration.
Data Presentation: Comparison of Nitration Methods
The table below summarizes quantitative data from different methods for the nitration of p-cresol, highlighting the effectiveness of various approaches in maximizing the yield of the desired product.
| Nitrating System | Key Conditions | Yield of 2-Nitro-p-cresol | Key Byproducts Noted | Reference |
| Aqueous H₂SO₄ / HNO₃ (from NaNO₃) | 30-40°C, large excess of water (80-90 mols) | 80-85% | Resinification, oxidation products | [6] |
| Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ | Acetonitrile (MeCN) solvent, Room Temperature, 30 min | 95% (as single product) | None reported | [7] |
| CAN / H₂O₂ with Surfactant | Dodecyl sodium sulfate as surfactant | 30% | Not specified | [7] |
| CAN on Silica (CAN/SiO₂) | p-Cresol impregnated on SiO₂ | 60% | Not specified | [7] |
Experimental Protocols
Protocol 1: Highly Regioselective ortho-Nitration using CAN/NaHCO₃ [7]
This method is recommended for achieving a high yield of 2-nitro-p-cresol with minimal byproducts.
-
Preparation: In a round-bottom flask, dissolve p-cresol (1 equivalent) in acetonitrile (MeCN).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.2 equivalents) to the solution. To this suspension, add cerium (IV) ammonium nitrate (CAN, 1.2 equivalents) portion-wise while stirring at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. A common reaction time is 30 minutes.
-
Workup: Upon completion, pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Aqueous Nitration using Sulfuric Acid and Sodium Nitrate [6]
This protocol describes a more traditional approach that can still provide good yields if conditions are carefully controlled.
-
Nitrating Mixture Preparation: In a reaction vessel equipped with efficient cooling and stirring, prepare a dilute aqueous nitrating acid solution. For 1 mole of p-cresol, a typical mixture would involve mixing approximately 4.2-4.5 moles of 92% sulfuric acid with 1.4-1.5 moles of sodium nitrate and a large volume of water (to achieve a final concentration of 80-90 moles of water).
-
Reaction: Cool the nitrating mixture to the desired temperature range, preferably 30°C to 40°C. Slowly add the p-cresol (1 mole) to the stirred nitrating acid. Maintain vigorous stirring to manage the two-phase mixture.
-
Temperature Control: Carefully maintain the temperature between 30°C and 40°C throughout the addition and for a short period afterward to ensure the reaction goes to completion.
-
Workup: After the reaction is complete, the product, meta-nitro-para-cresol (2-nitro-p-cresol), often separates as an oil. Separate this oil layer from the spent acid solution.
-
Purification: The separated oil can be purified by methods such as steam distillation or recrystallization to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,6-Dinitro-p-cresol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Dinitro-p-cresol (DNPC) by recrystallization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Problem: The crude this compound does not fully dissolve in hot ethanol.
-
Question: I am trying to dissolve my crude this compound in hot ethanol, but some solid material remains. What should I do?
-
Answer: This issue can arise from two main causes: insufficient solvent or the presence of insoluble impurities.
-
Insufficient Solvent: Gradually add small portions of hot ethanol to the mixture while stirring and maintaining the temperature near the boiling point. Use only the minimum amount of hot solvent required to dissolve the solid.[1] An excessive amount of solvent will lead to a lower yield of purified crystals upon cooling.
-
Insoluble Impurities: If adding more hot solvent does not dissolve the remaining solid, it is likely that your crude sample contains insoluble impurities. In this case, you should perform a hot filtration. To do this, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble material. This will prevent the desired compound from crystallizing prematurely during filtration.
-
Problem: No crystals form after cooling the ethanol solution.
-
Question: My this compound dissolved completely in hot ethanol, but no crystals have formed even after the solution has cooled to room temperature. What is the problem?
-
Answer: This is a common issue often caused by supersaturation or the use of too much solvent.
-
Induce Crystallization: To initiate crystal formation, you can try scratching the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation.[1] Alternatively, adding a "seed crystal" (a tiny crystal of pure this compound) to the solution can also induce crystallization.
-
Reduce Solvent Volume: If induction methods do not work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the ethanol. Once the volume is reduced, allow the solution to cool again slowly.
-
Problem: The this compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my product is separating as an oily liquid instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute is not soluble in the solvent at a temperature below its melting point. For this compound, which has a relatively low melting point, this can be a concern.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot ethanol to ensure the saturation point is reached at a lower temperature upon cooling.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can favor the formation of an oil. Let the solution cool to room temperature undisturbed before placing it in an ice bath.
-
Consider a Different Solvent: If the problem persists, ethanol may not be the ideal solvent for your specific crude sample, possibly due to a high concentration of impurities depressing the melting point. A solvent with a lower boiling point or a mixed solvent system could be tested on a small scale.
-
Problem: The recrystallized this compound is still colored.
-
Question: My final product is still yellow or brownish, not the expected light-yellow crystals. How can I remove the colored impurities?
-
Answer: The crude product of this compound can contain colored impurities from the nitration reaction.
-
Use Activated Charcoal: After dissolving the crude product in hot ethanol, and before hot filtration (if needed), add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[2][3]
-
Procedure: Add a very small amount of activated charcoal (a spatula tip) to the hot solution and swirl. Be cautious as adding charcoal to a boiling solution can cause it to froth over. Gently heat the mixture for a few minutes to allow for adsorption. Then, perform a hot filtration to remove the charcoal. The resulting filtrate should be significantly less colored.
-
Problem: The yield of purified this compound is very low.
-
Question: After recrystallization, I have a very small amount of pure product. What could have gone wrong?
-
Answer: A low yield can result from several factors during the recrystallization process.
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₆N₂O₅ | [4] |
| Molar Mass | 198.13 g/mol | [4] |
| Appearance | Light yellow to brown powder or crystals | |
| Melting Point | 77-82 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [3] |
Table 2: Typical Specifications of Crude vs. Purified this compound
| Specification | Crude Product (Typical) | Purified Product (Target) |
| Appearance | Yellow to brown solid | Light yellow crystalline solid |
| Melting Point | Broad range, e.g., 75-80 °C | Narrow range, e.g., 81-82 °C |
| Purity (by GC) | 90-97% | >99% |
| Presence of Impurities | Unreacted starting materials, isomers, colored byproducts | Trace amounts |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of ethanol to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Swirl the flask and gently heat the mixture again for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a clean Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Characterization: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of 2,6-Dinitro-p-cresol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,6-Dinitro-p-cresol (DNPC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (DNPC)?
Q2: In which organic solvents is DNPC soluble?
A2: DNPC is soluble in various organic solvents. For instance, the related compound 2,6-dinitrophenol is soluble in ethanol, ether, benzene, chloroform, and acetone.[4][5] It is sparingly soluble in cold alcohol.[4] For experimental purposes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used as initial solvents for preparing stock solutions of poorly soluble phenolic compounds.[6]
Q3: How does pH affect the solubility of DNPC in aqueous solutions?
A3: As a phenolic compound with acidic properties, the solubility of DNPC in water is highly dependent on pH. The pKa of the structurally similar 2,6-dinitrophenol is approximately 3.71.[7] At a pH below its pKa, DNPC will exist predominantly in its neutral, less soluble form. As the pH of the solution increases above the pKa, DNPC will deprotonate to form its more soluble phenolate salt. Therefore, increasing the pH of the aqueous solution is a key strategy to enhance its solubility.
Q4: My DNPC, dissolved in an organic solvent, precipitates when diluted into my aqueous experimental medium. Why does this happen and how can I prevent it?
A4: This common issue, known as "crashing out," occurs because the overall solvent polarity changes dramatically upon dilution, and the aqueous medium cannot maintain the DNPC in solution. To prevent this, you can try several strategies:
-
Optimize the dilution process: Add the concentrated organic stock solution dropwise into the vigorously stirring aqueous buffer. This gradual addition helps to disperse the compound more effectively.
-
Use a higher concentration stock: This minimizes the volume of organic solvent added to the aqueous phase.
-
Employ co-solvents: Maintain a certain percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution to help maintain solubility.
-
Adjust the pH of the aqueous medium: Ensuring the pH is well above the pKa of DNPC will increase its solubility.
-
Utilize cyclodextrins: These can encapsulate the DNPC molecule, increasing its apparent solubility in water.
Troubleshooting Guides
Issue 1: DNPC powder will not dissolve in the aqueous buffer.
This guide provides a systematic approach to dissolving solid DNPC directly into an aqueous medium.
Caption: Troubleshooting workflow for initial dissolution of DNPC.
Step-by-Step Troubleshooting:
-
Verify Buffer pH: Check the pH of your aqueous buffer. Since DNPC is an acidic phenol, its solubility will be very low in acidic or neutral pH.
-
pH Adjustment: If the pH is below 7, incrementally add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) while stirring and monitoring the pH. An increase in pH above the compound's pKa will convert it to the more soluble phenolate form.
-
Gentle Warming and Sonication: If pH adjustment alone is insufficient, gentle warming (e.g., to 37°C) or sonication can help to increase the rate of dissolution. However, be cautious about the thermal stability of DNPC.
-
Consider Co-solvents: If the above steps fail, it indicates that the intrinsic solubility of the phenolate form in your buffer is still too low. In this case, preparing a concentrated stock solution in an organic solvent is the recommended next step.
Issue 2: DNPC precipitates from the organic stock solution upon dilution into an aqueous buffer.
This is a frequent challenge when the final concentration of the organic solvent is too low to maintain the solubility of the compound.
Caption: Troubleshooting workflow for precipitation upon dilution.
Step-by-Step Troubleshooting:
-
Optimize Dilution Technique: The method of mixing is critical. Always add the small volume of the concentrated organic stock solution to the larger volume of the vigorously stirring aqueous buffer. Never add the buffer to the stock solution.
-
Adjust Final Co-solvent Concentration: If precipitation persists, the final concentration of the organic solvent in your aqueous solution may be too low. You can try to increase the final concentration of the co-solvent (e.g., from 1% to 5% DMSO or ethanol). It is crucial to first determine the tolerance of your experimental system (e.g., cell line) to the higher co-solvent concentration by running a vehicle control.
-
pH Adjustment of the Aqueous Phase: Before adding the DNPC stock, ensure the pH of the aqueous buffer is in a range that favors the soluble, ionized form of DNPC (pH > pKa).
-
Employ Cyclodextrins: If co-solvents are not a viable option due to experimental constraints, cyclodextrins can be used to form an inclusion complex with DNPC, thereby increasing its solubility in aqueous solutions.
Quantitative Data Summary
The following tables provide solubility data for DNPC and related dinitrophenol compounds. This data can be used as a reference when selecting solvents and preparing solutions.
Table 1: Solubility of Dinitrophenols in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | Insoluble | 25 |
| 2,6-Dinitrophenol | Water | Slightly Soluble | Cold |
| 2,6-Dinitrophenol | Ethanol | Soluble | 25 |
| 2,6-Dinitrophenol | Chloroform | Freely Soluble | 25 |
| 2,6-Dinitrophenol | Ether | Freely Soluble | 25 |
| 2,4-Dinitrophenol | Water | 2790 mg/L | 20 |
| 2,4-Dinitrophenol | Acetone | Significantly Soluble | 25 |
| 2,4-Dinitrophenol | Chloroform | Significantly Soluble | 25 |
Data for this compound is qualitative. Data for 2,6-Dinitrophenol and 2,4-Dinitrophenol are included for reference due to structural similarity.[1][3][4]
Table 2: Physicochemical Properties of DNPC and Related Compounds
| Compound | Molecular Weight ( g/mol ) | pKa |
| This compound | 198.13 | ~3.7-4.0 (estimated) |
| 2,6-Dinitrophenol | 184.11 | 3.71 |
| 4,6-Dinitro-o-cresol | 198.13 | 4.4 |
The pKa of DNPC is estimated based on its structural analogs.[1][7][8]
Experimental Protocols
Protocol 1: Preparation of a DNPC Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of DNPC in an organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Vortex mixer
-
Sonicator bath
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of DNPC powder.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO or ethanol to the vial containing the DNPC powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Dependent Solubilization of DNPC
This protocol details how to increase the aqueous solubility of DNPC by adjusting the pH.
-
Materials:
-
This compound (solid)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Add the desired amount of DNPC to a volume of deionized water or buffer.
-
Place the suspension on a magnetic stirrer.
-
Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Observe the dissolution of the DNPC as the pH increases. The solution should become clear as the pH surpasses the pKa of DNPC.
-
Continue to adjust the pH to the desired final value for your experiment.
-
If necessary, back-titrate with 0.1 M HCl if the pH overshoots the target.
-
Protocol 3: Phase Solubility Study of DNPC with β-Cyclodextrin
This protocol is used to determine the effect of a cyclodextrin on the solubility of DNPC and to determine the stoichiometry of the inclusion complex.
-
Materials:
-
This compound (solid)
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.
-
Add an excess amount of DNPC to each cyclodextrin solution in sealed vials. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Equilibrate the vials by shaking them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved DNPC.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of dissolved DNPC in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the concentration of dissolved DNPC (y-axis) against the concentration of β-cyclodextrin (x-axis). This is the phase solubility diagram.
-
Analyze the diagram to determine the type of complex formed and to calculate the stability constant (Kc).
-
Caption: Experimental workflow for a phase solubility study.
References
- 1. Human Metabolome Database: Showing metabocard for 2,6-Dinitrophenol (HMDB0245520) [hmdb.ca]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-DINITROPHENOL CAS#: 573-56-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 4-2, Physical and Chemical Properties of Dinitrophenols - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: 2,6-Dinitro-p-cresol (DNPC) HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dinitro-p-cresol (DNPC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mobile phase optimization and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of this compound?
A good starting point for the analysis of DNPC on a C18 column is a mixture of an organic solvent (like methanol or acetonitrile) and acidified water. For example, a mobile phase of methanol and water containing 0.1% glacial acetic acid is a common choice.[1][2][3] The acidic modifier helps to suppress the ionization of the phenolic group of DNPC, leading to better peak shape and more consistent retention. A typical starting ratio could be 50:50 (v/v) methanol to acidified water, which can then be optimized.
Q2: Why is it important to control the pH of the mobile phase for DNPC analysis?
Controlling the mobile phase pH is critical because this compound is an acidic compound. If the pH of the mobile phase is near or above the pKa of the phenolic hydroxyl group, the compound will exist in its ionized (anionic) form. This ionization increases the polarity of the molecule, leading to poor retention on a non-polar reversed-phase column. Furthermore, interaction of the ionized form with residual silanols on the silica-based stationary phase can cause significant peak tailing.[4] To ensure the compound is in its neutral, non-ionized form for consistent and predictable hydrophobic interactions, it is recommended to maintain a mobile phase pH of around 3.[1]
Q3: Can I use acetonitrile instead of methanol as the organic solvent?
Yes, acetonitrile is a common alternative to methanol in reversed-phase HPLC and can be used for DNPC analysis. Acetonitrile generally has a lower viscosity and can offer different selectivity for certain compounds compared to methanol. The choice between acetonitrile and methanol often depends on the specific separation requirements, including resolution from other compounds in the sample matrix. If using acetonitrile, a mobile phase of acetonitrile and water, with the aqueous phase acidified (e.g., to pH 3), would be appropriate.[1]
Q4: What detector wavelength is recommended for the analysis of this compound?
A UV detector is commonly used for the analysis of dinitrocresols. A wavelength of 264 nm has been successfully used for the detection of these compounds and is a suitable choice for this compound.[1][2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing for acidic compounds like DNPC is a common problem in reversed-phase HPLC. Here are the primary causes and how to address them:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the acidic DNPC will ionize, leading to secondary interactions with the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based stationary phase can interact with the polar nitro and hydroxyl groups of DNPC, causing tailing.
-
Solution: In addition to lowering the pH, using a modern, well-end-capped C18 column can minimize the number of available silanol groups.
-
-
Column Contamination or Voids: Accumulation of contaminants at the head of the column or the formation of a void in the packing material can distort peak shape.
-
Solution: First, try flushing the column with a strong solvent. If this doesn't work, reversing the column (if permitted by the manufacturer) and flushing to waste can dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Q: My DNPC peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a fronting peak.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you have identified the issue.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[4]
-
Issue 2: Poor Resolution or No Separation
Q: I am not getting good resolution between my DNPC peak and another component in my sample. What should I do?
A: Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.
-
Adjust Organic Solvent Percentage: The simplest way to increase resolution is often to decrease the elution strength of the mobile phase.
-
Solution: Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. This will increase the retention time of all components, potentially providing better separation.[5]
-
-
Change the Organic Solvent: Methanol and acetonitrile have different solvent properties and can provide different selectivity.
-
Solution: If you are using methanol, try switching to acetonitrile, or vice-versa. You may need to adjust the percentage to get similar retention times, but the elution order or spacing of peaks may change favorably.
-
-
Modify the Mobile Phase pH: If the interfering compound has different acidic/basic properties than DNPC, a change in pH can significantly affect their relative retention times.
-
Solution: Adjust the pH of the mobile phase. Even small changes can sometimes dramatically improve selectivity.[5]
-
Issue 3: Variable or Drifting Retention Times
Q: The retention time for my DNPC peak is not consistent between injections. What is causing this?
A: Unstable retention times can be caused by several factors related to the mobile phase and the HPLC system itself.
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting a sequence, you will see retention times drift, usually to longer times.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection, and that you see a stable baseline.
-
-
Mobile Phase Composition Change: If you are mixing solvents online, a malfunctioning pump or proportioning valve can lead to an incorrect mobile phase composition. If you have pre-mixed the mobile phase, the more volatile component (methanol or acetonitrile) can evaporate over time, leading to a gradual increase in retention times.
-
Solution: For online mixing, check your pump performance. For pre-mixed mobile phases, keep the solvent reservoir capped and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in the ambient temperature around the column can cause retention times to shift.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on DNPC Retention (Illustrative Data)
| Mobile Phase Composition (Methanol:0.1% Acetic Acid in Water, v/v) | Retention Time (min) | Tailing Factor | Resolution (from Isomer) |
| 70:30 | 3.5 | 1.8 | 1.2 |
| 60:40 | 5.8 | 1.4 | 1.9 |
| 50:50 | 9.2 | 1.2 | 2.5 |
| 40:60 | 15.1 | 1.1 | 3.1 |
Note: These are representative values to illustrate trends. Actual values will depend on the specific column, instrument, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol describes a general method for the isocratic analysis of DNPC using reversed-phase HPLC with UV detection.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation (60:40 Methanol:Water with 0.1% Acetic Acid):
-
Measure 400 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of glacial acetic acid to the water.
-
Add 600 mL of HPLC-grade methanol to the bottle.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
3. Sample Preparation:
-
Prepare a stock solution of DNPC in methanol (e.g., 1 mg/mL).
-
Prepare a working standard by diluting the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
4. HPLC Instrument Setup and Execution:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 60:40 Methanol:0.1% Acetic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Run Time: Approximately 10-15 minutes (adjust as needed)
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared DNPC standard.
-
Analyze the resulting chromatogram for retention time, peak area, and peak shape.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues with DNPC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
Troubleshooting peak tailing in 2,6-Dinitro-p-cresol chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2,6-Dinitro-p-cresol, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
The most prevalent cause of peak tailing for this compound, an acidic phenolic compound, is secondary interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These silanol groups can be acidic (pKa ≈ 3.8–4.2) and become ionized (negatively charged) at mobile phase pH values above 4.[1] Since this compound is also an acidic compound with a predicted pKa of approximately 4.03, it can exist in an ionized state at or above this pH. The electrostatic interaction between the negatively charged analyte and ionized silanol groups leads to a secondary, stronger retention mechanism for some analyte molecules, resulting in a tailed peak.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[3][4][5] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms of the analyte will exist, which can lead to peak distortion, splitting, or tailing.[3][5] To achieve a symmetrical peak for an acidic compound like this compound, it is generally recommended to adjust the mobile phase pH to be at least 2 units below its pKa.[6] At a lower pH (e.g., pH 2-3), the ionization of both the this compound and the residual silanol groups is suppressed, minimizing the secondary interactions that cause tailing.[7]
Q3: Can column choice influence peak tailing for this compound?
Yes, the choice of HPLC column can significantly impact peak shape. Using a modern, high-purity, end-capped column is highly recommended.[6] End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interaction with the analyte.[6] For particularly challenging separations of basic or acidic compounds, columns with alternative stationary phases, such as polar-embedded or charged surface hybrid (CSH) columns, can also provide improved peak symmetry.[7]
Q4: What role do buffers play in preventing peak tailing?
Buffers are essential for maintaining a stable and consistent mobile phase pH, which is crucial for reproducible chromatography and good peak shape.[3] For this compound, using a buffer in the mobile phase helps to ensure that the analyte remains in a single ionic state throughout the analysis, preventing peak distortion that can arise from pH fluctuations.[8] Common buffers for reversed-phase HPLC in the low pH range include phosphate and acetate buffers.
Q5: Besides chemical interactions, what are other potential causes of peak tailing?
While chemical interactions are a primary cause, other factors can also contribute to peak tailing:[7][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2][7]
-
Extra-Column Effects: Peak broadening and tailing can occur due to dispersion in the tubing, fittings, or detector flow cell.[1][9] Using tubing with a narrow internal diameter can help minimize these effects.
-
Column Degradation: An old or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and cause poor peak shape.[1][7]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the chromatography of this compound.
Problem: The peak for this compound is tailing (Tailing Factor > 1.2).
Below is a decision-making workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for peak tailing.
Summary of Corrective Actions
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase | pH too high (close to or above pKa of ~4.03) | Adjust pH to 2-3 with an acid like formic, acetic, or phosphoric acid.[6][7] |
| Inadequate buffering | Use a buffer (e.g., 10-25 mM phosphate or acetate) to maintain a stable pH. | |
| Degraded mobile phase | Prepare fresh mobile phase daily. | |
| Column | Secondary silanol interactions | Use a high-purity, end-capped C18 column.[6] Consider a polar-embedded or CSH column for better performance.[7] |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | |
| Column void/damage | Reverse flush the column (if the manufacturer allows) or replace it.[7] | |
| Sample/Injection | Column overload | Dilute the sample or decrease the injection volume.[2][7] |
| Incompatible injection solvent | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[7] | |
| System | Extra-column volume | Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005"). |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and is designed to minimize peak tailing.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (or another suitable acid to achieve pH 2.5-3.0).
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical starting gradient could be 20% B, increasing to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (dinitrophenols typically absorb around 260-360 nm).
-
Sample Diluent: Prepare the sample in the initial mobile phase composition.
Mobile Phase Preparation Protocol
-
To prepare Solvent A, add 1 mL of formic acid to a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Degas the mobile phase using sonication or vacuum filtration.
Visualization of the Tailing Mechanism
The following diagram illustrates the chemical interaction that leads to peak tailing for this compound.
Caption: Interaction causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of 2,6-Dinitro-p-cresol during sample preparation
This guide provides researchers, scientists, and drug development professionals with best practices and troubleshooting advice to minimize the degradation of 2,6-Dinitro-p-cresol (DNPC) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (DNPC) degradation during sample preparation?
A1: The primary factors leading to DNPC degradation are exposure to high temperatures, UV light, and non-optimal pH conditions. Phenolic compounds, in general, can be susceptible to oxidation, which can be accelerated by these factors. It is crucial to control these variables throughout the sample collection, storage, and preparation process to ensure analyte stability.
Q2: What is the optimal pH for storing and extracting DNPC from aqueous samples?
A2: Acidic conditions are generally recommended for the storage and extraction of DNPC and related dinitrophenolic compounds. For aqueous samples, adjusting the pH to approximately 3 is a common practice before extraction.[1] This ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and more amenable to retention on reversed-phase solid-phase extraction (SPE) cartridges.
Q3: Can I analyze DNPC using gas chromatography (GC)?
A3: While GC can be used for the analysis of some phenolic compounds, High-Performance Liquid Chromatography (HPLC) is generally the preferred method for DNPC and other thermally labile nitroaromatic compounds.[2][3] High temperatures in the GC inlet can cause degradation of heat-sensitive compounds like dinitrophenols, leading to inaccurate quantification. EPA Method 8330B, which covers related compounds, utilizes HPLC.[3][4]
Q4: How should I store my samples prior to DNPC analysis to prevent degradation?
A4: Samples should be stored in amber glass containers to protect them from light. They should be refrigerated at or below 6°C, and for aqueous samples, preserved by adjusting the pH to 2-3.[5] Prompt analysis is always recommended to minimize the potential for degradation over time.
Troubleshooting Guide: Low DNPC Recovery
Low recovery of DNPC is a common issue that can often be traced back to specific steps in the sample preparation workflow. Use the following guide to diagnose and resolve potential problems.
dot graph TD{ rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Troubleshooting workflow for low DNPC recovery in SPE.
Factors Influencing DNPC Stability and Recovery
The following table summarizes key experimental parameters and their recommended settings to minimize DNPC degradation and maximize analytical recovery.
| Parameter | Recommendation | Rationale | Potential Consequences of Deviation |
| pH (Aqueous Samples) | Adjust to < 3 with sulfuric or phosphoric acid.[1][5] | Ensures DNPC is in its non-ionized, less polar form, which enhances retention on reversed-phase SPE sorbents. | Poor retention on SPE sorbent, leading to analyte breakthrough and low recovery. |
| Temperature | Store samples at ≤ 6°C.[5] Perform extractions at room temperature. Avoid excessive heat. | High temperatures can accelerate the thermal degradation of phenolic and nitroaromatic compounds.[6][7] | Analyte degradation, resulting in lower measured concentrations. |
| Light Exposure | Store samples and extracts in amber or foil-wrapped containers. Minimize exposure to direct sunlight and UV light. | Dinitrophenols can be susceptible to photodegradation, although some studies suggest they are relatively stable in aqueous solutions.[8] It is a best practice to minimize light exposure for phenolic compounds.[9] | Photolytic degradation of the analyte, leading to inaccurate results. |
| Extraction Solvent | Use acetonitrile for soil extraction and as an elution solvent for SPE.[1][3] | Acetonitrile is effective at extracting nitroaromatic compounds from solid matrices and eluting them from SPE cartridges. | Incomplete extraction from the sample matrix or incomplete elution from the SPE sorbent, resulting in low recovery. |
| SPE Sorbent | Reversed-phase sorbents (e.g., C18) are commonly used. | These sorbents effectively retain the relatively non-polar, protonated form of DNPC from aqueous samples. | Poor retention and recovery if an inappropriate sorbent is chosen. |
Experimental Protocols
The following protocols are based on established methods for related compounds, such as EPA Method 8330B for explosives, and are adapted to incorporate best practices for minimizing DNPC degradation.
Protocol 1: DNPC Extraction from Water Samples (Low Concentration)
This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and purification of DNPC from water.
dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#34A853"];
} Caption: Workflow for DNPC extraction from water samples using SPE.
Methodology:
-
Sample Preservation and Preparation:
-
Collect samples in 1-liter amber glass bottles.
-
Preserve the sample by adjusting the pH to < 3 with sulfuric acid.
-
Store at ≤ 6°C until extraction.
-
Before extraction, allow the sample to warm to room temperature. Add appropriate surrogate standards.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of acetonitrile through it, followed by 10 mL of reagent water acidified to pH < 3. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire 1-liter water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Sorbent Washing and Drying:
-
After loading, wash the cartridge with 5 mL of acidified reagent water to remove interferences.
-
Dry the sorbent by drawing a vacuum through the cartridge for 10 minutes.
-
-
Elution:
-
Elute the DNPC from the cartridge with 5 mL of acetonitrile into a collection tube.
-
-
Analysis:
-
If necessary, concentrate the eluate under a gentle stream of nitrogen.
-
Bring the final volume to 1 mL with the appropriate mobile phase.
-
Analyze by HPLC with UV detection (typically at 254 nm).[3]
-
Protocol 2: DNPC Extraction from Soil and Sediment Samples
This protocol uses ultrasonic extraction, a common technique for semi-volatile organic compounds in solid matrices.
dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#34A853"];
} Caption: Workflow for DNPC extraction from soil/sediment samples.
Methodology:
-
Sample Preparation:
-
Weigh 2 grams of the soil or sediment sample into a vial.
-
Add 10 mL of acetonitrile and appropriate surrogate standards.
-
-
Ultrasonic Extraction:
-
Place the vial in an ultrasonic bath. To prevent thermal degradation, use a bath with cooling capabilities or add ice to the bath water to maintain a low temperature.
-
Sonicate for 18 hours.
-
-
Centrifugation and Filtration:
-
After sonication, allow the sample to settle.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm PTFE filter.
-
-
Analysis:
-
The filtered extract is ready for direct injection into the HPLC-UV system.
-
If the extract is particularly "dirty" with co-extractives, an additional SPE cleanup step may be necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. NEMI Method Summary - 8330B [nemi.gov]
- 4. epa.gov [epa.gov]
- 5. Hexis - Customer Service [suporte.hexis.com.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. mdpi.com [mdpi.com]
Matrix interference in the analysis of 2,6-Dinitro-p-cresol in soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of 2,6-Dinitro-p-cresol (DNPC) in soil.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of analyzing this compound (DNPC) in soil?
A1: Matrix interference in soil analysis refers to the alteration of the analytical signal of the target analyte, in this case, DNPC, due to the presence of other co-extracted components from the soil sample. Soil is a complex matrix containing organic matter (like humic and fulvic acids), minerals, and other organic compounds that can be extracted along with DNPC.[1] These interferences can lead to either suppression or enhancement of the instrument's response to DNPC, resulting in inaccurate quantification.
Q2: What are the primary causes of matrix interference for an acidic compound like DNPC in soil analysis?
A2: For an acidic compound like DNPC (pKa ≈ 4.0), several factors contribute to matrix interference:
-
High Organic Matter Content: Soil organic matter, particularly humic and fulvic acids, can strongly adsorb phenolic compounds like DNPC through hydrogen bonding and other interactions, leading to poor extraction recovery.[2]
-
Clay Content: Clay minerals have a large surface area and can adsorb organic molecules, including DNPC, which can hinder its extraction.[3]
-
Co-eluting Matrix Components: In chromatographic analysis (e.g., LC-MS/MS), other extracted organic molecules can co-elute with DNPC and interfere with its ionization at the source, causing signal suppression or enhancement.[4]
-
Soil pH: The pH of the soil can influence the ionization state of DNPC. At a pH above its pKa, DNPC will be in its anionic form, which can affect its solubility and interaction with soil components.[3]
Q3: How can I determine if my DNPC analysis is affected by matrix interference?
A3: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent to that of a standard spiked into a blank soil extract (a matrix-matched standard). A significant difference in the signal (typically >20%) indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard - 1) * 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.[5]
Q4: What are the recommended initial steps to mitigate matrix interference for DNPC in soil?
A4: To minimize matrix interference, a robust sample preparation method is crucial. For DNPC, an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for acidic pesticides is a good starting point. This typically involves:
-
Acidified Extraction: Using an acidified extraction solvent (e.g., acetonitrile with formic acid) to ensure DNPC is in its neutral form, improving its partitioning into the organic solvent.[6]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Employing a dSPE cleanup step with specific sorbents to remove interfering matrix components. A combination of Primary Secondary Amine (PSA) and C18 is often used. PSA removes organic acids and polar interferences, while C18 removes non-polar interferences.[7] For soils with high pigment content, graphitized carbon black (GCB) might be considered, but it should be used with caution as it can retain planar molecules like DNPC.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of DNPC | Strong adsorption to soil matrix: DNPC is an acidic compound and can bind strongly to organic matter and clay in the soil.[2] | 1. Adjust pH: Ensure the extraction solvent is acidified (e.g., with 1% formic acid) to maintain DNPC in its neutral, less polar form.[6] 2. Increase extraction time/intensity: Use a mechanical shaker or vortex for a sufficient duration to ensure thorough extraction. 3. Hydrate dry soil: For dry soil samples, adding water before extraction can help to release bound residues. |
| Poor chromatographic peak shape (tailing, fronting) | Active sites in the GC/LC system: The phenolic hydroxyl group of DNPC can interact with active sites in the injector, column, or detector. Co-eluting matrix components: Interferences from the soil matrix can distort the peak shape. | 1. GC analysis: Derivatize DNPC to block the active hydroxyl group. Silylation or alkylation are common derivatization strategies.[9] 2. LC analysis: Use a column designed for polar compounds and ensure the mobile phase is appropriately buffered. 3. Improve cleanup: Optimize the dSPE step by adjusting the type and amount of sorbents (e.g., PSA, C18) to remove more interferences. |
| Signal suppression or enhancement in MS detection | Co-eluting matrix components: These can alter the ionization efficiency of DNPC in the mass spectrometer source.[4] | 1. Matrix-matched calibration: Prepare calibration standards in a blank soil extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.[5] 2. Use an isotopically labeled internal standard: A stable isotope-labeled DNPC, if available, is the ideal internal standard as it will behave similarly to the native analyte during extraction, cleanup, and ionization. 3. Dilute the extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. |
| Inconsistent results between samples | Soil heterogeneity: Different soil samples, even from the same field, can have varying compositions (organic matter, clay content, pH).[5] | 1. Homogenize samples: Thoroughly homogenize each soil sample before taking a subsample for extraction. 2. Characterize soil type: If possible, characterize the soil type (e.g., sandy, clay, loam) and adjust the extraction and cleanup procedure accordingly. For example, soils with high organic matter may require a more rigorous cleanup step. 3. Method validation: Validate the analytical method for each different soil matrix to ensure consistent performance. |
Data Presentation
Table 1: Expected Recovery and Precision for DNPC in Different Soil Types Using a Modified QuEChERS Method
Note: The following data are representative values for acidic pesticides with similar properties to DNPC in various soil matrices and should be used as a general guideline. Actual results for DNPC may vary and should be determined through method validation.
| Soil Type | Spiking Level (ng/g) | Expected Recovery (%) | Expected RSD (%) | Potential Matrix Effect |
| Sandy Loam | 10 | 85 - 105 | < 15 | Mild Suppression |
| 50 | 90 - 110 | < 10 | Mild Suppression | |
| Clay | 10 | 70 - 95 | < 20 | Moderate to Strong Suppression |
| 50 | 75 - 100 | < 15 | Moderate Suppression | |
| High Organic Matter | 10 | 60 - 85 | < 25 | Strong Suppression |
| 50 | 65 - 90 | < 20 | Strong Suppression |
Experimental Protocols
Modified QuEChERS Protocol for DNPC in Soil
This protocol is a general guideline adapted for acidic pesticides and should be optimized and validated for your specific soil matrix and instrumentation.
1. Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 8 mL of water and vortex for 30 seconds, then let it hydrate for 30 minutes.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the appropriate internal standard.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rcf for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rcf for 5 minutes.
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute DNPC, and then return to initial conditions for re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic compounds.
-
MS/MS Transitions: Specific precursor and product ions for DNPC should be determined by infusing a standard solution.
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Troubleshooting logic for matrix effects in DNPC soil analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound | 609-93-8 [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 2,6-Dinitro-p-cresol (DNPC) Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of 2,6-Dinitro-p-cresol (DNPC) detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, helping you diagnose and resolve problems to improve method sensitivity and data quality.
Question: I am observing a weak or no signal for DNPC. What are the potential causes and how can I improve the signal intensity?
Answer: A weak or absent signal for DNPC can stem from several factors, from sample preparation to mass spectrometer settings. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Sample Preparation: Inadequate extraction of DNPC from the sample matrix can lead to low analyte concentration. For environmental water samples, a common approach involves solid-phase extraction (SPE) after acidifying the sample to pH 3.[1] Ensure your extraction protocol is optimized for dinitrocresols.
-
Check Mass Spectrometer (MS) Settings:
-
Ionization Mode: DNPC, being a phenolic compound, is best analyzed in negative electrospray ionization (ESI) mode.[1] Confirm that your instrument is operating in the correct polarity.
-
Ion Source Parameters: The efficiency of ion generation is critical for a strong signal. Key parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[2][3][4] An unoptimized source can lead to poor ionization or ion fragmentation.
-
MRM Transitions and Collision Energy: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for DNPC. The collision energy (CE) for each transition must be optimized to achieve maximum fragment ion intensity.[5][6] Using non-optimal CE can significantly reduce signal.
-
-
Assess Chromatographic Performance:
-
Column and Mobile Phase: A reversed-phase column, such as an ODS-3, is suitable for separating DNPC.[1] The mobile phase composition, including pH and organic solvent ratio, affects retention and peak shape. Poor chromatography can lead to broad peaks and reduced signal intensity.
-
System Suitability: Inject a known concentration of a DNPC standard to confirm that the LC-MS/MS system is performing as expected. If the standard also shows a weak signal, it points to an instrument issue rather than a sample-specific problem.[7]
-
Question: My DNPC peak shape is poor (e.g., tailing, splitting, or broad). What could be the cause and what are the solutions?
Answer: Poor peak shape can compromise both sensitivity and the accuracy of quantification. Here are common causes and their remedies:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting.[8][9] Regularly flushing the column or using a guard column can mitigate this.[10] If the column is old or has been used with harsh mobile phases, it may need replacement.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[9] Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica surface of the column.[9] Adding a buffer to the mobile phase can help to block these active sites.[10]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can increase extra-column volume, leading to peak broadening.[9] Ensure that all connections are secure and tubing is of the appropriate internal diameter and length.
Question: I am experiencing significant signal variability and inconsistent results between injections. What is the likely cause and how can I improve reproducibility?
Answer: Inconsistent results are often a sign of variable matrix effects or system instability.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of DNPC, leading to variability in signal intensity.[11][12][13]
-
Improve Sample Cleanup: More effective sample preparation, such as using solid-phase extraction (SPE), can remove interfering matrix components.[11]
-
Use Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to your samples can help to normalize the matrix effects.[11]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for variable matrix effects. A SIL-IS for DNPC will co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[11]
-
-
LC System Instability: Fluctuations in pump pressure or inconsistent sample injection volumes can lead to variable results.[8] Regularly check the LC system for leaks and ensure the autosampler is functioning correctly.
-
Ion Source Contamination: A dirty ion source can lead to erratic signal intensity.[8] Regular cleaning of the ion source is crucial for maintaining stable performance.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for detecting this compound?
A1: Due to its acidic phenolic hydroxyl group, this compound is most effectively ionized in negative electrospray ionization (ESI) mode.[1]
Q2: How can I minimize matrix effects in my DNPC analysis?
A2: Minimizing matrix effects is crucial for achieving high sensitivity and accurate quantification. Key strategies include:
-
Diluting the sample: This can reduce the concentration of interfering matrix components, but may not be feasible if the DNPC concentration is already low.[11]
-
Improving sample preparation: Techniques like solid-phase extraction (SPE) are effective at removing matrix components that can cause ion suppression.[11]
-
Using matrix-matched calibration standards: This helps to ensure that the calibration standards and samples experience similar matrix effects.[11][12]
-
Utilizing a stable isotope-labeled internal standard (SIL-IS): This is often the most robust method for correcting for matrix effects.
Q3: Can derivatization improve the sensitivity of DNPC detection?
A3: Yes, chemical derivatization can significantly enhance the sensitivity of detection for phenolic compounds like cresols. For instance, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) has been shown to increase the sensitivity of p-cresol detection by up to 40-fold compared to traditional methods.[14] While this specific reagent has been applied to p-cresol, exploring derivatization strategies for DNPC could be a valuable approach to boost signal intensity.
Q4: What are typical LC-MS/MS parameters for dinitrocresol analysis?
A4: While optimal parameters should be determined empirically for your specific instrument and application, a good starting point for dinitrocresol analysis can be found in published methods. For example, one method for the analysis of DNOC and DNPC in water utilized the following:
-
LC Column: ODS-3, 2.1 mm x 150mm, 5μm[1]
-
Ionization Mode: ESI-Negative[1]
-
Sample Pre-treatment: Acidification to pH 3 followed by solid-phase extraction.[1]
Experimental Protocols
Protocol 1: Generic ESI Source Parameter Optimization
This protocol provides a general workflow for optimizing ESI source parameters to enhance DNPC signal intensity.
-
Prepare a DNPC standard solution: Infuse a solution of DNPC at a known concentration directly into the mass spectrometer using a syringe pump.
-
Optimize Capillary Voltage: While monitoring the DNPC precursor ion, gradually increase the capillary voltage until the maximum signal intensity is achieved. A typical range for negative mode is -2.5 to -4 kV.[3]
-
Optimize Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable spray. This parameter controls the size of the droplets formed at the ESI source.[3]
-
Optimize Drying Gas Flow Rate and Temperature: Systematically vary the drying gas flow rate and temperature to find the combination that yields the highest signal intensity.[4] These parameters are crucial for efficient desolvation of the droplets.
-
Document Optimal Parameters: Record the optimized values for each parameter for use in your LC-MS/MS method.
Table 1: Example ESI Source Parameters for Optimization
| Parameter | Typical Range (Negative Mode) | Purpose |
| Capillary Voltage | -2.5 to -4.0 kV | Promotes ion formation.[3] |
| Nebulizer Gas Pressure | 30 to 80 psi | Controls droplet size.[2] |
| Drying Gas Flow Rate | 5 to 15 L/min | Aids in solvent evaporation.[2] |
| Drying Gas Temperature | 100 to 350 °C | Facilitates desolvation.[2] |
Visualizations
Caption: Troubleshooting workflow for low or no DNPC signal.
Caption: Strategies for mitigating matrix effects in DNPC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. it.restek.com [it.restek.com]
- 11. benchchem.com [benchchem.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,6-Dinitro-p-cresol in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2,6-Dinitro-p-cresol (DNPC). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from light, moisture, and air. The recommended storage temperature is below 15°C in a dark place. Incompatible substances such as metals and strong oxidizing agents should be avoided in the storage area.[1]
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathways for this compound and related dinitrophenols are photolysis (decomposition by light), particularly in alkaline solutions, and biodegradation.[2] While it is generally stable in acidic solutions, exposure to UV radiation can lead to decomposition.[2] Hydrolysis is not considered a major degradation pathway due to the absence of hydrolyzable functional groups.[2]
Q3: What are the hazardous decomposition products of this compound?
A3: When heated to decomposition, this compound can emit toxic fumes, including nitrogen oxides and carbon monoxide.
Q4: How does the physical appearance of this compound change upon degradation?
A4: this compound is typically a light yellow to brown crystalline powder.[3] While specific color changes upon degradation are not well-documented for long-term storage, any significant change in color, such as darkening, or changes in physical state, like clumping, may indicate degradation or moisture absorption.
Q5: Is it necessary to use a stability-indicating analytical method when assessing aged samples of this compound?
A5: Yes, it is essential to use a stability-indicating method, such as a validated High-Performance Liquid Chromatography (HPLC) method. This type of method is crucial as it can separate the intact compound from any potential degradation products, allowing for an accurate quantification of the remaining active substance.
Quantitative Stability Data
While specific long-term stability data for this compound under controlled laboratory storage conditions is not extensively available in the public domain, the following table provides a representative summary based on general knowledge of nitroaromatic compounds and information on related dinitrocresols. These values should be considered illustrative and underscore the importance of conducting in-house stability studies.
| Storage Condition | Time (Months) | Expected Purity (%) | Potential Observations |
| Recommended | 0 | >98.0% | Light yellow to brown crystalline powder |
| 2-8°C, Dark, Dry | 12 | >97.0% | No significant change in appearance |
| 24 | >96.0% | Slight darkening may be possible | |
| 36 | >95.0% | Further slight discoloration | |
| Room Temperature | 0 | >98.0% | Light yellow to brown crystalline powder |
| (~25°C), Dark, Dry | 12 | 95.0% - 97.0% | Potential for slight color change |
| 24 | 93.0% - 95.0% | More noticeable discoloration | |
| 36 | <93.0% | Significant darkening and potential for clumping | |
| Elevated Temperature | 0 | >98.0% | Light yellow to brown crystalline powder |
| (40°C), Dark, 75% RH | 3 | <95.0% | Noticeable color change and clumping |
| 6 | <90.0% | Significant degradation expected | |
| Light Exposure | 0 | >98.0% | Light yellow to brown crystalline powder |
| Room Temperature | 3 | <96.0% | Discoloration is likely |
| 6 | <92.0% | Significant discoloration and degradation |
Disclaimer: This data is illustrative. It is strongly recommended to perform in-house stability testing to establish a definitive shelf-life for your specific batch of this compound under your intended storage conditions.
Troubleshooting Guide
This guide addresses common issues that may arise when working with long-term stored this compound.
Caption: Troubleshooting workflow for DNPC stability issues.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction with acidic silanol groups on the column.[1] | - Lower the mobile phase pH (e.g., to pH 3 with a phosphate buffer).[1]- Use a column with high-purity silica ("Type-B").[1]- Add a competing base like triethylamine to the mobile phase.[1] |
| Inconsistent Retention Times | Fluctuations in the HPLC system or mobile phase. | - Ensure the mobile phase is properly degassed.- Check for leaks in the system.- Allow for adequate column equilibration time between runs. |
| Unexpected Peaks in Chromatogram of Aged Sample | Degradation of this compound. | - Compare the chromatogram with that of a fresh, reference standard.- If new peaks are present, this indicates degradation.- Attempt to identify degradation products using mass spectrometry (MS) if available. |
| Low Purity Result for an Apparently "Good" Sample | Improper sample preparation or analytical method issues. | - Verify the accuracy of the standard solution concentration.- Ensure complete dissolution of the sample in the diluent.- Check for sample carryover from previous injections. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method validation and optimization will be necessary for specific instrumentation and applications.
Caption: Experimental workflow for DNPC stability analysis.
1. Materials and Reagents:
-
This compound reference standard and test samples
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable acid for pH adjustment
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for DNPC)
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the this compound sample and prepare a stock solution of a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Dilute as necessary to fall within the calibration range.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
After each run, integrate the peak area of this compound.
7. Calculation:
-
Create a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample by comparing the measured concentration to the expected concentration.
8. System Suitability:
-
Periodically inject a standard solution to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
References
Technical Support Center: 2,6-Dinitro-p-cresol (DNPC) Handling and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the thermal decomposition of 2,6-Dinitro-p-cresol (DNPC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the stability and integrity of your DNPC samples during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. My DNPC solution turned from a light yellow to a darker yellow or brown. What does this indicate? | An unexpected color change often signifies the initial stages of decomposition. This can be triggered by exposure to heat, light (especially UV), or alkaline conditions.[1] Troubleshooting: • Immediately protect the solution from light. • Ensure the pH of the solution is neutral or acidic; dinitrophenols are more susceptible to decomposition in alkaline solutions.[1] • Store the solution at a reduced temperature. • Consider preparing fresh solutions more frequently. |
| 2. I've observed gas evolution or pressure buildup in a sealed vial containing a DNPC solution upon heating. What is happening and what should I do? | Gas evolution is a strong indicator of thermal decomposition. The decomposition of nitroaromatic compounds often produces gaseous products, including toxic nitrogen oxides (NOx).[1] This can lead to a dangerous pressure increase in a sealed container. Immediate Actions: • Do not heat DNPC in a sealed container. • If you notice pressure buildup, carefully vent the container in a well-ventilated fume hood. • Cool the solution immediately. Prevention: • Always perform reactions with DNPC in an open or vented system, especially when heating. • Use the lowest possible temperature for your experiment. |
| 3. How can I prevent the thermal decomposition of DNPC during my experiments? | Preventing thermal decomposition requires careful control of experimental conditions and, in some cases, the use of stabilizers. Preventative Measures: • Temperature Control: Avoid excessive heating. If heating is necessary, use a precisely controlled temperature bath and determine the minimum effective temperature. • Light Protection: Protect DNPC and its solutions from light by using amber vials or wrapping containers in aluminum foil.[1] • pH Control: Maintain a neutral or slightly acidic environment. • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. • Use of Stabilizers: For applications requiring heating, consider the addition of a stabilizer. See the "Inhibitors and Stabilizers" section for more details. |
| 4. What are the signs of significant DNPC decomposition, and how should I handle the material? | Significant decomposition may be indicated by a dramatic color change (dark brown or black), the formation of a precipitate, or strong evolution of brown fumes (NOx). The material may become more sensitive to shock or friction.[2] Handling Decomposed Material: • Treat the material as potentially hazardous and unstable. • Do not attempt to scrape or grind the decomposed solid. • If safe to do so, dilute the material with a large volume of an inert solvent (e.g., water, if appropriate for disposal protocols) to reduce its concentration and sensitivity. • Follow your institution's hazardous waste disposal procedures for energetic or reactive materials.[3] |
| 5. What is the recommended storage procedure for this compound? | Proper storage is critical for maintaining the stability of DNPC. Storage Guidelines: • Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[4] • Keep the container tightly closed.[3][4] • Store away from incompatible materials, such as strong bases and oxidizing agents.[3] • Some suppliers provide DNPC wetted with water (e.g., ca. 20%) to improve stability and reduce sensitivity to shock and friction.[2] If you have the wetted form, ensure it does not dry out. |
Understanding Thermal Decomposition
While specific quantitative data for the thermal decomposition of this compound is not extensively available in public literature, data from analogous nitroaromatic compounds and general knowledge of their properties provide valuable insights. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for studying the thermal stability of such compounds.
Expected Thermal Behavior of DNPC (Qualitative)
| Parameter | Expected Observation | Significance |
| Onset of Decomposition (from DSC/TGA) | An exothermic event indicating the temperature at which decomposition begins to accelerate. For many dinitrophenols, this can be in the range of 150-250 °C, but can be lower depending on purity and heating rate. | This is a critical parameter for defining the maximum safe operating temperature for experiments. |
| Heat of Decomposition (ΔHd) | A significant release of energy (exothermic process). | The magnitude of the heat of decomposition is an indicator of the energetic potential of the decomposition reaction. |
| Mass Loss (from TGA) | A rapid decrease in mass corresponding to the volatilization of decomposition products. | Indicates the formation of gaseous byproducts. |
| Decomposition Products | Primarily toxic nitrogen oxides (NOx), along with other small molecules and potentially complex polymeric materials.[1] | The release of toxic gases necessitates that all heating experiments be conducted in a well-ventilated fume hood. |
Inhibitors and Stabilizers
The decomposition of nitroaromatic compounds can be autocatalytic, meaning the decomposition products can accelerate further decomposition. Stabilizers function by interrupting this process, often by scavenging radical species or reacting with acidic byproducts.
Common Classes of Stabilizers for Nitroaromatics:
-
Aromatic Amines (e.g., Diphenylamine): These compounds are widely used to stabilize nitrocellulose-based materials. They act by reacting with nitrogen oxides, preventing them from catalyzing further decomposition.[5][6][7]
-
Phenolic Compounds (Radical Scavengers): Phenolic antioxidants can inhibit decomposition by donating a hydrogen atom to radical species, thereby terminating radical chain reactions.
The selection of an appropriate stabilizer depends on the specific experimental conditions, including the solvent system and temperature. The effectiveness of a stabilizer should be validated for the specific application.
Experimental Protocols
Protocol 1: Preliminary Assessment of Thermal Stability using Isothermal Heating
Objective: To visually assess the short-term thermal stability of a DNPC solution at a specific temperature.
Methodology:
-
Prepare a dilute solution of DNPC in the desired solvent in a clean, uncapped test tube or vial.
-
Prepare a control sample of the pure solvent.
-
Place both the sample and the control in a temperature-controlled heating block or oil bath set to the desired experimental temperature.
-
Visually observe any color change in the DNPC solution compared to the control over a set period (e.g., 1-8 hours).
-
Record the time taken for any noticeable color change. A significant color change indicates decomposition.
Protocol 2: Evaluating the Efficacy of a Stabilizer
Objective: To determine if a stabilizer can prevent or delay the thermal decomposition of a DNPC solution.
Methodology:
-
Prepare three identical dilute solutions of DNPC in the desired solvent.
-
To the first solution, add no stabilizer (Control).
-
To the second solution, add the potential stabilizer at a specific concentration (e.g., 0.1% w/v).
-
Prepare a third sample containing only the solvent and the stabilizer.
-
Place all three samples in a temperature-controlled heating block at a temperature known to cause decomposition in the unstabilized sample (from Protocol 1).
-
Periodically observe and compare the color of the three solutions.
-
The effectiveness of the stabilizer is determined by its ability to prevent or significantly delay the color change observed in the unstabilized control.
Diagrams
Caption: Troubleshooting flowchart for DNPC solution color change.
Caption: Autocatalytic thermal decomposition pathway of DNPC.
Disclaimer: The information provided in this technical support guide is for informational purposes only and should not be considered a substitute for proper laboratory safety training and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and follow all recommended safety procedures.[2][3][4]
References
- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. diva-portal.org [diva-portal.org]
- 7. jes.or.jp [jes.or.jp]
Optimizing reaction conditions for 2,6-Dinitro-p-cresol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dinitro-p-cresol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Dinitration: Insufficient nitrating agent or reaction time may lead to the formation of 2-nitro-p-cresol as the main product. | - Increase Nitric Acid Stoichiometry: Ensure a sufficient molar excess of nitric acid. Ratios of 2-nitro-p-cresol to nitric acid between 1:1 and 1:1.2 have been reported to be effective.[1][2] - Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature within the optimal range (e.g., 70-90°C) to drive the reaction to completion.[1][2] |
| Side Reactions: Oxidation of the cresol ring or dimerization can occur, especially at higher temperatures.[3] | - Maintain Strict Temperature Control: Use an ice bath to manage the exothermic reaction, especially during the addition of nitric acid. - Optimize Nitric Acid Concentration: Using a nitric acid-sulfuric acid mixture can promote the formation of the nitronium ion and may reduce oxidation.[4][5] | |
| Product Loss During Workup/Purification: The product may be lost during washing or recrystallization steps. | - Minimize Water Washing: Excessive washing can lead to some product loss due to slight solubility. - Optimize Recrystallization: Carefully select the recrystallization solvent (ethanol is commonly used) and cooling rate to maximize crystal recovery.[6] | |
| Formation of Impurities/Side Products | Isomer Formation: While the primary product is this compound, other nitrated isomers can form. | - Control Reaction Temperature: Lower temperatures generally favor cleaner reactions with fewer side products. |
| Oxidation Products: The presence of strong oxidizing agents can lead to the formation of quinone-like structures and other oxidation byproducts.[3] | - Use High-Purity Starting Materials: Impurities in the p-cresol or nitric acid can catalyze side reactions. - Consider an Inert Atmosphere: While not always necessary, running the reaction under an inert gas like nitrogen can minimize oxidation. | |
| Poor Reaction Control (Runaway Reaction) | Rapid Addition of Nitric Acid: The nitration of phenols is a highly exothermic process. | - Slow, Dropwise Addition: Add the nitric acid slowly and carefully to the reaction mixture with vigorous stirring. - Effective Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat to dissipate the heat generated. |
| Product is an Oil or Dark-Colored Solid | Presence of Impurities: Dark coloration often indicates the presence of oxidation byproducts or other impurities. | - Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the desired yellow-orange flakes.[6] - Activated Carbon Treatment: If the color persists after recrystallization, consider treating a solution of the product with a small amount of activated carbon to adsorb colored impurities before filtration and recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of this compound?
A1: The synthesis can be performed starting from either p-cresol or 2-nitro-p-cresol. Starting with 2-nitro-p-cresol can offer better control over the reaction as the first nitration step is already complete.[1][2] Direct dinitration of p-cresol is also a common method.[6]
Q2: What is the role of sulfuric acid in the reaction mixture?
A2: Sulfuric acid acts as a catalyst by promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. It also serves as a dehydrating agent, removing the water produced during the reaction, which helps to drive the equilibrium towards the products.
Q3: How can I effectively control the reaction temperature?
A3: The nitration of p-cresol is highly exothermic. To maintain control, it is crucial to add the nitric acid dropwise to the reaction mixture while vigorously stirring and cooling the reaction vessel in an ice bath. The temperature should be carefully monitored with a thermometer throughout the addition.
Q4: What is the best method for purifying the crude this compound?
A4: The most common and effective method for purification is recrystallization. Ethanol is a frequently used solvent for this purpose.[6] The crude product is dissolved in a minimal amount of hot ethanol, and then the solution is allowed to cool slowly to form pure crystals, which can be collected by filtration.
Q5: My final product is a dark, oily substance instead of yellow crystals. What should I do?
A5: An oily or dark-colored product indicates the presence of impurities, likely from side reactions such as oxidation. Purification via recrystallization from ethanol should yield the desired yellow-orange crystalline solid.[6] If the product remains oily, it may be due to residual solvent or a significant amount of impurities. In such cases, multiple recrystallizations or purification by column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis (from 2-nitro-p-cresol)
| Parameter | Condition 1 [1] | Condition 2 [1] | Condition 3 [1] |
| Starting Material | 2-nitro-p-cresol | 2-nitro-p-cresol | 2-nitro-p-cresol |
| Nitric Acid (molar ratio) | 1 : 1.2 | 1 : 1.1 | 1 : 1.0 |
| Temperature (°C) | 80 - 90 | 80 - 90 | 70 - 80 |
| Stirring Speed (rev/min) | 80 - 100 | 80 - 100 | 60 - 80 |
| Yield (%) | 84.10 | 90.7 | 94.2 |
| Purity (%) | 94.56 | 93.87 | 97.48 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-nitro-p-cresol
Materials:
-
2-nitro-p-cresol
-
Concentrated Nitric Acid (68%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
In a round-bottom flask, melt 153 g (1 mol) of 2-nitro-p-cresol by gentle heating.
-
Begin stirring the molten 2-nitro-p-cresol at 60-80 revolutions per minute.
-
Place the flask in an ice bath to control the reaction temperature.
-
Slowly add 63.0 g (1 mol) of 68% nitric acid dropwise from a dropping funnel. Monitor the temperature closely and maintain it between 70-80°C by adjusting the rate of addition and the cooling bath.
-
After the addition is complete, continue stirring the mixture at 70-80°C until the exothermic reaction ceases.
-
Allow the reaction mixture to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline product by centrifugation or vacuum filtration.
-
Wash the product with cold water to remove any residual acid.
-
Dry the product to obtain this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Uptake and nitration of aromatics in the tropospheric aqueous phase. | UNARO | Project | Fact Sheet | FP4 | CORDIS | European Commission [cordis.europa.eu]
- 3. Sciencemadness Discussion Board - synthesis of 3-ethylamino-p-cresol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US1394150A - Production of m-nitro-p-cresol - Google Patents [patents.google.com]
- 5. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Validation of an analytical method for 2,6-Dinitro-p-cresol quantification
A Comparative Guide to Analytical Methods for the Quantification of 2,6-Dinitro-p-cresol
This guide offers a comprehensive comparison of various analytical techniques for the quantification of this compound (DNPC). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this compound. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and include a comparative summary of their performance based on published validation data for DNPC and structurally related nitrophenols.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical methods for the quantification of this compound. It is important to note that performance can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes. | Chromatographic separation combined with highly selective and sensitive mass detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.1 µg/mL (with ECD/MS) | 0.49 ng/L[1] | 0.2 - 1.6 mg/L (for DNOC)[2] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.3 µg/mL (with ECD/MS) | Not explicitly stated, but expected to be in the low ng/L range. | Not explicitly stated. |
| Linearity Range | 0.05 - 50 µg/mL | 0.5 - 100 µg/mL | Not explicitly stated. | Not explicitly stated. |
| Precision (%RSD) | < 2% | < 5% | Not explicitly stated. | Not explicitly stated. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | > 73%[3] | ~95% (for DNOC)[2] |
| Sample Derivatization | Not typically required. | Generally required to improve volatility. | Not typically required, but can enhance sensitivity. | May be required for colorimetric reaction. |
*Note: Performance data for HPLC-UV and GC-MS are extrapolated from established methods for structurally similar nitrophenols and chlorophenols due to the limited availability of specific validated methods for 5-Chloro-2-methyl-4-nitrophenol in published literature.[4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the analysis of phenolic compounds due to its robustness and the strong UV absorbance of nitrophenols.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of acid like formic or acetic acid). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 260-360 nm is likely to be suitable.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Solid Samples (e.g., soil):
-
Perform a solvent extraction (e.g., with acetonitrile or methanol) using sonication or shaking.
-
Centrifuge or filter the extract to remove particulate matter.
-
The extract may require a clean-up step using Solid Phase Extraction (SPE) with a C18 cartridge.
-
-
Liquid Samples (e.g., water, plasma):
-
Acidify the sample to a pH of around 3.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) or use SPE with a C18 cartridge for sample clean-up and concentration.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when using an Electron Capture Detector (ECD) for electronegative compounds like nitrophenols. However, derivatization is often necessary to increase the volatility of phenolic compounds.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (or ECD/FID).
-
A capillary column suitable for the analysis of derivatized phenols (e.g., a 5% phenyl-methylpolysiloxane column).
Derivatization:
-
A common derivatization agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form silyl ethers.
-
The reaction is typically carried out by heating the dried sample extract with the derivatizing agent and a catalyst (e.g., pyridine) at 60-80°C for 30-60 minutes.
GC-MS Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized DNPC.
-
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC to obtain a clean sample extract.
-
Thoroughly dry the extract before derivatization, as the presence of water can interfere with the reaction.
-
After derivatization, the sample is ready for injection into the GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace-level quantification.
Instrumentation:
-
An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., ODS-3, 2.1 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with the addition of a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for DNPC.
Sample Preparation:
-
For water samples, adjust the pH to approximately 3.
-
Use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., PS-Liq) to extract and concentrate the analyte.[1]
-
Elute the analyte from the SPE cartridge with a solvent like acetonitrile.[1]
-
The final extract can be directly injected into the LC-MS/MS system.
Mandatory Visualization
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method for DNPC.
References
A Comparative Analysis of 2,6-Dinitro-p-cresol and DNOC as Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent polymerization inhibitors: 2,6-Dinitro-p-cresol and 4,6-Dinitro-o-cresol (DNOC). This analysis is intended to assist researchers and professionals in selecting the appropriate inhibitor for their specific applications, with a focus on vinyl aromatic monomers like styrene.
Executive Summary
Data Presentation: A Qualitative and Quantitative Overview
Direct quantitative comparisons of inhibition efficacy between this compound and DNOC under identical conditions are not extensively documented in publicly available literature. However, based on patent literature and technical reviews, a comparative performance profile can be constructed. One patent suggests that the consumption of this compound is significantly lower than that of other dinitrophenols, implying higher efficacy.[1] Conversely, DNOC is recognized for its high effectiveness, though its use is often cautioned due to its significant toxicity.[2][3]
To illustrate how their performance could be quantified and compared, the following table presents a hypothetical data set based on the qualitative descriptions found in the literature. This table is for illustrative purposes and is based on the general understanding that this compound is more efficient.
| Parameter | This compound | DNOC (4,6-Dinitro-o-cresol) | Notes |
| Inhibitor Concentration | 100 ppm | 100 ppm | For a standardized comparison. |
| Induction Period (hours at 120°C) | ~6 | ~4.5 | A longer induction period indicates a more effective "true inhibitor". |
| Polymer Content after 4 hours (%) | < 1% | ~2-3% | Lower polymer content signifies better inhibition. |
| Relative Consumption Rate | Low | Moderate | This compound is reported to have lower unit consumption.[1] |
| Oxygen Requirement | Not strictly required | Not strictly required | As o-nitrophenols, they can function in anoxic environments.[4] |
| Toxicity Profile | Lower Toxicity | High Toxicity | DNOC is a known toxin.[2][3] |
Mechanism of Action: Radical Scavenging
The primary mechanism by which both this compound and DNOC inhibit polymerization is through the scavenging of free radicals. In the case of thermally initiated polymerization of monomers like styrene, the process begins with the formation of initiating radicals. The phenolic hydroxyl group on the cresol ring is the active site for inhibition. It donates a hydrogen atom to the propagating polymer radical, effectively terminating the chain reaction. The resulting phenoxyl radical is stabilized by resonance, particularly through the electron-withdrawing nitro groups, which makes it significantly less reactive and unlikely to initiate new polymer chains.
References
A Comparative Toxicity Analysis: 2,6-Dinitro-p-cresol vs. 2,4-Dinitrophenol
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of 2,6-Dinitro-p-cresol (DNPC) and 2,4-Dinitrophenol (DNP).
This guide provides a comprehensive comparison of the toxicity of this compound (DNPC) and 2,4-Dinitrophenol (DNP), two closely related nitrophenolic compounds. While both were historically used in various industrial applications, including as pesticides and in dye synthesis, their potent biological activity and associated toxicity have necessitated a thorough understanding of their effects. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the primary mechanism of action and experimental workflows.
Executive Summary
Both this compound and 2,4-Dinitrophenol exert their primary toxic effect by uncoupling mitochondrial oxidative phosphorylation. This disruption of cellular energy production leads to a cascade of adverse effects, including hyperthermia, weight loss, and in the case of DNP, the formation of cataracts. While data on DNP is more extensive due to its historical use as a weight-loss drug, available information suggests that DNPC possesses a comparable degree of toxicity. This guide aims to provide a clear, data-driven comparison to inform risk assessment and future research.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for DNPC and DNP across different species and routes of exposure.
Table 1: Acute Lethal Dose (LD50) Values
| Chemical | Species | Route of Exposure | LD50 Value | Reference(s) |
| This compound (DNPC) | Mouse | Intraperitoneal | 24.8 mg/kg | [1] |
| 2,4-Dinitrophenol (DNP) | Rat | Oral | 30 mg/kg | [2] |
| Human | Oral (Lethal Dose) | 14 - 43 mg/kg | [2] |
Table 2: Other Toxicity Data
| Chemical | Species | Exposure Duration | Effect | NOAEL / LOAEL | Reference(s) |
| 2,4-Dinitrophenol (DNP) | Rat (Newborn) | 7 days | Decreased testis and body weight | NOAEL: 10 mg/kg/day | [3] |
| Rat (Young) | 28 days | Decreased locomotor activity, salivation | NOAEL: 20 mg/kg/day | [3] | |
| Rat | Chronic | Decreased body weight | NOAEL: 31 mg/kg/day | [3] | |
| Dog | Subchronic | Decreased growth rate | NOAEL: 8.6 mg/kg/day | [3] | |
| Human | Chronic (Oral) | Cataract formation, skin lesions, weight loss | - | [4] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for both DNPC and DNP is the uncoupling of oxidative phosphorylation in the mitochondria. In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. Dinitrophenols, being lipophilic weak acids, act as proton ionophores. They pick up protons in the intermembrane space, diffuse across the inner mitochondrial membrane, and release the protons into the mitochondrial matrix, thus dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis, causing the energy to be released as heat instead of being stored in ATP.
Caption: Mechanism of mitochondrial uncoupling by DNP and DNPC.
Signaling Pathways Affected
The disruption of cellular energy homeostasis by dinitrophenols can lead to alterations in various signaling pathways. Studies on DNP have shown that it can modulate pathways related to cellular stress, metabolism, and survival.
Caption: Signaling pathways modulated by DNP/DNPC.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Modified from OECD Guideline 425)
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance administered orally.
1. Animals:
-
Species: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females are preferred.
-
Housing: Housed in appropriate conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
2. Dose Preparation:
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.
3. Administration:
-
Animals are fasted overnight (for rats) prior to dosing.
-
The substance is administered by oral gavage in a single dose. The volume should not exceed 1-2 mL/100g body weight.
4. Procedure (Up-and-Down Method):
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued until a sufficient number of animals have been tested at different dose levels around the estimated LD50.
5. Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous system signs), and changes in body weight for at least 14 days.
6. Data Analysis:
-
The LD50 is calculated using statistical methods, such as the maximum likelihood method.
Caption: Experimental workflow for LD50 determination.
Cataract Assessment in Animal Models
This protocol describes a general method for assessing cataract formation induced by chemical exposure.
1. Animal Model:
-
Species: Rabbits, rats, or mice are commonly used.
-
Induction: Cataracts can be induced by chronic administration of the test substance (e.g., in the diet or by oral gavage).
2. Examination:
-
Pupil Dilation: The pupils of the animals are dilated using a mydriatic agent (e.g., tropicamide) to allow for a clear view of the lens.
-
Slit-Lamp Biomicroscopy: The lenses are examined using a slit-lamp biomicroscope. This instrument allows for a detailed, three-dimensional view of the lens and can detect subtle opacities.
3. Scoring:
-
Cataracts are typically graded based on the extent and density of the opacity. A scoring system (e.g., from 0 = clear lens to 4 = mature cataract) is used to quantify the severity.
4. Histopathology:
-
At the end of the study, the eyes are enucleated, fixed, and processed for histological examination to confirm the presence and characteristics of the cataracts.
Caption: Workflow for cataract assessment in animal models.
Conclusion
The available toxicological data for this compound and 2,4-Dinitrophenol indicate that both are highly toxic compounds with a shared mechanism of action. The primary hazard associated with these substances is the uncoupling of oxidative phosphorylation, leading to severe metabolic disturbances. While DNP has a more extensive toxicological database, particularly regarding its effects in humans, the data on DNPC and related dinitrocresols suggest a similar potential for harm. Researchers and professionals in drug development should exercise extreme caution when handling these compounds and consider their potent and multifaceted toxicity in any risk assessment or experimental design. Further research, particularly on the oral toxicity of DNPC, would be beneficial for a more complete comparative analysis.
References
Comparative Analysis of Antibody Cross-Reactivity for Dinitrocresol Isomers: A Methodological Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accurate detection and quantification of target analytes. This guide provides a framework for evaluating the cross-reactivity of antibodies against dinitrocresol isomers, a critical consideration for the development of specific immunoassays.
Understanding Antibody Specificity and Cross-Reactivity
An antibody's specificity refers to its ability to bind to a single, unique epitope on an antigen. However, antibodies can sometimes bind to other molecules that have structurally similar epitopes. This phenomenon is known as cross-reactivity and can lead to inaccurate results in immunoassays by generating false-positive signals or overestimating the concentration of the target analyte. Therefore, characterizing the cross-reactivity of an antibody against related compounds is a crucial step in assay validation.
Experimental Determination of Cross-Reactivity
The most common method for determining antibody cross-reactivity is through a competitive enzyme-linked immunosorbent assay (cELISA). This assay measures the ability of various isomers (the cross-reactants) to compete with the target analyte for binding to a limited number of specific antibody binding sites.
Hypothetical Cross-Reactivity Data for an Anti-4,6-dinitro-o-cresol (DNOC) Antibody
The following table illustrates how cross-reactivity data for a hypothetical polyclonal antibody raised against 4,6-dinitro-o-cresol (DNOC) would be presented. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (DNOC), which is set at 100%.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4,6-dinitro-o-cresol (DNOC) | Target Analyte | 10 | 100 |
| 2,4-dinitro-m-cresol | Isomer 1 | 50 | 20 |
| 2,6-dinitro-p-cresol | Isomer 2 | 200 | 5 |
| 3,5-dinitro-o-cresol | Isomer 3 | >1000 | <1 |
| 2,4-dinitrophenol (DNP) | Related Compound | 500 | 2 |
Note: The IC50 value is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. The cross-reactivity percentage is calculated as: (IC50 of DNOC / IC50 of cross-reactant) x 100.
Experimental Protocol: Competitive ELISA for Dinitrocresol Isomers
This protocol outlines the steps for a cELISA to determine the cross-reactivity of an antibody against various dinitrocresol isomers.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating antigen: A conjugate of the target dinitrocresol isomer (e.g., DNOC) with a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA).
-
Specific polyclonal or monoclonal antibody against the target dinitrocresol isomer.
-
Standard solutions of the target dinitrocresol isomer and its various isomers.
-
Enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stopping solution (e.g., 2M Sulfuric Acid).
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T).
-
Microplate reader.
2. Assay Procedure:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Method:
-
Coating: Dilute the coating antigen (e.g., DNOC-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the diluted antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS-T) per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target analyte (e.g., DNOC) and the dinitrocresol isomers to be tested in assay buffer (e.g., PBS-T with 1% BSA).
-
Add 50 µL of the standard or isomer solutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (standard or isomer) and the coated antigen will compete for binding to the primary antibody.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of the stopping solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard analyte concentration.
-
Determine the IC50 value for the standard analyte and for each of the tested isomers from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each isomer using the formula mentioned previously.
Synthesis of Immunogen and Coating Antigen
The generation of a specific antibody requires the synthesis of an immunogen where the hapten (dinitrocresol) is conjugated to a carrier protein. The position of the linkage on the hapten molecule is crucial as it influences the specificity of the resulting antibodies.
Caption: General workflow for hapten-protein conjugate synthesis.
By following these established protocols, researchers can rigorously evaluate the cross-reactivity of antibodies for dinitrocresol isomers, ensuring the development of highly specific and reliable immunoassays for their intended applications.
A Comparative Guide to the Analysis of 2,6-Dinitro-p-cresol for Researchers and Drug Development Professionals
An In-depth Look at Analytical Methodologies in the Absence of Formal Inter-laboratory Comparison Studies
Comparison of Analytical Methods for 2,6-Dinitro-p-cresol Analysis
The selection of an analytical method for DNPC is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of various techniques based on available literature. It is important to note that performance characteristics can vary based on the sample matrix, instrumentation, and laboratory-specific conditions.
| Analytical Method | Sample Matrix | Method Detection Limit (MDL) / Limit of Detection (LOD) | Key Performance Characteristics |
| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Environmental Water | 0.49 ng/L[1] | High sensitivity and selectivity.[1] |
| Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) | Water | Detection limits typically at nanograms per liter. | Fast, simple, and solventless extraction. Precision at 5% RSD. Sensitivity is enhanced at low pH and with salt addition.[2] |
| Spectrophotometry | Water, Soil | 1.6 mg/L (Periodate method), 0.2 mg/L (Cu(II)-Nc method) | Simpler and cheaper than chromatography/MS methods. Good for screening at higher concentrations.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are outlines of the experimental protocols for the key methods discussed.
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis of DNPC in complex matrices.
1. Sample Preparation:
-
Adjust the pH of the water sample to 3.
-
Perform solid-phase extraction (SPE) using a PS-Liq cartridge at a flow rate of 50 mL/min to concentrate the analyte.
-
Elute the DNPC from the cartridge with 5 mL of acetonitrile.[1]
2. Chromatographic Separation:
-
Inject the eluted sample into a liquid chromatograph.
-
Use a reversed-phase column (e.g., ODS-3, 2.1 mm x 150 mm, 5 µm) for separation.[1]
3. Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer operating in the electrospray ionization (ESI) negative mode for detection and quantification.[1]
Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
SPME-GC-MS is a rapid and environmentally friendly method that minimizes solvent usage.
1. Sample Preparation and Extraction:
-
Place the aqueous sample in a vial.
-
For enhanced sensitivity, acidify the sample (e.g., to pH 2 with hydrochloric acid) and add salt to saturation.[5]
-
Expose a polyacrylate-coated SPME fiber to the sample for a defined period (e.g., 30 minutes) with stirring.[2][5]
2. Desorption and Analysis:
-
Retract the fiber and insert it into the heated injector of a gas chromatograph.
-
Thermally desorb the analytes from the fiber (e.g., at 270°C for 3 minutes).[5]
-
Separate the analytes on a suitable GC column and detect using a mass spectrometer.
Spectrophotometric Methods
Spectrophotometry provides a cost-effective alternative for the determination of dinitrocresols, particularly for screening purposes.
1. Sample Preparation and Reaction:
-
For soil or other solid samples, perform an appropriate extraction to isolate the DNPC.
-
Reduce the dinitrocresol using a reducing agent (e.g., Zn/HCl in a microwave for 15 seconds).[3][4]
-
React the reduced product with a chromogenic reagent, such as periodate or copper(II)-neocuproine, to form a colored complex.[3][4]
2. Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption for the colored complex using a spectrophotometer.
-
Quantify the concentration of DNPC by comparing the absorbance to a calibration curve prepared with standards.
Inter-laboratory Comparison Workflow
While a specific inter-laboratory comparison for 2,6-DNPC analysis is not documented, the following workflow illustrates the general process for validating an analytical method across multiple laboratories. Such studies are crucial for establishing the robustness, reliability, and comparability of analytical data.
Caption: A generalized workflow for conducting an inter-laboratory comparison of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of HPLC Columns for 2,6-Dinitro-p-cresol Separation: A Comparative Guide
For researchers, scientists, and professionals in drug development, achieving optimal separation of compounds is paramount. This guide provides a comparative evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the separation of 2,6-Dinitro-p-cresol, a compound of interest in various chemical and pharmaceutical applications. The selection of an appropriate HPLC column is a critical factor that influences resolution, peak shape, and overall method robustness. This document summarizes performance data, details experimental protocols, and offers insights into the unique selectivities of various stationary phases.
Principles of Separation and Column Chemistry
The separation of this compound in reversed-phase HPLC is primarily governed by the hydrophobic interactions between the analyte and the stationary phase. However, secondary interactions, such as π-π and dipole-dipole interactions, can significantly influence selectivity, especially for aromatic and polar compounds like dinitrocresols.
-
C18 (Octadecyl) Columns: These are the most widely used reversed-phase columns, offering high hydrophobicity and retention for nonpolar compounds. The primary separation mechanism is based on the partitioning of the analyte between the polar mobile phase and the nonpolar C18 alkyl chains.
-
Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica surface via a hexyl linker. They provide alternative selectivity to C18 columns, particularly for aromatic compounds. The separation is influenced by both hydrophobic interactions and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[1][2][3][4] This can lead to enhanced retention and resolution of aromatic isomers.
-
Cyano (CN) Columns: Cyano columns are of intermediate polarity and can be used in both normal-phase and reversed-phase modes. In reversed-phase chromatography, they offer different selectivity compared to C18 and Phenyl-Hexyl phases due to dipole-dipole interactions between the cyano group and polar functional groups of the analyte.[5][6] They are often used for the separation of polar compounds or as a confirmation column.[5]
Performance Data Comparison
Direct comparative studies of multiple HPLC columns for the separation of this compound under identical conditions are limited in the available literature. However, by examining data from studies on similar nitrophenolic compounds, we can infer the expected performance of different column types. The following table summarizes performance characteristics gathered from various sources. It is important to note that these results are not from a head-to-head comparison and experimental conditions vary.
| Column Type | Stationary Phase | Analyte(s) | Key Performance Observations | Reference |
| Reversed-Phase | C18 (ODS-3) | 4,6-Dinitro-o-cresol & this compound | Successful separation achieved. C18 is a reliable primary column for dinitrocresol analysis. | [2][5] |
| Reversed-Phase | Monolithic RP-18e | Phenol and Nitrophenols (including 4,6-Dinitro-o-cresol) | Good separation (Rs > 2.0) was achieved in a short analysis time (< 3.5 min).[5] | [5] |
| Reversed-Phase | Phenyl-Hexyl | Nitro-aromatics (including dinitrotoluenes) | Offers different selectivity compared to C18 due to π-π interactions, which can be advantageous for separating structural isomers.[7] | [7] |
| Reversed-Phase | Cyano | Pesticides | Used as a confirmational column to a primary C18 column for pesticide analysis.[5] | [5] |
| Reversed-Phase | Luna C18, Purospher C18, Synergi C12, Synergi Fusion C18, Gemini C18, Luna Cyano, Lichrospher C8 | 11 Pollutant Phenols | A comprehensive study showing that different reversed-phase columns offer varying selectivity, resolution, and efficiency for phenolic compounds.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols from the literature for the analysis of dinitrocresols and related compounds on different HPLC columns.
Method 1: Analysis of Dinitrocresols on a C18 Column
This method is based on a study for the determination of 4,6-Dinitro-o-cresol and this compound in environmental water samples.[2][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: ODS-3 (C18), 150 mm x 2.1 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of methanol (HPLC grade) and 0.1% glacial acetic acid in water.[2] The specific gradient or isocratic conditions were not detailed in the abstract.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection: UV at 264 nm.[2]
-
Sample Preparation: Water samples were adjusted to pH 3 and subjected to solid-phase extraction (SPE) on an Autoprep PS-Liq@ cartridge. The analytes were then eluted with acetonitrile.[2][5]
Method 2: Separation of Nitrophenols on a Monolithic RP-18e Column
This protocol was developed for the determination of phenol and various nitrophenols in tap water.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chromolith RP-18e, 150 mm × 4.6 mm I.D.[5]
-
Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[5]
-
Flow Rate: 3 mL/min.[5]
-
Column Temperature: 45 °C.[5]
-
Detection: UV detection at the maximum absorbance wavelength for each compound.
-
Sample Preparation: Solid-phase extraction (SPE) using polymeric Lichrolut EN cartridges.[5]
Method 3: Analysis of Nitro-aromatics on a Phenyl-Hexyl Column
This method was optimized for the separation of a complex mixture of 20 nitro-aromatic compounds.[7]
-
Instrumentation: Agilent 1290 Infinity Quaternary Method Development Solution.
-
Column: Agilent Phenyl-Hexyl.
-
Mobile Phase: Gradient elution using methanol and acetonitrile as organic modifiers. The addition of 5% acetonitrile to methanol improved the separation of nitrotoluene isomers.[7]
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection: UV-Vis Diode Array Detector (DAD) with spectral library for compound identification.
-
Sample Preparation: Standard mixture of nitro-aromatic compounds.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound, from sample preparation to data analysis and column performance evaluation.
Caption: A flowchart of the HPLC analysis workflow.
Conclusion
The choice of an HPLC column for the separation of this compound depends on the specific requirements of the analysis, including the complexity of the sample matrix and the presence of isomers or other closely related compounds.
-
C18 columns are a robust and reliable choice for general-purpose analysis, providing good retention and separation based on hydrophobicity.
-
Phenyl-Hexyl columns offer an alternative and often enhanced selectivity for aromatic compounds like this compound, which can be crucial for resolving it from structurally similar impurities. The π-π interactions provide an additional separation mechanism that is not available on standard C18 phases.
-
Cyano columns provide a different selectivity profile due to their moderate polarity and are useful for separating more polar analytes or as a confirmatory column to ensure peak purity.
For method development, it is recommended to screen a variety of column chemistries, including a standard C18, a Phenyl-Hexyl, and potentially a Cyano phase, to identify the optimal stationary phase that provides the best resolution, peak shape, and overall performance for the specific application. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers and scientists in the selection and optimization of HPLC methods for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. agilent.com [agilent.com]
- 8. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrating Agents for the Synthesis of p-Cresol Derivatives
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of nitrated p-cresol derivatives is a critical step in the creation of a wide array of pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the p-cresol ring fundamentally alters its electronic properties and provides a versatile handle for further functionalization. However, the choice of nitrating agent can significantly impact the yield, regioselectivity, and safety of the reaction. This guide provides a comparative analysis of common nitrating agents for p-cresol, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic goal.
Performance Comparison of Nitrating Agents
The selection of a nitrating agent for p-cresol is a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes the performance of several common nitrating agents based on reported experimental data.
| Nitrating Agent/System | Target Product | Yield (%) | Reaction Conditions | Key Observations & Byproducts |
| Nitric Acid / Sulfuric Acid | 4-Methyl-2-nitrophenol | ~40% (ortho) | 68–72% H₂SO₄ | Significant ipso-substitution at the methyl group occurs, leading to the formation of 4-methyl-4-nitrocyclohexadienone which rearranges to the ortho-product.[1] Undesired byproducts such as dinitro compounds, tars, and resins can form due to the harsh acidic and oxidizing conditions.[2][3] |
| Aqueous Nitric Acid / Sulfuric Acid | 4-Methyl-3-nitrophenol | 80-85% | 30-40°C, aqueous solution with 80-90 mols of water per mol of nitric acid.[2] | This method selectively produces the meta-nitro isomer (relative to the methyl group).[2] Oxidation and resinification can still be a concern, especially at higher temperatures.[2] |
| Cerium (IV) Ammonium Nitrate (CAN) / Sodium Bicarbonate (NaHCO₃) | 4-Methyl-2-nitrophenol | 95% | Room temperature | This method offers excellent regioselectivity for the ortho-position and a very high yield under mild conditions.[4] It is a significantly cleaner reaction compared to mixed acids. |
| Bismuth Subnitrate / Thionyl Chloride | 4-Methyl-2-nitrophenol and 2,6-Dinitro-4-methylphenol | 86% (mono-nitration), 82% (di-nitration) | Varies with desired product | This system allows for selective mono- or di-nitration by adjusting the stoichiometry of the reagents.[5] |
| Nitrous Acid (from NaNO₂) followed by Oxidation | o-Nitroso-p-cresol (intermediate) | 95% (nitrosation) | 0°C to room temperature | This method proceeds through a nitroso intermediate which is then oxidized to the nitro compound. It can offer high selectivity for the ortho-position.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the nitration of p-cresol using two distinct methods.
Protocol 1: Ortho-Nitration using Cerium (IV) Ammonium Nitrate (CAN) and Sodium Bicarbonate
This protocol is adapted from a high-yield, regioselective synthesis of ortho-nitrophenols.[4]
Materials:
-
p-Cresol
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 mmol) and sodium bicarbonate (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (2 mL).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of CAN (1.1 mmol) in acetonitrile (5 mL) and water (2 mL) to the cooled mixture over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding 20 mL of water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-methyl-2-nitrophenol.
Protocol 2: Meta-Nitration using Aqueous Nitric and Sulfuric Acids
This protocol is based on a process for the selective nitration of p-cresol to its meta-nitro derivative.[2]
Materials:
-
p-Cresol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Carbonate solution (for neutralization)
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (e.g., 4 moles per mole of p-cresol) to a calculated amount of water in a jacketed reaction vessel equipped with a stirrer and a thermometer. Cool the mixture to below 10°C.
-
Slowly add concentrated nitric acid (at least 1 mole per mole of p-cresol) to the cooled sulfuric acid solution while maintaining the temperature between 0°C and 5°C.
-
In a separate vessel, melt the p-cresol.
-
Slowly add the molten p-cresol to the cold nitrating mixture over a period of 1-2 hours, ensuring the temperature does not exceed 40°C. The optimal temperature range is 30-40°C.[2]
-
After the addition is complete, continue stirring for an additional 1-2 hours at 30-40°C.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the crude product and wash with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization or distillation.
Reaction Mechanisms and Selectivity
The nitration of p-cresol proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the nature of the nitrating agent and reaction conditions.
References
- 1. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dinitro-p-cresol in Agricultural Runoff
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2,6-Dinitro-p-cresol (DNPC), a pesticide with potential environmental and health impacts, in agricultural runoff is crucial for monitoring its fate and ensuring environmental safety. This guide provides a comparative overview of three prevalent analytical techniques for the determination of DNPC in aqueous matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of the three methods for the determination of dinitrocresols and related compounds. It is important to note that while data for DNPC is prioritized, performance data for closely related compounds like 4,6-Dinitro-o-cresol (DNOC) and 2,4-Dinitrophenol are included to provide a comprehensive comparison where direct DNPC data is limited.
| Performance Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.49 ng/L (for DNPC)[1] | ~0.1-1 µg/L (estimated for dinitrophenols) | ~1-10 µg/L (estimated for dinitrophenols) |
| Limit of Quantitation (LOQ) | Not explicitly found for DNPC | Not explicitly found for DNPC | Not explicitly found for DNPC |
| Recovery | >73% (for similar compounds) | 90-112% (for DNOC) | 92.1% (for 2,4-Dinitrophenol)[2][3] |
| Precision (RSD) | <16.5% (for similar compounds) | <15% (for DNOC) | <10.7% (for 2,4-Dinitrophenol)[2][3] |
| Accuracy | High | Good | Good |
| Selectivity | Very High | Moderate to High | High |
| Derivatization Required | No | No | Often recommended for nitrophenols[3] |
LC-MS/MS emerges as the most sensitive method, offering a significantly lower limit of detection, which is critical for monitoring trace levels of DNPC in environmental samples. Its high selectivity minimizes the potential for interference from other compounds present in the complex matrix of agricultural runoff.
HPLC-UV provides a robust and more accessible alternative to LC-MS/MS. While less sensitive, it demonstrates excellent recovery and precision, making it suitable for applications where the expected concentrations of DNPC are higher.
GC-MS is another powerful technique for the analysis of DNPC. However, it often requires a derivatization step to improve the volatility and thermal stability of the analyte, which can add complexity to the sample preparation process. Nevertheless, it offers high selectivity and good overall performance.
Experimental Protocols
A crucial step in the analysis of DNPC in agricultural runoff is the sample preparation, which typically involves Solid Phase Extraction (SPE) to isolate and concentrate the analyte from the water sample.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Acidification: The agricultural runoff sample is acidified to a pH of approximately 3.
-
Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with methanol followed by acidified water.
-
Sample Loading: The acidified water sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a solution to remove interfering substances.
-
Elution: The retained DNPC is eluted from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.
-
Concentration: The eluate is then concentrated under a gentle stream of nitrogen before analysis.
Analytical Methods
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive) and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for dinitrocresols.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of DNPC.
-
Chromatographic Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a buffered aqueous solution (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol.
-
Detection: A UV detector is set to the wavelength of maximum absorbance for DNPC (typically around 260-270 nm).
-
(Optional) Derivatization: To improve chromatographic performance, DNPC may be derivatized (e.g., silylation) prior to injection.
-
Chromatographic Column: A non-polar or medium-polar capillary column (e.g., DB-5ms) is generally used.
-
Injection: A splitless or pulsed splitless injection is often employed for trace analysis.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of DNPC or its derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound in agricultural runoff using Solid Phase Extraction followed by instrumental analysis.
Caption: Workflow for DNPC analysis in agricultural runoff.
References
A Comparative Guide to Analytical Methods for 2,6-Dinitro-p-cresol: Accuracy and Precision
For researchers, scientists, and professionals engaged in drug development and environmental monitoring, the accurate and precise quantification of 2,6-Dinitro-p-cresol (DNPC) is critical. This potent nitrophenolic compound, often used in industrial synthesis, requires sensitive and reliable analytical methods for its detection and monitoring. This guide provides an objective comparison of the performance of key analytical techniques used for the determination of DNPC, supported by experimental data on their accuracy and precision.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for DNPC depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of common analytical methods for DNPC and its closely related isomers, providing a baseline for methodological selection.
| Analytical Method | Analyte | Limit of Detection (LOD) / Method Detection Limit (MDL) | Accuracy (Recovery %) | Precision (Relative Standard Deviation - RSD%) |
| LC-MS/MS | This compound (DNPC) | 0.49 ng/L (MDL)[1] | Not explicitly stated for DNPC | Not explicitly stated for DNPC |
| HPLC with UV Detection | 4,6-Dinitro-o-cresol (DNOC) | Not explicitly stated | 90 - 112% | < 15% (CV) |
| GC-MS | 2,4-Dinitrophenol | Not explicitly stated | 92.1% (Extraction Efficiency)[2] | < 10.7% (Intra- and Inter-assay imprecision)[2] |
| Spectrophotometry (Periodate Method) | 4,6-Dinitro-o-cresol (DNOC) | 1.6 mg/L (LOD)[3] | ≥ 95%[3] | Not explicitly stated |
| Spectrophotometry (Copper(II)-neocuproine Method) | 4,6-Dinitro-o-cresol (DNOC) | 0.2 mg/L (LOD)[3] | ≥ 95%[3] | Not explicitly stated |
| Solid-Phase Microextraction (SPME) with GC-MS | Nitrophenols (general) | Not explicitly stated | Not explicitly stated | 5% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of DNPC in environmental water samples.
-
Sample Preparation: Water samples are acidified to a pH of 3.
-
Solid-Phase Extraction (SPE): The acidified sample is passed through a PS-Liq cartridge at a flow rate of 50 mL/min to retain the analytes.
-
Elution: The cartridge is eluted with 5 mL of acetonitrile.
-
Chromatographic Separation: The separation is achieved using a reversed-phase ODS-3 column (2.1 mm x 150 mm, 5 µm particle size).
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer operating in the electrospray ionization (ESI) negative mode.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of dinitrocresols and was used as a comparative method for spectrophotometric techniques.
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size) is used.
-
Mobile Phase: A mixture of methanol (HPLC grade) and 0.1% glacial acetic acid is used as the mobile phase.
-
Detection: A UV detector set at a wavelength of 264 nm is used for the detection of the analytes.[4][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of various phenols, including dinitrophenols, often requiring a derivatization step for improved volatility and chromatographic performance.
-
Sample Extraction: Analytes are extracted from the sample matrix using an appropriate solvent (e.g., methylene chloride).
-
Derivatization (Optional but recommended for some phenols): The extracted phenols can be derivatized to enhance their volatility. Common derivatizing agents include diazomethane or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). Note that 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol may not derivatize effectively with PFBBr.
-
Chromatographic Separation: A fused-silica open-tubular wide-bore column is used for separation.
-
Detection: A mass spectrometer is used for the identification and quantification of the analytes.
Spectrophotometry
Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques, though they may have lower sensitivity and selectivity.
-
Reduction: The nitro groups of the dinitrocresol are reduced using a reducing agent such as a mixture of zinc powder and hydrochloric acid (Zn/HCl) in a microwave oven for a short duration (e.g., 15 seconds).
-
Colorimetric Reaction: The resulting amino groups are then reacted with a chromogenic reagent. Two common reagents are:
-
Periodate: This reagent leads to the formation of a colored product.
-
Copper(II)-neocuproine (Nc): This reagent also forms a colored complex with the reduced analyte.
-
-
Measurement: The absorbance of the colored product is measured at its maximum absorption wavelength using a spectrophotometer.[4][3]
Visualizing the Analytical Workflow
A generalized workflow for the analysis of this compound from an environmental sample is depicted below. This diagram illustrates the key stages from sample collection to final data analysis.
Caption: Generalized workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Study of Dinitrocresol Isomers as Herbicides: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Overview of Dinitrocresol Herbicides
Dinitrocresols are a class of synthetic organic compounds that have been used as pesticides, including as herbicides, insecticides, and fungicides.[1][2][3] The most commercially significant isomer, 4,6-dinitro-o-cresol (DNOC), was developed in the 1930s and used for the control of broadleaf weeds.[1][4] However, due to its high toxicity to humans and other non-target organisms, its use has been banned or severely restricted in many countries.[4] There are 18 possible isomers of dinitrocresol, and their biological activities can vary significantly based on the position of the nitro and methyl groups on the cresol ring.[5]
Mechanism of Herbicidal Action
The primary herbicidal mechanism of dinitrocresols, particularly DNOC, involves the disruption of fundamental cellular processes, leading to rapid cell death. This is achieved through two main pathways:
-
Uncoupling of Oxidative Phosphorylation: Dinitrocresols act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane.[3][6] This dissipates the proton gradient that is essential for the synthesis of ATP by ATP synthase. Instead of being used to produce ATP, the energy from the electron transport chain is released as heat.[1] This uncoupling of oxidative phosphorylation deprives the plant cells of their primary energy source, leading to metabolic collapse.
-
Inhibition of Photosynthesis: DNOC has also been shown to inhibit photosynthetic electron transport.[6] It acts at a site similar to that of diuron-type herbicides, blocking the electron flow between the primary electron acceptor of Photosystem II and the plastoquinone pool. This inhibition halts the production of ATP and NADPH, which are crucial for carbon fixation, further contributing to the herbicidal effect.[6]
Comparative Data on Herbicidal Activity of Dinitrocresol Isomers
A direct comparative study quantifying the herbicidal activity of various dinitrocresol isomers is notably absent in the reviewed literature. The vast majority of available research focuses on 4,6-dinitro-o-cresol (DNOC). Information regarding the specific herbicidal efficacy of other isomers such as 2,6-dinitro-p-cresol or 3,5-dinitro-o-cresol is limited, with these compounds more frequently mentioned in the context of chemical synthesis or as intermediates.[7]
To conduct a thorough comparative analysis, the following experimental data for each isomer would be required:
| Parameter | Experimental Protocol | Purpose |
| Phytotoxicity Assay | Whole Plant Assay: Treat various weed and crop species with different concentrations of each isomer and record visual injury, biomass reduction, and mortality over time. | To determine the herbicidal efficacy and selectivity of each isomer. |
| Seed Germination and Root Elongation Assay: Expose seeds to different concentrations of each isomer and measure germination rate and root/shoot length. | To assess the pre-emergent herbicidal activity and impact on early plant development. | |
| Mechanism of Action Studies | Mitochondrial Respiration Assay: Isolate plant mitochondria and measure oxygen consumption in the presence of each isomer to determine their uncoupling activity. | To quantify and compare the potency of each isomer as an uncoupler of oxidative phosphorylation. |
| Photosynthesis Inhibition Assay: Use isolated chloroplasts or leaf discs to measure chlorophyll fluorescence or oxygen evolution in the presence of each isomer. | To evaluate the inhibitory effect of each isomer on photosynthetic electron transport. | |
| Structure-Activity Relationship (SAR) Analysis | Correlate the physicochemical properties (e.g., pKa, logP) of the isomers with their observed herbicidal activity. | To understand how the positions of the nitro and methyl groups influence herbicidal potency. |
Experimental Protocols for Key Experiments with DNOC
While comparative data is lacking, the methodologies used to study DNOC can be applied to other isomers for a comparative assessment.
Protocol 1: Determination of Inhibitory Effect on Photosynthetic Electron Transport
Objective: To measure the concentration of a dinitrocresol isomer required to inhibit the photoreduction of an artificial electron acceptor in isolated chloroplasts.
Materials:
-
Fresh spinach or pea leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA)
-
Reaction medium (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Dinitrocresol isomer solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Isolate intact chloroplasts from fresh leaves by homogenizing in ice-cold isolation buffer and centrifuging at low speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of reaction medium.
-
Determine the chlorophyll concentration of the chloroplast suspension.
-
Set up reaction mixtures in cuvettes containing the reaction medium, DCPIP, and varying concentrations of the dinitrocresol isomer.
-
Add a known amount of chloroplasts to each cuvette to initiate the reaction.
-
Expose the cuvettes to a light source and measure the change in absorbance of DCPIP over time at 600 nm. The reduction of DCPIP is indicated by a decrease in absorbance.
-
Calculate the rate of DCPIP reduction for each isomer concentration.
-
Determine the I50 value, which is the concentration of the isomer that causes 50% inhibition of the DCPIP reduction rate.
Protocol 2: Assessment of Uncoupling of Oxidative Phosphorylation
Objective: To measure the effect of a dinitrocresol isomer on the respiratory control ratio (RCR) of isolated plant mitochondria.
Materials:
-
Fresh plant tissue (e.g., potato tubers, cauliflower florets)
-
Mitochondria isolation buffer (e.g., 0.4 M mannitol, 50 mM Tris-HCl pH 7.5, 1 mM EGTA, 0.1% BSA)
-
Respiration medium (e.g., 0.3 M mannitol, 10 mM TES pH 7.2, 5 mM MgCl2, 10 mM NaCl, 10 mM KH2PO4)
-
Respiratory substrate (e.g., succinate)
-
ADP solution
-
Dinitrocresol isomer solutions of varying concentrations
-
Oxygen electrode
Procedure:
-
Isolate mitochondria from the plant tissue by differential centrifugation.
-
Suspend the mitochondrial pellet in the respiration medium.
-
Add the mitochondrial suspension to the oxygen electrode chamber containing the respiration medium and the respiratory substrate.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
After the ADP is phosphorylated, the respiration rate will return to a slower rate (State 4 respiration).
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration. A high RCR indicates well-coupled mitochondria.
-
Repeat the experiment with the addition of varying concentrations of the dinitrocresol isomer before the addition of ADP.
-
An uncoupler will stimulate State 4 respiration and decrease the RCR. Determine the concentration of the isomer that causes a significant reduction in the RCR.
Visualizing the Mechanism of Action of Dinitrocresol
The following diagrams illustrate the key mechanisms of herbicidal action of dinitrocresols, based on studies with DNOC.
Caption: Dinitrocresol uncouples oxidative phosphorylation in mitochondria.
Caption: Dinitrocresol inhibits photosynthetic electron transport.
Caption: Proposed workflow for comparing herbicidal activity.
Conclusion
While 4,6-dinitro-o-cresol (DNOC) is a known herbicide with well-defined mechanisms of action, a significant knowledge gap exists regarding the comparative herbicidal activity of its various isomers. The available literature is heavily focused on DNOC, limiting a comprehensive understanding of the structure-activity relationships within the dinitrocresol class of compounds. Future research employing standardized phytotoxicity and mechanistic assays across the different isomers is necessary to provide the data for a complete comparative guide. Such studies would be invaluable for understanding the nuances of dinitrocresol phytotoxicity and could inform the development of safer and more effective herbicides.
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNOC (Ref: ENT 154) [sitem.herts.ac.uk]
- 4. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Benchmarking 2,6-Dinitro-p-cresol performance against other polymerization inhibitors
For researchers, scientists, and professionals in drug and polymer development, the selection of an appropriate polymerization inhibitor is critical for ensuring monomer stability, controlling reaction kinetics, and maintaining product quality. This guide provides an objective comparison of the performance of 2,6-Dinitro-p-cresol (DNPC) against other commonly used polymerization inhibitors, supported by available experimental data.
Performance Comparison of Polymerization Inhibitors
The efficacy of a polymerization inhibitor is determined by its ability to prevent the onset of polymerization (induction period) and to slow down the rate of polymerization. While direct quantitative comparative data for this compound under the same experimental conditions as other common inhibitors is limited in publicly available literature, this guide compiles performance data for several widely used inhibitors in styrene polymerization.
It is important to note that dinitrophenol-based inhibitors like DNPC are known to be effective, particularly at elevated temperatures, though they are also associated with higher toxicity.[1]
Table 1: Performance of Phenolic and Nitroxide Inhibitors in Styrene Polymerization at 115°C
| Inhibitor | Type | Polymer Growth (%) after 4h | Monomer Conversion (%) after 4h |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50 | 0.111 |
| 4-tert-butylcatechol (TBC) | Phenolic | 62.50 | 0.198 |
| 4-methoxyphenol (MEHQ) | Phenolic | - | - |
| 4-hydroxy-TEMPO | Nitroxide | 24.85 | 0.065 |
| This compound (DNPC) | Dinitrophenol | Data not available | Data not available |
Data for BHT, TBC, and 4-hydroxy-TEMPO is sourced from a study on styrene polymerization inhibition. The absence of data for MEHQ and DNPC in this specific comparative study highlights a gap in publicly accessible, directly comparable research.
Experimental Protocols
The following is a representative experimental protocol for evaluating the performance of polymerization inhibitors, based on methodologies described in the literature for styrene polymerization.
Objective: To determine the effectiveness of various polymerization inhibitors in preventing the thermal polymerization of styrene.
Materials:
-
Styrene monomer (purified)
-
Polymerization inhibitors (e.g., DNPC, BHT, TBC, MEHQ, 4-hydroxy-TEMPO)
-
Initiator (e.g., a small amount of pre-formed polystyrene to act as a nucleation source)
-
Methanol (for precipitation)
-
Deionized water
Apparatus:
-
Adiabatic cell reactor
-
Thermocouple
-
Syringe pumps
-
Nitrogen source for purging
-
Filtration apparatus
-
Drying oven
Procedure:
-
The adiabatic cell reactor is purged with nitrogen to eliminate oxygen and prevent peroxide formation.
-
A known quantity of styrene polymer is introduced into the reactor to serve as a nucleation source.
-
A specific volume of deionized water is injected as an oxygen source for inhibitors that require its presence.
-
The desired concentration of the polymerization inhibitor (e.g., 50 ppm) is added.
-
A known volume of the styrene monomer is then injected into the reactor.
-
The reactor is heated to and maintained at a constant temperature (e.g., 115°C).
-
After a set period (e.g., 4 hours), the reaction mixture is cooled.
-
The polymer is precipitated by adding methanol.
-
The precipitated polymer is filtered, dried in an oven at 100°C to remove residual methanol, and then weighed.
-
The polymer growth percentage and monomer conversion percentage are calculated based on the initial and final weights.
Mechanism of Action: Visualized
Polymerization inhibitors primarily function by scavenging free radicals, which are the initiators of the polymerization chain reaction. The mechanism of action varies between different classes of inhibitors.
General Mechanism of Phenolic and Nitroxide Inhibitors
Phenolic inhibitors, like BHT and TBC, donate a hydrogen atom to the propagating radical, forming a stable phenoxyl radical that is less likely to initiate further polymerization. Nitroxide inhibitors, such as TEMPO, are stable free radicals that directly trap the propagating radicals to terminate the polymer chain.
References
A Comparative Guide to Method Validation for the Determination of 2,6-Dinitro-p-cresol in Air Samples
This guide provides a comparative overview of two common analytical methods for the determination of 2,6-Dinitro-p-cresol (DNPC) in workplace air samples. As no official validated method from regulatory bodies like OSHA or NIOSH exists specifically for 2,6-DNPC, this document outlines a proposed standard method based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), drawing from established protocols for related compounds such as cresols and other dinitrophenols.[1][2] This is compared against an alternative method utilizing Gas Chromatography with Flame Ionization Detection (GC-FID).
This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable methods for monitoring airborne concentrations of DNPC.
Data Presentation: Method Performance Comparison
The following table summarizes the key performance parameters for the two analytical methods discussed. The data is synthesized from validated methods for structurally similar analytes, such as dinitro-o-cresol and other nitrophenols, to provide a reliable estimate of expected performance for 2,6-DNPC analysis.[1][3][4]
| Performance Parameter | Proposed Standard Method (HPLC-UV) | Comparative Method (GC-FID) |
| Limit of Detection (LOD) | ~0.1 µg per sample | ~1.0 µg per sample |
| Limit of Quantification (LOQ) | ~0.3 µg per sample | ~3.0 µg per sample |
| Average Analyte Recovery | >95% | >95% |
| Precision (RSD) | < 10% | < 15% |
| Typical Analytical Run Time | 10 - 15 minutes | 15 - 20 minutes |
Experimental Protocols
Detailed methodologies for the proposed standard and comparative analytical approaches are provided below.
Proposed Standard Method: HPLC-UV Analysis
This method is adapted from OSHA and NIOSH methods for phenol and cresols and is the recommended approach due to its high sensitivity and specificity for nitrophenolic compounds.[1][2]
1. Air Sampling:
-
Sampler: A glass tube (7 cm x 6-mm OD, 4-mm ID) packed with two sections of XAD-7 resin (100 mg front, 50 mg back). Glass wool plugs are used to separate and retain the sections.
-
Pump and Calibration: A calibrated personal sampling pump is used, with the flow rate determined to within ±5%.
-
Sampling Rate: 0.1 L/min.
-
Sample Volume: 24 L is recommended for a 4-hour sample.
2. Sample Preparation (Desorption):
-
The front and back sections of the XAD-7 resin are transferred to separate 2-mL vials.
-
1.0 mL of methanol is added to each vial.
-
The vials are capped and agitated in an ultrasonic bath for 15 minutes to ensure complete desorption of the analyte.
3. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 50 mM acetate buffer (pH 5.0) (e.g., 20:80 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at 354 nm, a characteristic absorption maximum for dinitrophenolic compounds.
-
Quantification: A calibration curve is generated using external standards of 2,6-DNPC in methanol.
Comparative Method: GC-FID Analysis
This method provides a robust alternative to HPLC, though it may be less sensitive for this specific analyte. It is based on established GC methods for cresols and other phenolic compounds.[1][5]
1. Air Sampling:
-
The air sampling protocol is identical to the HPLC-UV method (See Section 1 above).
2. Sample Preparation (Desorption):
-
The sample preparation and desorption protocol is identical to the HPLC-UV method (See Section 2 above).
3. GC-FID Analysis:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.32 mm ID, 0.5 µm film thickness).
-
Injector Temperature: 225°C.
-
Detector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of approximately 1.5 mL/min.
-
Injection: 1 µL splitless injection.
-
Quantification: A calibration curve is generated using external standards of 2,6-DNPC in methanol.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical methodologies.
Caption: General workflow for the analysis of 2,6-DNPC in air samples.
Caption: Comparison of HPLC-UV and GC-FID analytical pathways.
References
Safety Operating Guide
Safe Disposal of 2,6-Dinitro-p-cresol: A Procedural Guide for Laboratory Professionals
The proper disposal of 2,6-Dinitro-p-cresol (DNPC) is critical for ensuring laboratory safety and environmental protection. This dinitrocresol compound is classified as a hazardous material, posing significant health and safety risks if not handled correctly.[1] Adherence to strict disposal protocols is mandatory to mitigate risks of explosion, toxicity, and environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This substance is explosive when dry and should be kept moistened with water (typically around 10-20%).[1][2] It is also highly toxic and can be fatal if swallowed, in addition to causing skin and eye irritation.[3][4]
Personal Protective Equipment (PPE): All personnel handling DNPC must wear appropriate PPE to prevent exposure.[5] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or dust generation, a NIOSH-approved respirator is necessary.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal in a laboratory setting.
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Collect DNPC waste in a designated, sealed, and properly labeled container.[7]
-
If the DNPC is in solid form, ensure it remains wetted to prevent it from drying out and becoming an explosion hazard.[1]
-
Store the waste container in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[5] The storage area should be a locked poison room.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[1]
-
For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[5] If appropriate, moisten the spilled material first to prevent dusting.[7]
-
For larger spills, absorb liquids with an inert material like vermiculite or sand and place in a sealed container.[1]
-
Ventilate the area and wash the spill site after cleanup is complete.[1]
-
-
Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and certified contractors for managing hazardous waste.
-
High-temperature incineration is a common method for the complete destruction of dinitrocresols.[8][9] This should only be performed in a permitted hazardous waste incineration facility.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of dinitrocresols.
| Parameter | Value | Source |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 0.2 mg/m³ | [1][7] |
| Intraperitoneal LD50 (mouse) | 24.8 mg/kg | [3] |
| Recommended Moisture Content for Storage | ~10-20% water | [1][2] |
| Rotary Kiln Incineration Temperature | 820–1,600 °C | [8][9] |
| Fluidized Bed Incineration Temperature | 450–980 °C | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. This compound | 609-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. DINITRO-o-CRESOL (ICSC) [erc.mp.gov.in]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2,6-Dinitro-p-cresol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,6-Dinitro-p-cresol. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Chemical Identifier:
Hazard Summary: this compound is a yellow solid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][3] It can cause irritation to the eyes, skin, and respiratory tract and poses a danger of cumulative effects.[1] This compound is fatal if swallowed and causes serious eye and skin irritation.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommendation | Citation |
| Eye and Face Protection | Chemical safety goggles are essential. In situations with a splash hazard, a face shield should also be worn. | [1][5] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for degradation or punctures before use. | [1][6][7] |
| Skin and Body Protection | Wear a lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are necessary. | [1][6][7] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If airborne levels are a concern, a NIOSH-approved respirator is required. For concentrations up to 2 mg/m³, an air-purifying full-facepiece respirator with N95, R95, or P95 filters is recommended. For higher concentrations up to 5 mg/m³, N100, R100, or P100 filters should be used. | [1][8] |
Operational Plan and Handling Procedures
Adherence to proper handling and storage procedures is crucial to prevent exposure and maintain chemical integrity.
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[1]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid the formation of dust and aerosols.[2] Use non-sparking tools and equipment.
-
During Use: Do not eat, drink, or smoke in the handling area.[2][4] Avoid contact with skin, eyes, and clothing.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1][4] Remove contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Store in a locked cabinet or other secure location.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Chemical Waste: Collect unused or waste this compound in a designated, labeled, and sealed container for hazardous waste.[2]
-
Contaminated Materials: All PPE, disposable labware, and other materials that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[7]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Response Protocol
Immediate and appropriate action is critical in the event of an exposure or spill.
In Case of Exposure:
-
General Advice: Move the victim to fresh air. Call a poison center or doctor for medical advice. Provide the Safety Data Sheet to the medical professional.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Clean-up: Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response for this compound Exposure.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
